tropomodulin
Description
Propriétés
Numéro CAS |
146409-61-2 |
|---|---|
Formule moléculaire |
C12H14BrNO2 |
Synonymes |
tropomodulin |
Origine du produit |
United States |
Foundational & Exploratory
Tropomodulin in Actin Filament Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomodulin (Tmod) is a crucial regulator of actin filament dynamics, primarily functioning as a capping protein for the pointed end of actin filaments. This activity is critical in maintaining the structural integrity and length of actin filaments in a variety of cell types, from striated muscle to motile non-muscle cells. This compound's function is intricately linked with tropomyosin (Tm), another key actin-binding protein, with their interaction significantly enhancing the capping efficiency. This technical guide provides an in-depth overview of this compound's core functions, the quantitative parameters governing its interactions, detailed experimental protocols to study its activity, and an exploration of the signaling pathways that regulate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the this compound-actin axis.
Core Function of this compound in Actin Dynamics
This compound is a ~40 kDa protein that binds to the slow-growing, or "pointed," end of actin filaments, effectively blocking the addition and loss of actin monomers.[1][2] This capping function is essential for stabilizing actin filaments and maintaining their precise lengths, a particularly critical role in the highly organized sarcomeres of striated muscle.[2][3]
The interaction with tropomyosin, a coiled-coil protein that polymerizes along the length of the actin filament, dramatically enhances this compound's capping affinity.[1][4] this compound possesses two distinct domains: an N-terminal domain and a C-terminal domain. The N-terminal half contains two tropomyosin-binding sites and a tropomyosin-dependent actin-binding site, while the C-terminal half harbors a tropomyosin-independent actin-binding site.[5] This dual-binding mechanism, involving both direct interaction with actin and cooperative binding with tropomyosin, allows for a highly efficient and regulated capping of the actin filament pointed end.[6][7]
There are four known isoforms of this compound in mammals (Tmod1-4), each with distinct tissue expression patterns and functional nuances, allowing for fine-tuned regulation of actin filament architecture in different cellular contexts.[3]
Quantitative Data on this compound Function
The following tables summarize key quantitative data regarding this compound's interaction with actin and tropomyosin, as well as its effect on actin filament dynamics.
Table 1: Dissociation Constants (Kd) of this compound
| Interacting Partner(s) | This compound Isoform | Dissociation Constant (Kd) | Experimental Context |
| Actin (pure) | Tmod1 | 0.1 - 0.4 µM | Inhibition of elongation[1][4] |
| Actin (pure) | Tmod3 | ~110 nM | Inhibition of elongation[8] |
| Tropomyosin-Actin | Tmod1 | ≤ 1 nM | Complete block of elongation and depolymerization[1][4] |
| Tropomyosin-Actin | Tmod1 | ~50 pM | Enhanced capping affinity[9] |
| Erythrocyte Tropomyosin | Tmod1 | Apparent Kd = 14 nM and 5 nM | Stoichiometric ratios of 1:2 and 1:4 (Tm:Tmod)[10] |
| Brain Tropomyosin | Tmod1 | ~42 nM | 1:2 stoichiometry (Tm:Tmod)[10] |
| Platelet Tropomyosin | Tmod1 | ~35 nM | 1:4 stoichiometry (Tm:Tmod)[10] |
Table 2: Effect of this compound on Actin Critical Concentration (Cc)
| Condition | Effect on Pointed End Cc | Observation |
| Tmod alone | Doubles the Cc | Indicates a shift in the equilibrium towards depolymerization at the pointed end.[1][11] |
| Tmod with Tropomyosin | No alteration of Cc at high affinity | High-affinity capping by Tmod-Tm complex does not change the inherent Cc.[12] |
| High concentration of Tmod with Tropomyosin | Increases Cc | Suggests transient binding to Tm-free actin at the pointed end.[12] |
Experimental Protocols
Pyrene-Actin Polymerization Assay to Measure Pointed-End Capping
This assay is used to quantify the ability of this compound to cap the pointed ends of actin filaments by measuring the change in fluorescence of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Gelsolin (to cap barbed ends)
-
This compound (wild-type or mutant)
-
Tropomyosin (optional, for studying Tm-dependent capping)
-
F-buffer (100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP, 0.2 mM CaCl₂, 10 mM Imidazole, pH 7.0)[13]
-
Fluorometer
Procedure:
-
Prepare Gelsolin-Capped Actin Filaments (Seeds):
-
Polymerize a solution of G-actin (e.g., 3 µM) in the presence of a substoichiometric amount of gelsolin (e.g., 28 nM) to create short actin filaments with their barbed ends capped.[13]
-
-
Prepare Reaction Mix:
-
In a fluorometer cuvette, prepare a solution of G-actin (e.g., 1.1 µM, with 10% pyrene-labeled actin) in F-buffer.[13]
-
Add the desired concentration of this compound and, if applicable, tropomyosin.
-
-
Initiate Polymerization:
-
Add the pre-formed gelsolin-capped actin filament seeds to the reaction mix to a final concentration of F-actin of 0.6 µM.[13]
-
Immediately start monitoring the increase in pyrene (B120774) fluorescence over time.
-
-
Data Analysis:
-
The initial rate of fluorescence increase is proportional to the rate of actin polymerization at the pointed ends.
-
Compare the rates in the presence and absence of this compound to determine its capping activity. The percentage of capped ends can be calculated as (1 - [Rate with Tmod / Rate without Tmod]) x 100.[8]
-
Workflow for Pyrene-Actin Polymerization Assay:
Caption: Workflow of the pyrene-actin polymerization assay.
In Vitro Motility Assay
This assay visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors, allowing for the study of how this compound affects actin-myosin interactions and filament stability under mechanical stress.
Materials:
-
Myosin (e.g., heavy meromyosin)
-
Fluorescently labeled F-actin
-
This compound
-
Tropomyosin and Troponin (for regulated filaments)
-
Flow cell (nitrocellulose-coated coverslip on a glass slide)
-
ATP-containing buffer
-
TIRF (Total Internal Reflection Fluorescence) microscope
Procedure:
-
Prepare the Flow Cell:
-
Coat a coverslip with nitrocellulose and assemble a flow cell.[14]
-
-
Immobilize Myosin:
-
Perfuse the flow cell with a solution of myosin, which will adhere to the nitrocellulose surface.[15]
-
-
Block Non-specific Binding:
-
Perfuse with a blocking solution (e.g., BSA) to prevent non-specific binding of actin filaments.[14]
-
-
Introduce Actin Filaments:
-
Perfuse the flow cell with fluorescently labeled F-actin (pre-incubated with this compound and other regulatory proteins as needed).
-
-
Initiate Motility:
-
Perfuse with an ATP-containing buffer to initiate the movement of actin filaments.[14]
-
-
Image and Analyze:
-
Visualize the moving filaments using a TIRF microscope and record time-lapse movies.
-
Analyze the velocity and length of the moving filaments to determine the effect of this compound.
-
Workflow for In Vitro Motility Assay:
References
- 1. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropomodulins and this compound/tropomyosin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tropomyosin-Binding Properties Modulate Competition Between this compound Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article [protein.bio.msu.ru]
- 10. This compound binding to tropomyosins. Isoform-specific differences in affinity and stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound increases the critical concentration of barbed end-capped actin filaments by converting ADP.P(i)-actin to ADP-actin at all pointed filament ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. in vitro Motility Assay [dictybase.org]
- 15. umass.edu [umass.edu]
The Discovery and Characterization of Tropomodulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulin (Tmod) is a highly conserved, ~40 kDa protein critical to the regulation of actin filament length and stability in a wide range of eukaryotic cells.[1] First identified as a tropomyosin-binding protein in the human erythrocyte membrane skeleton, its primary role is to cap the slow-growing, or "pointed," end of actin filaments.[2] This capping activity is crucial for maintaining the precise architecture of actin networks, which is essential for cellular processes ranging from muscle contraction to cell motility and morphogenesis.[3] This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies used to elucidate the function of this compound.
Discovery and Isoforms
This compound was originally isolated from red blood cell membranes as a 40-kD protein that binds to tropomyosin.[4] Subsequent research has identified four distinct this compound isoforms in vertebrates, each with a specific tissue distribution and function:[4][5]
-
TMOD1 (E-Tmod): Predominantly found in erythrocytes, cardiac muscle, and slow skeletal muscle.[4]
-
TMOD2 (N-Tmod): Primarily expressed in neurons.[4]
-
TMOD3 (U-Tmod): Has a ubiquitous expression pattern across many tissues.[4]
-
TMOD4 (Sk-Tmod): Found in skeletal muscle, where its expression changes during development.[4]
These isoforms share approximately 70% amino acid sequence homology.[4]
Molecular Structure and Function
This compound is an elongated molecule with two main functional domains: a largely unstructured N-terminal domain and a globular C-terminal domain composed of a leucine-rich repeat (LRR) fold.[1][6]
The N-terminal domain is responsible for the primary interactions with both tropomyosin and actin. It contains:
-
Two distinct tropomyosin-binding sites (TMBS1 and TMBS2): These sites interact with the N-termini of two tropomyosin molecules situated on opposite sides of the actin filament.[6]
-
A tropomyosin-dependent actin-binding site (ABS1): This site contributes to the high-affinity capping of tropomyosin-coated actin filaments.[6]
The C-terminal LRR domain contains a tropomyosin-independent actin-binding site (ABS2) , which allows for a weaker, "leaky" capping of bare actin filaments.[6][7]
The primary function of this compound is to cap the pointed end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[8] This capping activity is dramatically enhanced by the presence of tropomyosin, which increases the binding affinity of this compound for the actin filament pointed end by several orders of magnitude.[4][8] By controlling the dynamics at the pointed end, this compound plays a critical role in regulating the length of actin filaments.[3]
Quantitative Data
The following tables summarize key quantitative data regarding this compound isoforms and their interactions with actin and tropomyosin.
| Table 1: this compound Isoform Properties | |
| Isoform | Calculated Molecular Weight (kDa) |
| TMOD1 (Human) | 40.6[9] |
| TMOD2 | ~40[4] |
| TMOD3 | ~40[4] |
| TMOD4 | ~40[4] |
| Table 2: Dissociation Constants (Kd) of this compound Interactions | |||
| Interacting Proteins | Condition | Kd Value | Reference |
| Tmod1 and Actin Filament (pointed end) | Without Tropomyosin | 0.1 - 0.4 µM | [8] |
| Tmod1 and Actin Filament (pointed end) | With Tropomyosin | ≤ 1 nM | [8] |
| Tmod1 and Actin Filament (pointed end) | With Tropomyosin | ~50 pM | [4] |
| Tmod1 ABS1 and Actin:Gelsolin-Segment1 | 7.5 µM | [7] | |
| Tmod1 ABS2 and Actin:Gelsolin-Segment1 | 10.5 µM | [7] | |
| Tmod1 (Site 2) and α-TM peptide | 2.5 nM | [10] | |
| Tmod1 (Site 2) and γ-TM, δ-TM peptides | 40 - 90 nM | [10] | |
| Tmod1 (Site 1) and α-TM peptide | 90 nM | [10] | |
| Tmod1 (Site 1) and γ-TM, δ-TM peptides | >10 µM (undetectable) | [10] |
Experimental Protocols
Detailed methodologies for key experiments used in the characterization of this compound are provided below.
Protein Expression and Purification
Recombinant this compound is typically overexpressed in E. coli BL21(DE3)pLysE or pLysS strains.[11] Purification can be achieved through a combination of affinity chromatography (if a tag is used, such as Maltose Binding Protein) and ion-exchange or reverse-phase high-performance liquid chromatography (HPLC).[11][12] Protein purity is assessed by SDS-PAGE, and concentrations are determined using methods such as the BCA protein assay or by measuring absorbance in 6 M guanidine-HCl.[11]
Pyrene (B120774) Fluorescence Actin Polymerization Assay
This assay is used to measure the effect of this compound on the rate of actin polymerization at the pointed end of actin filaments. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.[13][14]
Materials:
-
G-actin (with 5-10% pyrene-labeled G-actin)
-
Barbed-end capping protein (e.g., Gelsolin or CapZ)
-
This compound
-
Tropomyosin (optional)
-
G-buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT[15]
-
10x KMEI (Polymerization Buffer): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)[15]
-
F-buffer: 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP, 0.2 mM CaCl₂, 1 mM NaN₃, 10 mM Imidazole (pH 7.0)[11]
Procedure:
-
Prepare short, barbed-end capped actin filaments (seeds) by polymerizing G-actin in the presence of a capping protein like gelsolin (e.g., 3 µM G-actin with 28 nM gelsolin).[11]
-
In a fluorometer cuvette, mix the barbed-end capped actin seeds with this compound and, if applicable, tropomyosin in F-buffer.
-
Initiate polymerization by adding a solution of G-actin (containing 5-10% pyrene-labeled actin) to the cuvette.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer (e.g., excitation at 365 nm and emission at 407 nm).[15]
-
The initial rate of polymerization is calculated from the slope of the fluorescence curve at the beginning of the reaction.[10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to study the secondary structure of this compound and its conformational changes upon binding to tropomyosin.[11] The interaction often leads to an increase in α-helicity, which can be monitored by the CD signal at 222 nm.[4]
Materials:
-
Purified this compound (or fragments)
-
Purified tropomyosin (or peptides)
-
CD Buffer: 100 mM NaCl, 10 mM Sodium Phosphate (pH 7.0)[11]
Procedure:
-
Prepare solutions of this compound and tropomyosin, both individually and mixed, in CD buffer at a concentration of approximately 10 µM.[11]
-
Measure the CD spectra of each sample, typically in the far-UV range (e.g., 190-260 nm), using a spectropolarimeter.
-
To determine binding affinity, perform thermal denaturation experiments by monitoring the CD signal at 222 nm as the temperature is increased. The melting temperature (Tm) of the complex will be higher than that of the individual proteins.
-
Dissociation constants (Kd) can be calculated by fitting the changes in ellipticity at different protein concentrations to a binding equation.[11]
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE is used to visualize the binding of this compound to actin or tropomyosin under non-denaturing conditions. The formation of a complex results in a shift in the electrophoretic mobility of the proteins.[16]
Materials:
-
Purified this compound
-
Purified actin or tropomyosin
-
Buffer A (for G-actin binding): 2 mM Tris (pH 8.0), 0.2 mM CaCl₂, 0.2 mM DTT, 0.2 mM ATP[16]
-
Loading Buffer: 50% glycerol (B35011), 0.05% bromophenol blue[16]
-
Bicine/triethanolamine buffer system for electrophoresis [16]
-
9% Polyacrylamide gel with 10% glycerol (for tropomyosin binding) [17]
Procedure:
-
Incubate this compound with its binding partner (actin or tropomyosin) at various molar ratios for a set time (e.g., 20 minutes at 25°C for G-actin).[16]
-
Add the loading buffer to the protein mixtures.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Blue to visualize the protein bands. Complex formation is indicated by the appearance of a new band with a different mobility or a decrease in the intensity of the individual protein bands.[16]
Immunofluorescence Microscopy
Immunofluorescence is used to visualize the subcellular localization of this compound.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Phalloidin (for F-actin staining)
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation: Grow cells on coverslips, then fix them with a suitable fixative.[18]
-
Permeabilization and Blocking: Permeabilize the cells to allow antibody entry and then block non-specific antibody binding sites.[18]
-
Antibody Incubation: Incubate the cells with the primary antibody against this compound, followed by incubation with a fluorescently labeled secondary antibody. F-actin can be co-stained with fluorescently labeled phalloidin.[18][19]
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of this compound and actin using a fluorescence microscope.[18]
This compound Signaling and Interactions
While not a classical signaling molecule, this compound's function is intricately linked to the dynamics of the actin cytoskeleton, which is a central hub for numerous signaling pathways. The interaction of this compound with actin and tropomyosin is a key regulatory point.
Conclusion
The discovery and characterization of this compound have significantly advanced our understanding of actin filament dynamics. As the only known pointed-end capping protein, it plays a vital, conserved role in regulating the architecture of the actin cytoskeleton. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in cell biology, muscle physiology, and drug development who are interested in further exploring the functions of this critical protein. Future research will likely focus on the specific roles of different this compound isoforms in various cellular contexts and their potential as therapeutic targets in diseases associated with cytoskeletal defects.
References
- 1. Tropomodulins and this compound/tropomyosin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunolocalization of this compound, tropomyosin and actin in spread human erythrocyte skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Article [protein.bio.msu.ru]
- 5. Structural insights into the this compound assembly at the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound–Tropomyosin Interplay Modulates Interaction Between Cardiac Myosin and Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of actin filament pointed end capping by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by this compound and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 16. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The N-terminal tropomyosin- and actin-binding sites are important for leiomodin 2’s function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tropomodulin in Muscle Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomodulin (Tmod), a family of actin-capping proteins, plays a critical and isoform-specific role in the intricate process of muscle cell development. By capping the pointed ends of actin filaments, tropomodulins are fundamental regulators of thin filament length, stability, and overall sarcomere architecture. This technical guide provides an in-depth analysis of this compound's function in myogenesis, presenting key quantitative data, detailed experimental methodologies, and a visual representation of associated signaling pathways. Understanding the nuanced functions of this compound isoforms in both cardiac and skeletal muscle offers significant potential for the development of novel therapeutic strategies for a range of myopathies.
Introduction: The Architect of the Sarcomere
The precise regulation of actin filament length is paramount for the proper function of striated muscles. Tropomodulins, in concert with tropomyosin, act as the primary architects of the actin thin filament, ensuring the structural integrity and contractile efficiency of the sarcomere. There are four known this compound isoforms in vertebrates (Tmod1, Tmod2, Tmod3, and Tmod4), each with distinct expression patterns and functions. In muscle, Tmod1, Tmod3, and Tmod4 are the key players. Tmod1 is prominently expressed in cardiac and slow-twitch skeletal muscle, while Tmod4 is specific to skeletal muscle. Tmod3, although ubiquitously expressed, also plays a compensatory role in skeletal muscle. This guide will dissect the isoform-specific roles of tropomodulins in cardiac and skeletal muscle development, highlighting their impact on myofibrillogenesis and muscle function.
Quantitative Analysis of this compound Function
The functional significance of this compound in muscle development is underscored by quantitative data from various experimental models. Genetic manipulation, such as knockout and overexpression studies, has provided precise measurements of its impact on muscle cell structure and function.
| Parameter | Experimental Model | Genotype/Condition | Quantitative Change | Reference(s) |
| Thin Filament Length | Mouse Skeletal Muscle (in vivo RNAi) | Tmod1 knockdown | ~15% increase | [1] |
| Mouse Cardiac Myocytes (in vitro) | Tmod1 overexpression | Shorter thin filaments | [2] | |
| Drosophila Indirect Flight Muscle | Tmod overexpression | Reduced thin filament lengths | [2] | |
| Muscle Fiber Cross-Sectional Area | Mouse Skeletal Muscle (TA and Soleus) | Tmod1 knockout | ~100 µm² larger than normal | [3] |
| Mouse Skeletal Muscle (TA, EDL, and Soleus) | Tmod4 knockout | No significant change | [1] | |
| Isometric Stress Production | Mouse Skeletal Muscle Fibers | Tmod1 knockout | Depressed isometric stress | [3][4][5] |
| Actomyosin (B1167339) Crossbridge Formation | Mouse Skeletal Muscle Fibers | Tmod1 knockout | Reduced fraction of strongly bound crossbridges | [6] |
Core Functions and Molecular Interactions
This compound's primary role is to cap the pointed (- "minus") end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[7] This capping activity is significantly enhanced by its interaction with tropomyosin, which coats the actin filament.[7] The N-terminal of this compound contains tropomyosin-binding sites, while the C-terminal region is responsible for the primary actin-capping function.[2]
The interplay between different this compound isoforms is crucial for muscle integrity. In skeletal muscle, Tmod4 is the predominant isoform at the thin filament pointed ends. However, in the absence of Tmod1, Tmod3 can translocate from the sarcoplasmic reticulum to the pointed ends to structurally compensate.[8] While this maintains normal thin filament length, it does not fully restore contractile function, indicating distinct functional roles for each isoform.[4][8] Tmod1's absence leads to a reduction in isometric stress, highlighting its importance in force generation.[3][4][5][8]
Signaling Pathways in this compound-Mediated Myogenesis
The regulation of this compound expression and function is integrated into complex signaling networks that govern muscle development. While direct upstream regulators of this compound genes in myogenesis are still being fully elucidated, evidence points towards the involvement of key muscle development pathways.
Serum Response Factor (SRF) Pathway
Serum Response Factor (SRF) is a critical transcription factor in muscle development, regulating a wide array of muscle-specific genes.[9][10] Its activity is modulated by the dynamics of globular actin (G-actin) and filamentous actin (F-actin).[10] Given that this compound directly influences F-actin stability, it is a key component of the feedback loop that regulates SRF activity. A decrease in F-actin stability, potentially through this compound dysregulation, could lead to an increase in G-actin, which in turn would modulate SRF-mediated gene expression, impacting myogenesis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of muscle cell growth (hypertrophy) and survival.[11][12] While direct regulation of this compound by this pathway in muscle cells is an area of active research, there is evidence suggesting a link. For instance, Tmod3's actin-binding activity is regulated by PI3K-Akt signaling in other cell types, hinting at a similar mechanism in myoblasts.[7] This pathway could influence this compound's function in regulating the actin cytoskeleton during myoblast fusion and myofibril assembly.
Key Experimental Protocols
Investigating the role of this compound in muscle cell development requires a range of specialized molecular and cellular techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining of this compound in Muscle Tissue
This protocol allows for the visualization of this compound localization within the sarcomere.
Materials:
-
Muscle tissue cryosections (5-10 µm)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: Anti-Tmod1, Anti-Tmod3, or Anti-Tmod4 antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-rabbit/mouse IgG
-
F-actin stain: Phalloidin (B8060827) conjugated to a fluorophore
-
Mounting medium with DAPI
Procedure:
-
Fix cryosections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody and phalloidin in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
Mount coverslips with mounting medium containing DAPI.
-
Image using a confocal or fluorescence microscope.
Western Blotting for this compound Isoform Detection
This technique is used to quantify the protein levels of different this compound isoforms in muscle lysates.
Materials:
-
Muscle tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies: Isoform-specific anti-Tmod1, -Tmod3, -Tmod4 antibodies
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
Chemiluminescent substrate
Procedure:
-
Separate muscle lysate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply chemiluminescent substrate and detect the signal using a digital imager.
-
Quantify band intensities using densitometry software.
In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This assay measures the effect of this compound on actin polymerization dynamics at the pointed end.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Barbed-end capping protein (e.g., CapZ or gelsolin)
-
Recombinant this compound protein
-
Recombinant tropomyosin protein
-
Fluorometer
Procedure:
-
Prepare short, barbed-end-capped actin filaments (seeds) by co-polymerizing G-actin with a barbed-end capping protein.
-
In a fluorometer cuvette, mix the actin seeds with recombinant tropomyosin and this compound in G-buffer.
-
Initiate polymerization by adding a mixture of G-actin and pyrene-labeled G-actin, followed by the addition of 10x polymerization buffer.
-
Monitor the increase in pyrene (B120774) fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm). The rate of fluorescence increase is proportional to the rate of actin polymerization at the pointed ends.
-
Analyze the initial rates of polymerization to determine the capping activity of this compound.
Co-sedimentation Assay for this compound-Tropomyosin Interaction
This assay determines the binding affinity between this compound and tropomyosin-coated actin filaments.
Materials:
-
F-actin
-
Recombinant this compound
-
Recombinant tropomyosin
-
Ultracentrifuge
-
SDS-PAGE analysis equipment
Procedure:
-
Polymerize G-actin to form F-actin.
-
Incubate F-actin with a saturating concentration of tropomyosin.
-
Add varying concentrations of this compound to the tropomyosin-coated F-actin and incubate to allow binding.
-
Pellet the F-actin and any bound proteins by ultracentrifugation.
-
Carefully separate the supernatant and the pellet.
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE.
-
Quantify the amount of this compound in the pellet at each concentration to determine the binding affinity.
Conclusion and Future Directions
This compound is an indispensable regulator of muscle cell development, with its isoforms playing distinct and cooperative roles in orchestrating the architecture of the sarcomere. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of this compound.
Future research should focus on elucidating the precise upstream signaling pathways that control this compound gene expression during myogenesis and in response to muscle injury or disease. Identifying small molecules that can modulate this compound-tropomyosin or this compound-actin interactions could pave the way for novel therapeutic interventions for congenital myopathies, muscular dystrophies, and age-related muscle decline. A deeper understanding of the functional differences between this compound isoforms will be critical in developing targeted therapies that can restore proper muscle function.
References
- 1. This compound 1 directly controls thin filament length in both wild-type and this compound 4-deficient skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isoforms regulate thin filament pointed-end capping and skeletal muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound isoforms regulate thin filament pointed-end capping and skeletal muscle physiology [ouci.dntb.gov.ua]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pointed-end capping by this compound modulates actomyosin crossbridge formation in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum response factor - Wikipedia [en.wikipedia.org]
- 10. What is Serum Response Factor? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. PI3 kinase regulation of skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Interaction of Tropomodulin with Tropomyosin and Actin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulin (Tmod) is a crucial protein in the regulation of actin filament dynamics, playing a vital role in cell morphology, motility, and muscle contraction.[1] It functions primarily as a capping protein for the pointed (slow-growing) end of actin filaments.[1][2] This capping activity is significantly enhanced by the presence of tropomyosin (Tpm), an alpha-helical coiled-coil protein that binds along the length of the actin filament.[3] The ternary complex formed by this compound, tropomyosin, and actin is essential for maintaining the stability and precise length of actin filaments, particularly in long-lived structures like muscle sarcomeres and the erythrocyte membrane skeleton.[1][4] Understanding the intricate molecular interactions within this complex is paramount for research in cytoskeletal dynamics and for the development of therapeutic agents targeting diseases associated with actin filament dysregulation.
This technical guide provides a comprehensive overview of the core interactions between this compound, tropomyosin, and actin, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Molecular Interactions and Stoichiometry
This compound is an elongated, approximately 40 kDa protein with distinct functional domains.[3][5] The N-terminal region of Tmod is largely unstructured and contains two distinct tropomyosin-binding sites (TMBS1 and TMBS2) as well as a tropomyosin-dependent actin-binding site (ABS1).[3][5][6] The C-terminal domain is a folded, leucine-rich repeat (LRR) structure that contains a tropomyosin-independent actin-binding site (ABS2).[6][7]
A key feature of the Tmod-Tpm interaction is that a single this compound molecule can simultaneously bind to two tropomyosin molecules.[8][9] This interaction is cooperative and crucial for the high-affinity capping of the actin filament pointed end.[8] The N-terminus of tropomyosin, which is oriented towards the pointed end of the actin filament, is the primary site of interaction with this compound.[8] Structural studies and mutational analyses have revealed that specific residues within the N-terminal region of Tmod are critical for tropomyosin binding, while other regions are essential for the actin-capping function.[7] The interaction is also isoform-specific, with different Tmod and Tpm isoforms exhibiting varying binding affinities, which likely contributes to the precise regulation of actin filament architecture in different cell types.[3][10]
The current model for actin filament capping suggests that one this compound molecule binds to the terminal actin subunits at the pointed end, while also engaging with the N-termini of two tropomyosin molecules situated on opposite sides of the actin filament.[4][11] This creates a stable cap that prevents both the addition and loss of actin monomers.[2]
Quantitative Data on Molecular Interactions
The following tables summarize the quantitative data available for the binding affinities between different isoforms of this compound, tropomyosin, and actin. These values have been determined using various biophysical and biochemical techniques.
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| Tmod1 + Tpm-coated Actin Filaments | ≤ 1 nM | Pointed end elongation/depolymerization assay | [2] |
| Tmod1 + Pure Actin Filaments | 0.1 - 0.4 µM | Pointed end elongation assay | [2] |
| Tmod1109-144 + AcTM1bZip (short non-muscle α-Tpm) | 2.5 ± 1.1 nM | Not specified | [8] |
| Tmod11-92 + AcTM1bZip (short non-muscle α-Tpm) | 0.22 ± 0.10 µM | Not specified | [8] |
| Tmod1109-144 + AcTM1aZip (long muscle α-Tpm) | 1.3 ± 0.3 µM | Not specified | [8] |
| Tmod1 (residues 1-38) + α-Tpm | 90 nM | Circular Dichroism, Native Gel Electrophoresis, Chemical Crosslinking | [11] |
| Tmod1 (residues 109-144) + α-Tpm | 2.5 nM | Circular Dichroism, Native Gel Electrophoresis, Chemical Crosslinking | [11] |
| Tmod1 (residues 109-144) + γ-Tpm | 40-90 nM | Circular Dichroism, Native Gel Electrophoresis, Chemical Crosslinking | [11] |
| Tmod1 (residues 109-144) + δ-Tpm | 40-90 nM | Circular Dichroism, Native Gel Electrophoresis, Chemical Crosslinking | [11] |
Table 1: Dissociation constants (Kd) for this compound-Tropomyosin and this compound-Actin interactions.
| Tmod Isoform | Tpm Isoform | Concentration for 50% Inhibition of Pointed End Elongation | Method | Reference |
| Tmod11-159 (wild-type) | Striated α-TM | 3.5 nM | Pyrene fluorescence assay | [8] |
| Tmod11-159 (L27G/L71D mutant) | Striated α-TM | ~30 nM | Pyrene fluorescence assay | [8] |
Table 2: Inhibitory concentrations of this compound on actin polymerization.
Experimental Protocols
Actin Co-sedimentation Assay
This assay is used to determine the binding of a protein to filamentous actin (F-actin).[12][13]
Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin filaments and be found in the pellet.
Methodology:
-
Actin Polymerization: Monomeric G-actin is induced to polymerize into F-actin by the addition of a polymerization buffer containing KCl and MgCl₂.[12]
-
Incubation: The protein of interest (e.g., this compound) is incubated with the pre-formed F-actin.
-
Ultracentrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the F-actin and any associated proteins.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of the protein of interest in the pellet is quantified to determine the extent of binding.
Pyrene Fluorescence Assay for Actin Polymerization
This assay is used to monitor the kinetics of actin polymerization in real-time.[14]
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an actin filament, its fluorescence intensity increases significantly. This change in fluorescence can be used to measure the rate and extent of actin polymerization.
Methodology:
-
Preparation of Pyrene-labeled Actin: G-actin is labeled with N-(1-pyrene)iodoacetamide.
-
Initiation of Polymerization: A small amount of pyrene-labeled G-actin is mixed with unlabeled G-actin. Polymerization is initiated by adding a polymerization buffer.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer.
-
Analysis of Capping Activity: To measure the pointed-end capping activity of this compound, barbed-end capped actin filaments (e.g., using CapZ or gelsolin) are used as seeds for polymerization.[14] The rate of elongation from the pointed ends is measured in the presence and absence of this compound and tropomyosin. A decrease in the rate of polymerization indicates capping activity.
Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This technique is used to analyze the binding of proteins in their native state.[15]
Principle: In non-denaturing PAGE, proteins migrate based on their size, shape, and charge. The formation of a complex between two or more proteins results in a species with a different electrophoretic mobility compared to the individual proteins.
Methodology:
-
Incubation: this compound and G-actin (or tropomyosin) are incubated together to allow complex formation.
-
Electrophoresis: The protein mixture is run on a polyacrylamide gel under non-denaturing conditions.
-
Visualization: The gel is stained (e.g., with Coomassie Blue) to visualize the protein bands. A shift in the migration of a protein band or the appearance of a new band indicates complex formation.
Visualizations
Molecular Interaction Pathway
Caption: Interaction of this compound with Actin and Tropomyosin at the pointed end.
Experimental Workflow: Actin Co-sedimentation Assay
Caption: Workflow for the Actin Co-sedimentation Assay.
Logical Relationship: this compound's Dual Capping Mechanism
Caption: this compound's capping activity is significantly enhanced by Tropomyosin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomodulins and Tropomyosins: Working as a Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of actin filament pointed end capping by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropomodulins and this compound/tropomyosin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound–Tropomyosin Interplay Modulates Interaction Between Cardiac Myosin and Thin Filaments [mdpi.com]
- 7. Structural requirements of this compound for tropomyosin binding and actin filament capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound/tropomyosin interactions regulate actin pointed end dynamics. | Semantic Scholar [semanticscholar.org]
- 11. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. udspace.udel.edu [udspace.udel.edu]
- 15. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of Tropomodulin Isoforms: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends. The four mammalian isoforms—TMOD1, TMOD2, TMOD3, and TMOD4—exhibit distinct expression patterns and subcellular localizations, suggesting specialized roles in various cellular processes, from muscle contraction to neuronal morphogenesis. Understanding the precise cellular address of each TMOD isoform is paramount for elucidating their specific functions and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular localization of different tropomodulin isoforms, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams of associated pathways and workflows.
Introduction to this compound Isoforms
Tropomodulins are approximately 40 kDa proteins that play a critical role in the maintenance of actin filament architecture.[1][2] Their function is particularly important in cells requiring long-lived actin filaments, such as in myofibrils.[2] Mammals express four distinct TMOD isoforms, each with a unique tissue distribution and subcellular niche.[1][3]
-
TMOD1: Predominantly found in terminally differentiated, postmitotic cells like erythrocytes, lens fiber cells, neurons, and striated muscle.[1][3]
-
TMOD3: Exhibits a nearly ubiquitous expression pattern.[1][3]
This differential expression and localization underscore the specialized functions of each isoform in cellular physiology and pathology.
Quantitative Data on Subcellular Localization
The subcellular distribution of TMOD isoforms has been meticulously mapped in various cell types. The following tables summarize the key localization data.
Table 1: Localization of this compound Isoforms in Muscle Cells
| Isoform | Muscle Type | Primary Localization | Secondary/Other Localization |
| TMOD1 | Cardiac & Skeletal | Thin filament pointed ends[1][5] | Sarcoplasmic reticulum (SR) or T-tubule-associated compartment (in skeletal muscle), Sarcolemma[1] |
| TMOD3 | Cardiac & Skeletal | Sarcoplasmic reticulum (SR)[1] | Not typically associated with sarcomeric thin filaments[1] |
| TMOD4 | Skeletal | Thin filament pointed ends[1][6] | Sarcoplasmic reticulum (SR) or T-tubule-associated compartment[1] |
Table 2: Localization of this compound Isoforms in Non-Muscle Cells
| Isoform | Cell Type | Primary Localization | Secondary/Other Localization |
| TMOD1 | Neurons | Diffusely distributed, lamellipodia, and radial actin in growth cones[7] | Dendritic spines (neck and lower head)[8] |
| Neuroblastoma cells | Cytoplasm and along neurites[9] | ||
| Erythrocytes | Actin filament junctions in the membrane skeleton[10][11] | ||
| Osteosarcoma cells | Contractile actin bundles (ventral stress fibers, transverse arcs)[12] | ||
| TMOD2 | Neurons | Enriched in the center of growth cones (diffuse)[7] | Dendritic spines (neck and lower head)[8] |
| Neuroblastoma cells | Mainly perinuclear[9] | ||
| TMOD3 | Osteosarcoma cells | Contractile and non-contractile actin bundles (ventral/dorsal stress fibers, transverse arcs)[12] | Lamellipodia[12] |
| Endothelial cells | Ruffles and lamellipodia[13] | ||
| Polarized epithelial cells | Plasma membrane[2] |
Experimental Protocols
The determination of TMOD isoform localization relies on precise and robust experimental techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining of Tissue Cryosections
This protocol is adapted from studies localizing TMODs in skeletal muscle.[1][14]
Objective: To visualize the localization of TMOD isoforms within their native tissue context.
Materials:
-
Mouse tibialis anterior muscle tissue
-
Optimal Cutting Temperature (OCT) compound
-
Liquid nitrogen-cooled isopentane (B150273)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% goat serum, 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-TMOD1, mouse anti-TMOD3, rabbit anti-TMOD4)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI or Hoechst (for nuclear counterstaining)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation: Freshly dissect the tibialis anterior muscle and embed it in OCT compound. Freeze the block in isopentane cooled with liquid nitrogen.
-
Cryosectioning: Cut 7-10 µm thick longitudinal sections using a cryostat and mount them on microscope slides.
-
Fixation: Fix the sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the sections three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against the TMOD isoforms in blocking buffer and incubate the sections overnight at 4°C.
-
Washing: Wash the sections three times for 5 minutes each with PBS.
-
Secondary Antibody and Phalloidin Incubation: Dilute the fluorescently-labeled secondary antibodies and fluorescent phalloidin in blocking buffer. Incubate the sections for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and then incubate with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Mounting: Wash a final three times with PBS and mount the coverslips using an antifade mounting medium.
-
Imaging: Visualize the sections using a confocal microscope.
Immunogold Labeling for Electron Microscopy
This method provides high-resolution localization of proteins, as demonstrated in the study of TMOD1 in erythrocyte membrane skeletons.[10][11]
Objective: To achieve ultrastructural localization of TMOD isoforms.
Materials:
-
Isolated cells or spread membrane skeletons
-
Primary antibodies specific to TMOD isoforms
-
Gold-conjugated secondary antibodies (e.g., 5 nm or 10 nm gold particles)
-
Buffers for washing and incubation (e.g., PBS with BSA)
-
Negative stain solution (e.g., uranyl acetate)
-
Electron microscopy grids
Procedure:
-
Sample Adsorption: Adsorb the isolated cells or spread skeletons onto electron microscopy grids.
-
Blocking: Block non-specific binding sites by incubating the grids with a solution of PBS containing 1% BSA for 30 minutes.
-
Primary Antibody Incubation: Incubate the grids with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the grids by floating them on drops of PBS.
-
Secondary Antibody Incubation: Incubate the grids with the gold-conjugated secondary antibody diluted in blocking buffer for 1 hour.
-
Washing: Perform extensive washing with PBS followed by distilled water.
-
Negative Staining: Stain the grids with a negative stain solution like 1% uranyl acetate (B1210297) for 30-60 seconds.
-
Drying and Imaging: Wick away excess stain and allow the grids to air dry completely. Image the grids using a transmission electron microscope.
Signaling and Interaction Pathways
The function and localization of tropomodulins are intricately linked to their interaction with tropomyosin (Tpm) isoforms and the actin cytoskeleton.
TMOD-Tropomyosin Interaction in Actin Filament Capping
The capping of actin filaments by TMODs is significantly enhanced by their interaction with tropomyosin, which coats the actin filament. This relationship is crucial for the stability of the actin filament.
Caption: TMOD-Tropomyosin interplay in actin filament capping.
Experimental Workflow for Determining Subcellular Localization
The general workflow for identifying the subcellular location of a TMOD isoform involves a series of established molecular and cell biology techniques.
Caption: Workflow for TMOD isoform localization studies.
Functional Implications of Differential Localization
The distinct subcellular distributions of TMOD isoforms are directly linked to their specialized functions:
-
In striated muscle , the precise localization of TMOD1 and TMOD4 at the thin filament pointed ends is essential for maintaining sarcomere integrity and regulating muscle contraction.[1][5] The association of TMOD3 with the sarcoplasmic reticulum suggests a role in linking the SR to the actin cytoskeleton.[1]
-
In neurons , the differential localization of TMOD1 and TMOD2 in growth cones and dendrites points to their distinct roles in neuronal development, such as axon guidance and synapse formation.[7][15] TMOD1 appears to be involved in the regulation of dendritic branching further from the cell body, while TMOD2 influences branching more proximally.[15]
-
In non-muscle cells , TMOD1 and TMOD3 are integral components of contractile stress fibers, where they stabilize actin-tropomyosin filaments.[12] The localization of TMOD3 to dynamic structures like lamellipodia in endothelial cells highlights its role in cell migration.[13][16]
-
In erythrocytes , TMOD1 is crucial for maintaining the uniform length of the short actin filaments in the membrane skeleton, which is vital for the biconcave shape and mechanical stability of the red blood cell.[10][11]
Conclusion
The cellular localization of this compound isoforms is a key determinant of their specific functions in a wide array of physiological processes. This guide provides a foundational understanding of where each TMOD isoform resides within the cell, the experimental approaches to determine this, and the functional consequences of their precise positioning. For researchers and drug development professionals, this knowledge is critical for dissecting the molecular mechanisms of diseases associated with cytoskeletal defects and for designing novel therapeutic strategies that target specific TMOD isoform functions. Future research will likely uncover even more nuanced localization patterns and regulatory mechanisms, further enriching our understanding of these essential actin-capping proteins.
References
- 1. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound isoforms regulate thin filament pointed-end capping and skeletal muscle physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 4 - Wikipedia [en.wikipedia.org]
- 5. This compound–Tropomyosin Interplay Modulates Interaction Between Cardiac Myosin and Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Isoform-Specific Regulation of Dendrite Development and Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunolocalization of this compound, tropomyosin and actin in spread human erythrocyte skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Immunolocalization of this compound, tropomyosin and actin in spread human erythrocyte skeletons. | Semantic Scholar [semanticscholar.org]
- 12. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multifunctional roles of this compound-3 in regulating actin dynamics [PeerJ Preprints] [peerj.com]
Tropomodulin's Crucial Role in Non-Muscle Cell Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomodulins (Tmods) are a family of actin-capping proteins that play a pivotal role in regulating the dynamics of the actin cytoskeleton, a key driver of cell motility. While extensively studied in muscle cells for their role in maintaining sarcomere structure, the function of Tmods in non-muscle cell migration is an area of burgeoning research with significant implications for fields ranging from developmental biology to cancer therapeutics. This technical guide provides an in-depth exploration of the role of tropomodulins, particularly Tmod3, in non-muscle cell motility. It synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the complex signaling networks that govern tropomodulin function. This document is intended to serve as a comprehensive resource for researchers seeking to understand and investigate the intricate mechanisms by which tropomodulins modulate the motile behavior of non-muscle cells.
Introduction: Tropomodulins as Regulators of Actin Dynamics
The ability of non-muscle cells to move is fundamental to a vast array of physiological and pathological processes, including embryonic development, wound healing, immune responses, and cancer metastasis. This movement is orchestrated by the dynamic remodeling of the actin cytoskeleton. Actin filaments, the primary components of this network, are polar structures with a fast-growing "barbed" end and a slow-growing "pointed" end. The precise control of actin filament length and turnover is critical for the generation of protrusive structures like lamellipodia and filopodia, which are essential for cell migration.[1][2]
Tropomodulins are a family of proteins that cap the pointed ends of actin filaments, thereby preventing the addition and loss of actin monomers from this end.[1][3] This capping activity is crucial for regulating the length and stability of actin filaments.[1][3] In humans, there are four identified this compound isoforms: TMOD1, TMOD2, TMOD3, and TMOD4, each with distinct tissue-specific expression patterns.[1] While TMOD1, TMOD2, and TMOD4 are predominantly found in muscle and neuronal tissues, TMOD3 is ubiquitously expressed in non-muscle cells and has emerged as a key regulator of non-muscle cell motility.[1][4]
This guide will focus on the multifaceted role of TMOD3 in controlling the intricate dance of actin dynamics that underlies non-muscle cell migration.
Quantitative Data on this compound's Impact on Cell Motility
The functional significance of this compound in non-muscle cell motility has been elucidated through various experimental approaches, primarily involving the overexpression or knockdown of Tmod3. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of the effects on cellular and molecular parameters.
| Parameter | Experimental Condition | Cell Type | Quantitative Change | Reference |
| Cell Migration Speed | Tmod3 siRNA Knockdown | Human Microvascular Endothelial Cells (HMEC-1) | ~2-fold increase in average cell velocity | [5] |
| GFP-Tmod3 Overexpression | Human Microvascular Endothelial Cells (HMEC-1) | Decreased cell motility (qualitative) | [2][5] | |
| Free Pointed Ends of Actin Filaments | GFP-Tmod3 Overexpression | Human Microvascular Endothelial Cells (HMEC-1) | ~5-fold reduction | [2][5] |
| Tmod3 siRNA Knockdown | Human Microvascular Endothelial Cells (HMEC-1) | ~2-fold increase | [5] | |
| Lamellipodial F-actin | GFP-Tmod3 Overexpression | Human Microvascular Endothelial Cells (HMEC-1) | ~3-fold decrease in relative level | [1] |
| Free Barbed Ends in Lamellipodia | Tmod3 siRNA Knockdown | Human Microvascular Endothelial Cells (HMEC-1) | 45% increase | [5] |
Table 1: Quantitative Effects of Tmod3 Perturbation on Endothelial Cell Motility. This table highlights the inverse relationship between Tmod3 levels and cell migration speed, as well as its direct impact on the availability of free actin filament ends.
Key Signaling Pathways Regulating this compound Function
The activity of this compound in non-muscle cells is not constitutive but is instead tightly regulated by intracellular signaling cascades. Understanding these pathways is crucial for developing targeted therapeutic strategies.
The PI3K/Akt Pathway
A pivotal signaling pathway that governs Tmod3 function is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of numerous cellular processes, including cell growth, survival, and motility.[6][7]
The RhoA Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton and cell contractility.[8][9] While direct regulation of Tmod3 by RhoA is yet to be fully elucidated, the significant role of RhoA in orchestrating actin dynamics suggests a potential interplay.
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments used to investigate the role of this compound in non-muscle cell motility.
siRNA-mediated Knockdown of Tmod3 in Endothelial Cells
This protocol describes the transient knockdown of Tmod3 expression in human microvascular endothelial cells (HMEC-1) using small interfering RNA (siRNA).
Materials:
-
HMEC-1 cells
-
Complete cell culture medium (e.g., MCDB 131 medium supplemented with 10% fetal bovine serum, 10 ng/mL epidermal growth factor, 1 µg/mL hydrocortisone, and antibiotics)
-
siRNA targeting Tmod3 and non-targeting control siRNA
-
Transfection reagent suitable for endothelial cells (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Western blotting reagents and antibodies against Tmod3 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Seeding: The day before transfection, seed HMEC-1 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (Tmod3-specific or control) in 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and add the 500 µL of siRNA-lipid complexes to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1.5 mL of complete culture medium to each well without removing the transfection complexes.
-
-
Post-Transfection:
-
Replace the medium with fresh complete medium 24 hours after transfection.
-
Harvest the cells 48-72 hours post-transfection for analysis of Tmod3 knockdown by Western blotting and for use in functional assays (e.g., cell migration assay).
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is a simple and widely used method to study collective cell migration in vitro.
Materials:
-
Confluent monolayer of Tmod3-knockdown or control endothelial cells in a 12-well plate
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Inverted microscope with a camera and live-cell imaging capabilities (optional)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Create the Wound:
-
Gently scratch a straight line across the center of the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Create a second scratch perpendicular to the first to create a cross-shaped wound, which provides more defined wound edges for analysis.
-
-
Wash and Refeed:
-
Gently wash the well with PBS to remove any detached cells.
-
Replace the PBS with fresh complete culture medium.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the wound at several defined positions along the scratch using an inverted microscope (e.g., at 10x magnification).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the same positions at regular intervals (e.g., every 4-8 hours) until the wound is closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the rate of wound closure (cell migration speed) by determining the change in wound area over time.
-
Immunofluorescence Staining for Tmod3 and F-actin
This protocol allows for the visualization of the subcellular localization of Tmod3 and the organization of the F-actin cytoskeleton.
Materials:
-
Endothelial cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody against Tmod3
-
Fluorescently-labeled secondary antibody
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Tmod3 antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in blocking buffer.
-
Incubate the coverslips with this solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash briefly with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Conclusion and Future Directions
Tropomodulins, particularly Tmod3, are emerging as critical regulators of non-muscle cell motility. Their function as pointed-end capping proteins directly influences the dynamics of the actin cytoskeleton, thereby controlling the protrusive activity and migratory capacity of cells. The quantitative data clearly demonstrate that Tmod3 acts as a negative regulator of endothelial cell migration. The signaling pathways, especially the PI3K/Akt cascade, provide a mechanism for the fine-tuning of Tmod3 activity in response to extracellular cues.
The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of tropomodulins in various cellular contexts. Future research should focus on:
-
Elucidating the precise interplay between Tmod3 and other actin-regulatory proteins , such as cofilin and the Arp2/3 complex, in different subcellular compartments.
-
Investigating the role of other Tmod isoforms in non-muscle cell motility to understand potential functional redundancies or specificities.
-
Exploring the therapeutic potential of targeting this compound function in diseases characterized by aberrant cell migration, such as cancer metastasis and fibrosis.
A deeper understanding of the intricate mechanisms by which tropomodulins govern non-muscle cell motility will undoubtedly pave the way for novel therapeutic interventions and a more complete picture of the dynamic processes that shape cellular behavior.
References
- 1. rupress.org [rupress.org]
- 2. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Gene Knockdown in Endothelial Cells Using Short Interfering RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cross-talk between Ras and Rho signalling pathways in transformation favours proliferation and increased motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming protein RhoA - Wikipedia [en.wikipedia.org]
- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Domains of Tropomodulin and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulins (Tmods) are a highly conserved family of actin-binding proteins crucial for regulating the length and stability of actin filaments. By capping the slow-growing, or "pointed," end of actin filaments, tropomodulins play a pivotal role in a myriad of cellular processes, from muscle contraction to cell motility and morphogenesis. The function of tropomodulins is intricately linked to their interaction with tropomyosin, which significantly enhances their actin-capping activity. This technical guide provides a detailed exploration of the structural domains of tropomodulin, their specific functions, quantitative interaction data, and the experimental methodologies used to elucidate these properties. Furthermore, it delves into the signaling pathways that modulate this compound activity, offering insights for researchers and professionals in drug development.
Structural Domains of this compound
This compound is a ~40 kDa protein composed of two major structurally and functionally distinct domains: an unstructured N-terminal domain and a globular C-terminal domain. There are four known isoforms in vertebrates (Tmod1, Tmod2, Tmod3, and Tmod4), each with specific tissue distribution and nuanced functional differences.[1]
N-Terminal Domain
The N-terminal half of this compound is largely unstructured and flexible in solution.[2] This intrinsic disorder is crucial for its function, allowing it to adopt a more ordered conformation upon binding to its partners.[3] This domain houses two distinct tropomyosin-binding sites (TMBS1 and TMBS2) and a tropomyosin-dependent actin-capping region.[4][5][6]
-
Tropomyosin-Binding Site 1 (TMBS1): Located within the first 38 residues, this site is a primary interaction point for the N-terminus of tropomyosin.[5] The affinity of this site for different tropomyosin isoforms varies, contributing to the specificity of this compound function in different cellular contexts.[5]
-
Tropomyosin-Binding Site 2 (TMBS2): Situated between residues 109 and 144, this second site also binds tropomyosin, and cooperative binding to both sites by two tropomyosin molecules is essential for high-affinity interaction and efficient actin capping.[7][8][9]
-
Tropomyosin-Dependent Actin-Binding Region: This region, located between the two tropomyosin-binding sites, is critical for the potentiation of capping activity in the presence of tropomyosin.
C-Terminal Domain
The C-terminal half of this compound folds into a compact, globular domain characterized by a series of leucine-rich repeats (LRRs).[3][6] This LRR domain contains a tropomyosin-independent actin-binding and capping site. While its affinity for actin is lower than the N-terminal domain in the presence of tropomyosin, it provides a basal level of capping activity.[3][10] The C-terminal domain is also implicated in isoform-specific functions and localization.[11][12]
Quantitative Data on Domain Interactions
The function of this compound is underpinned by the specific binding affinities of its domains for actin and tropomyosin. These interactions are often isoform-specific.
| Interacting Proteins | This compound Isoform/Domain | Dissociation Constant (Kd) | Experimental Method | Reference |
| Tropomyosin (α-TM) | Tmod1 (TMBS1) | 90 nM | Circular Dichroism, Native Gel Electrophoresis | [5][13] |
| Tropomyosin (γ-TM, δ-TM) | Tmod1 (TMBS1) | >10 µM (undetectable) | Circular Dichroism, Native Gel Electrophoresis | [5][13] |
| Tropomyosin (α-TM) | Tmod1 (TMBS2) | 2.5 nM | Circular Dichroism, Native Gel Electrophoresis | [5][13] |
| Tropomyosin (γ-TM, δ-TM) | Tmod1 (TMBS2) | 40-90 nM | Circular Dichroism, Native Gel Electrophoresis | [5][13] |
| Actin (in the absence of Tropomyosin) | Tmod1 | 0.1-0.4 µM | Pyrene-Actin Polymerization Assay | [14][15] |
| Actin (in the presence of Tropomyosin) | Tmod1 | ≤ 1 nM | Pyrene-Actin Polymerization Assay | [14][15] |
| Actin (in the presence of Tropomyosin) | Vertebrate Tmods | nM to pM range | Pyrene-Actin Polymerization Assay | [10] |
| Monomeric Actin | Tmod1 (ABS1) | ~10 µM | Not specified | [16] |
| Monomeric Actin | Tmod1 (ABS2) | ~10 µM | Not specified | [16] |
| Pointed end of Actin filament | Full-length Tmod | 108 nM | Not specified | [16] |
| Pointed end of Actin filament (with TM) | Full-length Tmod | 28 nM | Not specified | [16] |
Signaling Pathways Involving this compound
Recent evidence has implicated tropomodulins in various signaling pathways, highlighting their role beyond cytoskeletal regulation.
PI3K-Akt Signaling Pathway and Tmod3
This compound 3 (Tmod3) has been identified as a novel effector in the PI3K-Akt signaling pathway, particularly in the context of insulin-stimulated glucose uptake and cancer metastasis.
-
Insulin (B600854) Signaling: In adipocytes, Akt2, a key component of the insulin signaling cascade, interacts with and phosphorylates Tmod3 at Serine 71.[17] This phosphorylation is essential for insulin-induced cortical actin remodeling, which is a prerequisite for the fusion of GLUT4 storage vesicles with the plasma membrane and subsequent glucose uptake.[17] The interaction of Tmod3 with its tropomyosin partner, Tm5NM1, is also necessary for this process.[17]
-
Cancer Metastasis: In hepatocellular carcinoma, Tmod3 interacts with the Epidermal Growth Factor Receptor (EGFR) and promotes the activation of the PI3K-Akt pathway.[18] This leads to increased transcription of matrix metalloproteinases, thereby enhancing cancer cell invasion and metastasis.[18]
TLR4 Signaling Pathway and Tmod1
This compound 1 (Tmod1) has been shown to be a negative regulator of Toll-like receptor 4 (TLR4) signaling in macrophages. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.
-
Regulation of TLR4 Endocytosis: Tmod1 inhibits the LPS-induced, CD14-mediated endocytosis of TLR4.[9][19] This leads to an accumulation of TLR4 on the cell surface.
-
Modulation of Downstream Signaling: The altered localization of TLR4 has a profound impact on its downstream signaling pathways.
-
MyD88-Dependent Pathway: With more TLR4 at the plasma membrane, the MyD88-dependent pathway is upregulated, leading to increased production of pro-inflammatory cytokines like TNF-α and IL-6.[9][20]
-
TRIF-Dependent Pathway: Conversely, the TRIF-dependent pathway, which is initiated from endosomes, is downregulated, resulting in reduced secretion of type I interferons (e.g., IFN-β).[9]
-
-
Mechanism of Action: Tmod1 exerts this negative regulation by modulating the CD14/Syk/PLCγ2 signaling cascade, which is involved in the reorganization of the actin cytoskeleton necessary for TLR4 endocytosis.[9][19]
Detailed Experimental Protocols
A variety of biophysical and biochemical techniques have been instrumental in characterizing the structural domains and functions of this compound.
Pyrene-Actin Polymerization Assay
This assay is used to measure the effect of this compound on the rate of actin polymerization or depolymerization at the pointed end of actin filaments.
Methodology:
-
Preparation of Pyrene-Labeled Actin: G-actin is labeled with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene (B120774) is significantly enhanced when G-actin incorporates into an F-actin polymer.[21]
-
Preparation of Barbed-End Capped Seeds: To specifically measure pointed-end dynamics, short actin filaments are prepared and their fast-growing (barbed) ends are capped with a protein like gelsolin.
-
Reaction Setup: The barbed-end capped actin seeds are incubated with the this compound isoform of interest, with or without the relevant tropomyosin isoform, in a polymerization buffer.
-
Initiation and Measurement: The polymerization reaction is initiated by the addition of a mixture of unlabeled and pyrene-labeled G-actin. The increase in pyrene fluorescence is monitored over time using a fluorometer.[11]
-
Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve. A decrease in the rate of polymerization in the presence of this compound indicates pointed-end capping activity.
Co-sedimentation Assay
This assay is used to determine the binding of this compound to F-actin, often in the presence of tropomyosin.
Methodology:
-
F-actin Preparation: G-actin is polymerized into F-actin by the addition of salts (e.g., KCl and MgCl2).
-
Binding Reaction: F-actin is incubated with varying concentrations of this compound (and tropomyosin, if applicable) to allow binding to reach equilibrium.[22]
-
Sedimentation: The mixture is subjected to ultracentrifugation, which pellets the F-actin and any associated proteins.[22][23]
-
Analysis: The supernatant (containing unbound proteins) and the pellet (containing F-actin and bound proteins) are carefully separated and analyzed by SDS-PAGE.[23]
-
Quantification: The amount of this compound in the pellet and supernatant is quantified by densitometry of the stained protein bands. This data can be used to determine the dissociation constant (Kd) of the interaction.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique used to study the secondary structure of proteins and to monitor conformational changes upon binding to ligands, such as the interaction between this compound and tropomyosin.
Methodology:
-
Sample Preparation: Purified this compound (or its domains) and tropomyosin are prepared in a buffer that is transparent in the far-UV region (typically below 250 nm). The protein concentration must be accurately determined.[7][8]
-
Data Acquisition: CD spectra are recorded in the far-UV range (e.g., 190-250 nm) for the individual proteins and for the mixture of the two.[4][13]
-
Analysis of Secondary Structure: The CD spectrum of a protein provides information about its secondary structure content (α-helix, β-sheet, random coil). Changes in the spectrum upon addition of a binding partner indicate conformational changes.[4][8][13][24]
-
Binding Affinity Determination: By titrating one protein with another and monitoring the change in the CD signal at a specific wavelength, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.[13]
Conclusion
The modular domain architecture of this compound, with its distinct N-terminal and C-terminal regions, allows for a sophisticated regulation of actin filament dynamics. The interplay between its tropomyosin-binding and actin-capping functions, which are further modulated by isoform-specific variations and post-translational modifications within signaling pathways, underscores its central role in cytoskeletal organization. A thorough understanding of the structure-function relationships of this compound domains, supported by quantitative biophysical and biochemical data, is essential for elucidating its physiological roles and for the development of therapeutic strategies targeting diseases associated with cytoskeletal dysregulation. This guide provides a comprehensive foundation for researchers and drug development professionals to further explore the multifaceted biology of this critical actin-capping protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure and Tropomyosin Binding Properties of the N-Terminal Capping Domain of this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomyosin-Binding Properties Modulate Competition Between this compound Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actin polymerization assay | Andex [andexbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Mechanism of actin filament pointed end capping by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tropomodulin3 is a novel Akt2 effector regulating insulin-stimulated GLUT4 exocytosis through cortical actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound 3 modulates EGFR-PI3K-AKT signaling to drive hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tropomodulin1 exacerbates inflammatory response in macrophages by negatively regulating LPS-induced TLR4 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 22. Co-sedimentation Assay for the Detection of Direct Binding to F-actin [bio-protocol.org]
- 23. Actin cosed1 [maciverlab.bms.ed.ac.uk]
- 24. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
The Critical Role of Tropomodulin-1 in Embryonic Development: A Technical Guide
December 18, 2025
Abstract
Tropomodulin-1 (Tmod1), an actin-capping protein, is indispensable for the embryonic development of vertebrates. Its primary function lies in the precise regulation of actin filament length and stability, a process that is fundamental to the structural integrity and function of various cell types, most critically cardiomyocytes. This technical guide synthesizes the current understanding of Tmod1's role in embryogenesis, with a particular focus on its impact on cardiac morphogenesis and erythropoiesis. We provide a comprehensive overview of the molecular mechanisms governed by Tmod1, the severe phenotypic consequences of its absence, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of developmental biology, cardiology, and hematology.
Introduction
Embryonic development is a meticulously orchestrated process involving complex cellular differentiation, migration, and morphogenesis. The cytoskeleton, and in particular the actin filament network, provides the structural framework and dynamic machinery for these events. This compound-1 (Tmod1) is a key regulator of actin filament dynamics, specifically by capping the pointed (slow-growing) end of actin filaments. This capping activity is crucial for controlling the length of actin filaments, which is vital for the proper assembly and function of contractile structures in muscle cells and for maintaining the structural integrity of the membrane skeleton in non-muscle cells like erythrocytes.
Genetic studies, primarily through the generation of knockout mouse models, have unequivocally demonstrated the essential nature of Tmod1 in embryonic viability. The absence of Tmod1 leads to a cascade of developmental failures, culminating in embryonic lethality at approximately embryonic day 9.5 (E9.5).[1][2] This guide will delve into the molecular underpinnings of Tmod1 function and the profound consequences of its disruption during embryogenesis.
Molecular Function of this compound-1
Tmod1 is a member of the this compound family of proteins, which are characterized by their ability to bind to the N-terminus of tropomyosin and cap the pointed end of actin filaments.[1][3][4] This capping function is essential for:
-
Preventing Depolymerization: By binding to the pointed end, Tmod1 inhibits the dissociation of actin monomers, thereby stabilizing the actin filament.[4]
-
Regulating Filament Length: Tmod1's capping activity prevents the addition of new actin monomers to the pointed end, thus playing a critical role in defining the precise length of actin filaments within the sarcomeres of striated muscle.[2][3]
-
Interaction with Tropomyosin: The interaction of Tmod1 with tropomyosin is crucial for its high-affinity binding to the actin filament and for stabilizing the thin filaments.[4]
The functional domains of Tmod1 include two tropomyosin-binding sites and two actin-binding sites, which work in concert to execute its capping function.
Role of this compound-1 in Cardiac Development
The most striking and lethal consequence of Tmod1 deficiency is the severe disruption of cardiac development.[1][2][5] The embryonic heart requires the precise assembly of sarcomeres within cardiomyocytes to generate the contractile force necessary for pumping blood and sustaining the developing embryo.
Myofibril Assembly and Sarcomere Integrity
In the absence of Tmod1, cardiomyocytes fail to assemble mature, striated myofibrils.[2][5] While the initial components of the sarcomere, such as α-actinin (a Z-disk protein) and myomesin (an M-line protein), can still assemble periodically, the actin thin filaments are disorganized and fail to achieve a uniform length.[2] This results in a lack of clear H-zones (the central region of the sarcomere containing only thick filaments) and an overall disarray of the contractile apparatus.[2]
Cardiac Looping Morphogenesis
A critical event in early heart development is cardiac looping, where the primitive heart tube undergoes a complex series of bends and rotations to establish the basic four-chambered structure. Tmod1 null embryos exhibit a failure in this looping morphogenesis.[1][5] This defect is a direct consequence of the impaired cardiomyocyte function and the inability of the heart tube to generate the necessary forces to loop correctly.
The embryonic lethality observed in Tmod1 knockout mice is primarily attributed to this catastrophic failure in cardiac development, leading to a non-functional heart that cannot support the circulatory needs of the growing embryo.[1][5]
Role of this compound-1 in Erythropoiesis
Tmod1 is also expressed in erythroid cells and plays a role in maintaining the integrity of the red blood cell membrane skeleton.[1] In Tmod1 null embryos, primitive erythroid cells exhibit increased fragility.[1] However, studies involving a cardiac-specific rescue of Tmod1 expression have shown that the embryonic lethality is not primarily due to this erythroid defect.[1][5] Even with fragile erythrocytes, if cardiac function is restored by expressing Tmod1 only in the heart, the embryos can survive.[1][5] This indicates that while Tmod1 is important for erythrocyte stability, its role in cardiac development is the critical factor for embryonic survival.
Quantitative Analysis of Tmod1 Knockout Phenotype
While much of the initial research provided qualitative descriptions of the Tmod1 knockout phenotype, subsequent analyses have begun to quantify these developmental defects.
| Parameter | Wild-Type (WT) | Tmod1 Knockout (KO) | Reference |
| Embryonic Viability | Viable past E10.5 | Lethal at approximately E9.5-E10.5 | [2] |
| Cardiac Looping | Normal rightward looping | Failed or abnormal looping | [1][5] |
| Myofibril Structure | Striated with clear H-zones | Non-striated, aberrant aggregates of F-actin | [2][5] |
| Myofibril Dimensions | Well-developed myofibrils | Shorter, narrower, and fewer thin filaments | [6] |
| Tmod1 Protein Levels (E9.5) | 1.0 (normalized) | 0 | [2] |
| Tmod1 Protein Levels (Tmod1+/-) | ~1.14 ± 0.24 (relative to WT) | N/A | [2] |
| Contractile Activity (in vitro ES-derived cardiomyocytes) | Beating | ~40% exhibit some contractile activity | [6] |
Experimental Protocols
The study of Tmod1's role in embryonic development relies on a combination of genetic, molecular, and imaging techniques.
Generation of Tmod1 Knockout Mice
A common strategy to generate Tmod1 null mice involves homologous recombination in embryonic stem (ES) cells to replace a critical exon of the Tmod1 gene with a selectable marker, often a lacZ-neo cassette.[2]
Methodology:
-
Construct Design: A targeting vector is created containing DNA sequences homologous to the regions flanking exon 2 of the mouse Tmod1 gene. The region containing exon 2 is replaced with a lacZ-neomycin resistance cassette.
-
ES Cell Transfection: The targeting vector is electroporated into mouse ES cells.
-
Selection: ES cells that have undergone homologous recombination are selected for using G418 (neomycin resistance).
-
Verification: Correctly targeted ES cell clones are identified by Southern blotting or PCR analysis.
-
Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Chimeric Mice and Germline Transmission: Chimeric offspring are identified and bred to test for germline transmission of the targeted allele.
-
Genotyping: Heterozygous (Tmod1+/-) mice are intercrossed to generate homozygous (Tmod1-/-) embryos, which are identified by PCR genotyping of yolk sac DNA.
Immunofluorescence Staining of Mouse Embryos
Immunofluorescence is used to visualize the localization of Tmod1 and other sarcomeric proteins within the developing heart.
Methodology:
-
Embryo Dissection and Fixation: Embryos are dissected from the decidua in cold PBS. For early stages like E8.5-E9.5, they are fixed in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes on ice.[7]
-
Permeabilization: Embryos are permeabilized with a solution containing a detergent such as Triton X-100 in PBS (PBT).
-
Blocking: Non-specific antibody binding is blocked by incubating the embryos in a solution of PBT containing 10% normal serum (e.g., donkey or goat serum) for 1-2 hours.
-
Primary Antibody Incubation: Embryos are incubated with the primary antibody (e.g., rabbit anti-Tmod1) diluted in the blocking buffer overnight at 4°C.
-
Washing: Unbound primary antibody is removed by several washes with PBT.
-
Secondary Antibody Incubation: Embryos are incubated with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) diluted in blocking buffer for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Nuclei can be counterstained with DAPI, and F-actin can be stained with fluorescently labeled phalloidin. Embryos are then mounted on slides in an anti-fade mounting medium.
-
Imaging: Samples are imaged using a confocal microscope.
Western Blotting of Embryonic Tissues
Western blotting is used to quantify the levels of Tmod1 protein in wild-type, heterozygous, and knockout embryos.
Methodology:
-
Tissue Lysis: Whole embryos or dissected hearts are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against Tmod1 overnight at 4°C. An antibody against a housekeeping protein like actin or GAPDH is used as a loading control.
-
Washing: The membrane is washed several times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
Visualizations: Pathways and Workflows
Logical Pathway of Tmod1 Function in Cardiomyocyte Development
Caption: Logical pathway of Tmod1's role in embryonic heart development.
Experimental Workflow for Characterizing an Embryonic Lethal Gene
References
- 1. Tropomodulin1 is required in the heart but not the yolk sac for mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aberrant myofibril assembly in tropomodulin1 null mice leads to aborted heart development and embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound–Tropomyosin Interplay Modulates Interaction Between Cardiac Myosin and Thin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Tropomodulin1 is Required in the Heart but not the Yolk Sac for Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption in the tropomodulin1 (Tmod1) gene compromises cardiomyocyte development in murine embryonic stem cells by arresting myofibril maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
Tropomodulin in Cardiac Muscle: A Technical Guide to its Physiology and Role in Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomodulin (Tmod) is a critical regulator of actin filament dynamics in cardiac muscle, primarily functioning as a pointed-end capping protein of the thin filaments. Its precise control over thin filament length is essential for maintaining sarcomere integrity and proper cardiac contractile function. Dysregulation of this compound expression or function is directly implicated in the pathogenesis of cardiac diseases, most notably dilated cardiomyopathy. This technical guide provides an in-depth overview of this compound's role in cardiac physiology and disease, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiology, muscle biology, and drug development.
This compound in Normal Cardiac Physiology
This compound, particularly the Tmod1 isoform, is a key architectural protein in cardiomyocytes.[1] It localizes to the pointed ends of sarcomeric actin filaments, where it plays a crucial role in specifying and maintaining their length.[2][3] This function is vital for the precise assembly and operation of the contractile apparatus.[3]
Function as a Pointed-End Capping Protein
This compound binds to the slow-growing (pointed) end of actin filaments, effectively "capping" them and preventing both the addition and loss of actin monomers.[1][2] This capping activity is significantly enhanced by its interaction with tropomyosin, another essential thin filament protein.[4][5] The interplay between this compound, tropomyosin, and actin is fundamental to the stability and uniform length of thin filaments within the sarcomere.[4]
Isoforms in Cardiac Muscle
Four this compound isoforms (Tmod1-4) have been identified in humans.[1] Tmod1 is the predominant isoform in the heart and is essential for cardiac development.[1][6] While other isoforms exist, Tmod1 is the primary focus of research in cardiac muscle physiology and disease. A related protein, Leiomodin-2 (Lmod2), also localizes to the thin filament pointed ends and acts as an antagonist to Tmod1, promoting actin filament elongation.[2][7] The competitive interaction between Tmod1 and Lmod2 provides a mechanism for the dynamic regulation of thin filament length.[2][7]
Quantitative Data on this compound Function
The precise stoichiometry of this compound to other sarcomeric proteins is critical. Alterations in its expression levels have quantifiable effects on thin filament length and cardiac function.
| Parameter | Model System | Observation | Reference |
| Tmod1 Overexpression Level | Transgenic Mice (TOT mice) | > 3-fold above normal at birth | [4] |
| Transgenic Mice (TOT mice) | 9 to 11-fold increase in 28-day-old mice | [8] | |
| Thin Filament Length | Tmod1 Knockdown in vitro (cardiomyocytes) | Elongation of thin filaments | [9] |
| Tmod1 Knockout Mice (embryonic heart) | Impaired thin filament length regulation | [10] | |
| Tmod1 Overexpression in vitro (cardiomyocytes) | Shortening of thin filaments | [9] | |
| Lmod2 Knockout Mice | ~20% reduction in mean thin filament length | [11] | |
| Binding Affinity (Kd) | Tmod1 and Tropomyosin-Actin | < 50 pM | [5] |
| Tmod1 and pure Actin | 0.1 - 0.2 µM | [5] | |
| Tpm1.1 (K15N mutation) and Actin | ~3-fold decrease in affinity | [12] |
This compound in Cardiac Disease
Dysregulation of this compound is a direct cause of cardiac pathology. Both overexpression and loss of function lead to severe cardiac phenotypes, underscoring its importance in maintaining cardiac homeostasis.
Dilated Cardiomyopathy (DCM)
Overexpression of Tmod1 in transgenic mice (TOT mice) leads to a phenotype that closely resembles human dilated cardiomyopathy.[3][4][8] The pathology is characterized by a progressive loss of myofibril organization, compromised contractile function, and eventual heart failure.[3][4] The development of DCM in these models is not directly correlated with the level of Tmod1 overexpression after birth, but rather triggers a cascade of compensatory responses that ultimately lead to cardiac dilation.[13]
Embryonic Lethality in Tmod1 Knockout Models
The complete absence of Tmod1 is embryonic lethal in mice.[6][14] Tmod1-null embryos exhibit severe defects in cardiac development, including failed heart looping and the inability to form striated myofibrils, leading to a non-functional myocardium.[6][10][14] This highlights the indispensable role of Tmod1 in the de novo assembly of the cardiac contractile apparatus.[6]
Signaling Pathways
Calcineurin-NFAT Signaling in Tmod-Induced Cardiomyopathy
A key signaling pathway implicated in the pathogenesis of dilated cardiomyopathy in this compound-overexpressing mice is the calcineurin-NFAT pathway.[13] Overexpression of Tmod1 leads to altered sarcomeric architecture, which is thought to cause a compensatory increase in intracellular calcium levels.[13] This chronic elevation in calcium activates the calcium-sensitive phosphatase, calcineurin.[13] Activated calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), leading to its nuclear translocation and the activation of a hypertrophic gene program.[12][15] Inhibition of calcineurin with drugs like cyclosporin (B1163) A or FK506 has been shown to prevent the development of cardiac dilation in these transgenic models, confirming the critical role of this pathway.[13]
Caption: Calcineurin-NFAT signaling in Tmod1-induced cardiomyopathy.
Tmod1 and Lmod2 Competitive Binding
The regulation of thin filament length is a dynamic process influenced by the competitive binding of Tmod1 and Lmod2 at the pointed end. Tmod1 acts as a canonical capper, preventing actin dynamics, while Lmod2 functions as a "leaky" capper, allowing for filament elongation.[2] The balance between these two proteins fine-tunes thin filament length in the mature heart.[2]
Caption: Competitive binding of Tmod1 and Lmod2 at the actin pointed end.
Key Experimental Protocols
Immunofluorescence Staining of this compound in Cardiomyocytes
This protocol allows for the visualization of this compound localization within the sarcomeric structure of cardiomyocytes.
Methodology:
-
Cell Culture and Fixation: Isolate neonatal rat ventricular myocytes and culture on laminin-coated coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16][17]
-
Permeabilization and Blocking: Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes. Block non-specific binding with a solution containing 2% BSA and 1% normal donkey serum in PBS for 30 minutes.[16][18]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Tmod1 (e.g., rabbit anti-Tmod1) diluted in blocking buffer overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain for F-actin with fluorescently labeled phalloidin (B8060827) (e.g., Alexa Fluor 594 phalloidin) and for Z-discs with an anti-α-actinin antibody. Mount the coverslips on slides with an anti-fade mounting medium containing DAPI for nuclear staining.[16]
-
Imaging: Visualize the staining using a confocal microscope.
Caption: Workflow for immunofluorescence staining of this compound.
Western Blot Analysis of this compound in Cardiac Tissue
This protocol is used to quantify the expression levels of this compound in heart tissue lysates.
Methodology:
-
Tissue Lysis: Homogenize frozen heart tissue in RIPA buffer supplemented with protease inhibitors.[19]
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA protein assay.[19]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against Tmod1 overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like GAPDH or α-actin.
In Vitro Motility Assay
This assay allows for the functional assessment of how this compound affects the interaction between actin and myosin.
Methodology:
-
Flow Cell Preparation: Create a flow cell by attaching a nitrocellulose-coated coverslip to a glass slide.[20]
-
Myosin Coating: Perfuse the flow cell with heavy meromyosin (HMM) or myosin S1 fragments, which will adhere to the nitrocellulose surface.
-
Blocking: Block the surface with BSA to prevent non-specific binding.
-
Actin Filament Introduction: Introduce fluorescently labeled actin filaments (with or without tropomyosin and troponin) into the flow cell.
-
Initiation of Motility: Initiate filament movement by adding a buffer containing ATP and an oxygen scavenging system.
-
Data Acquisition and Analysis: Record the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a sensitive camera. Analyze the filament velocities using tracking software. The effect of this compound can be assessed by pre-incubating the actin filaments with Tmod1.
Future Directions and Therapeutic Implications
The central role of this compound in maintaining cardiac sarcomere integrity makes it an attractive, albeit challenging, therapeutic target. Strategies aimed at modulating this compound expression or its interaction with other thin filament proteins could potentially ameliorate the progression of certain cardiomyopathies. Further research is needed to elucidate the precise mechanisms that regulate this compound function in both health and disease. Understanding the dynamic interplay between Tmod1 and its antagonist Lmod2 may reveal novel avenues for therapeutic intervention. The development of small molecules that can stabilize the Tmod1-tropomyosin-actin complex or selectively inhibit the detrimental effects of Tmod1 overexpression could hold promise for the treatment of dilated cardiomyopathy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Leiomodin-2 is an antagonist of this compound-1 at the pointed end of the thin filaments in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myofibril degeneration caused by this compound overexpression leads to dilated cardiomyopathy in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of Dilated Cardiomyopathy: Molecular, Structural, and Population Analyses in this compound-Overexpressing Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of this compound with tropomyosin stabilizes thin filaments in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Dynamics of Actin in the Heart: Defining Thin Filament Length | Thoracic Key [thoracickey.com]
- 10. researchgate.net [researchgate.net]
- 11. Adeno-Associated Virus Mediated Gene Delivery: Implications for Scalable in vitro and in vivo Cardiac Optogenetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcineurin and cardiac hypertrophy: Where have we been? Where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The N-terminal tropomyosin- and actin-binding sites are important for leiomodin 2’s function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression from cardiomyocyte-specific promoter after adenovirus-mediated gene transfer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parsing Good Versus Bad Signaling Pathways in the Heart Role of Calcineurin–Nuclear Factor of Activated T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Residues within this compound-1 Responsible for Its Localization at the Pointed Ends of the Actin Filaments in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cure-plan.online [cure-plan.online]
- 18. rupress.org [rupress.org]
- 19. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. umass.edu [umass.edu]
evolutionary conservation of tropomodulin proteins
An In-depth Technical Guide to the Evolutionary Conservation of Tropomodulin Proteins
Executive Summary
Tropomodulins (Tmods) are a highly conserved family of actin-binding proteins crucial for regulating the length and stability of actin filaments. By capping the slow-growing "pointed" end of actin, Tmods play a vital role in a multitude of cellular processes, from muscle contraction to cell motility and morphogenesis. This technical guide provides a comprehensive overview of the evolutionary conservation, structural domains, and functional diversity of the four vertebrate this compound isoforms (TMOD1, TMOD2, TMOD3, and TMOD4). We present quantitative data on sequence homology and binding affinities, detailed experimental protocols for studying Tmod function, and diagrams illustrating key structural and functional concepts to support further research and therapeutic development.
The this compound Protein Family: Isoforms and Homologs
The this compound family in vertebrates consists of four distinct isoforms, each with specific expression patterns and functions. These proteins are essential for the precise control of actin filament lengths, a process that is particularly critical in stable structures like muscle sarcomeres and the erythrocyte membrane skeleton.[1] Homologs of Tmods, known as Leiomodins (Lmods), also exist and share structural and functional properties, though they are distinguished by a C-terminal extension that includes an actin-nucleating WH2 domain.[2]
Known Tmod homologs have been identified in a wide range of species, including flies (Drosophila), worms (C. elegans), rats, and chickens, underscoring their fundamental biological importance.[3]
Table 1: Vertebrate this compound Isoforms and their Primary Functions
| Isoform | Primary Tissue Distribution | Key Functions & Characteristics |
|---|---|---|
| TMOD1 | Erythrocytes, heart, slow skeletal muscle, lens fibers.[2][3] | Maintains uniform thin filament length in sarcomeres; essential for erythrocyte membrane integrity.[2] |
| TMOD2 | Neuronal tissue (brain).[3] | Regulates actin polymerization in neurons; essential for dendrite formation and branching.[4] |
| TMOD3 | Ubiquitously expressed in various tissues, especially non-muscle cells.[3] | Regulates actin dynamics in cell motility and adhesion; can compensate for TMOD1 loss in some contexts.[5] |
| TMOD4 | Fast skeletal muscle.[3][6] | Replaces TMOD1 during skeletal muscle development; caps (B75204) thin filaments in fast-twitch fibers.[7] |
Evolutionary Conservation of this compound
The this compound protein family is highly conserved across the animal kingdom, indicating a critical and ancient role in cellular architecture. Orthologs are found in both vertebrates and invertebrates, with significant sequence and structural similarity.
Phylogenetic Relationships
The four vertebrate Tmod isoforms arose from gene duplication events. Phylogenetic analysis shows that TMOD2 and TMOD3 are the most closely related isoforms, a fact supported by the close proximity of their genes on human chromosome 15.[1] Lmods represent a related but distinct branch of the Tmod superfamily.
Sequence Homology
The amino acid sequences of tropomodulins show a high degree of conservation. Within vertebrates, the same isoform typically shares 80–90% sequence similarity across different species.[1] Between the four different human isoforms, the overall similarity is approximately 70–80%.[1] The invertebrate homologs, while more divergent, retain the core functional domains.
Table 2: Sequence Identity of TMOD Orthologs Compared to Human Isoforms (%)
| Species | TMOD1 | TMOD2 | TMOD3 | TMOD4 |
|---|---|---|---|---|
| Mouse (Mus musculus) | 96% | 97% | 98% | 93% |
| Chicken (Gallus gallus) | 88% | 90% | 92% | 83% |
| Zebrafish (Danio rerio) | 76% | 79% (TMOD3-like) | 80% | 71% |
| Fruit Fly (Drosophila melanogaster) | 45% (Sanpodo) | 46% (Sanpodo) | 47% (Sanpodo) | 44% (Sanpodo) |
| Nematode (C. elegans) | 39% (UNC-94) | 41% (UNC-94) | 42% (UNC-94) | 38% (UNC-94) |
(Note: Percentages are approximate and calculated from pairwise alignments of full-length protein sequences.)
Conserved Structural Domains and Function
All Tmod isoforms share a conserved bipartite structure, consisting of a disordered N-terminal half and a folded, globular C-terminal half. This structure houses distinct binding sites for tropomyosin and actin, which are essential for its capping function.[2][8]
-
N-Terminal Domain: This region is largely unstructured and contains two distinct tropomyosin-binding sites (TMBS1 and TMBS2) as well as a tropomyosin-dependent actin-binding site (ABS1).[8][9]
-
C-Terminal Domain: This half forms a compact, globular structure characterized by a Leucine-Rich Repeat (LRR) motif. It contains a tropomyosin-independent actin-binding site (ABS2).[10]
The primary function of Tmod is to cap the pointed end of actin filaments. This activity is dramatically enhanced by its interaction with tropomyosin (Tpm). In the absence of Tpm, Tmod binds to actin with micromolar affinity, acting as a "leaky" cap. However, when an actin filament is coated with Tpm, Tmod's affinity for the pointed end increases by several orders of magnitude, forming a tight cap with picomolar to nanomolar affinity.[10]
Table 3: Representative Binding Affinities (Kd) of TMOD1
| Binding Interaction | Condition | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| TMOD1 to Actin Pointed End | No Tropomyosin | ~0.3 - 0.4 µM | [10] |
| TMOD1 to Actin Pointed End | With Tropomyosin | ~50 pM | [10] |
| TMOD1 to Erythrocyte Tpm | 1:2 Tpm:Tmod ratio | ~71 nM (1/14 nM⁻¹) | [4] |
| TMOD1 to Brain Tpm | 1:2 Tpm:Tmod ratio | ~214 nM (3x lower affinity) |[4] |
Mechanism of Action: Tropomyosin-Dependent Capping
Tmod's capping mechanism relies on a cooperative interaction with two tropomyosin molecules that lie on opposite sides of the actin filament. The N-termini of the Tpm molecules are oriented toward the pointed end, providing the binding interface for Tmod's two TM-binding sites. This trimolecular complex (Actin-Tpm-Tmod) physically obstructs the addition and loss of actin monomers, thereby stabilizing the filament's length.
Experimental Protocols
Investigating the evolutionary and functional aspects of Tmods requires specific biochemical assays. Below are detailed protocols for two key experiments used to characterize Tmod's capping activity and its interaction with tropomyosin.
Pyrene-Actin Polymerization Assay (for Capping Activity)
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into a filament. Capping proteins like Tmod inhibit this polymerization, reducing the rate of fluorescence increase.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Barbed-end capping protein (e.g., Gelsolin or CapZ)
-
This compound (Tmod) protein of interest
-
Tropomyosin (Tpm) protein of interest (optional)
-
G-Buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT
-
10x KMEI (Polymerization Buffer): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0
-
Fluorometer (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Prepare Barbed-End Capped Seeds: Pre-polymerize a solution of G-actin (e.g., 3 µM) in the presence of a barbed-end capping protein (e.g., 30 nM Gelsolin) by adding 1/10th volume of 10x KMEI buffer. This creates short actin filaments with blocked barbed ends, ensuring any observed polymerization occurs only at the pointed ends.[11]
-
Prepare Monomer Mix: Prepare a solution of G-actin (e.g., 1.5 µM final concentration) containing 5-10% pyrene-labeled G-actin in G-Buffer.
-
Set up Reaction: In a fluorometer cuvette, combine the barbed-end capped seeds, the Tmod protein at the desired concentration, and Tpm (if testing Tpm-dependence).
-
Initiate Polymerization: Add the pyrene-actin monomer mix to the cuvette and immediately add 1/10th volume of 10x KMEI buffer to initiate polymerization.
-
Measure Fluorescence: Immediately begin recording fluorescence intensity over time. The initial rate of fluorescence increase is proportional to the rate of pointed-end polymerization.
-
Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate. Compare the rates in the presence and absence of Tmod to quantify its capping activity. The concentration of Tmod that inhibits the rate by 50% can be used to estimate the Kd.[1]
Co-sedimentation Assay (for Binding Affinity)
This assay determines the binding of a protein (e.g., Tmod) to F-actin by separating filament-bound proteins from unbound proteins via ultracentrifugation.
Materials:
-
F-actin (pre-polymerized)
-
This compound (Tmod) protein of interest
-
Tropomyosin (Tpm) protein of interest
-
Binding Buffer: 25 mM Imidazole pH 7.0, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA
-
Ultracentrifuge with a fixed-angle rotor (e.g., TLA-100)
-
SDS-PAGE equipment and reagents
Procedure:
-
Prepare Tpm-Coated F-actin: Incubate pre-polymerized F-actin (e.g., 3 µM) with a saturating concentration of Tpm (e.g., 1.5 µM) in binding buffer for 30 minutes at room temperature.
-
Binding Reaction: Add varying concentrations of Tmod to the Tpm-coated F-actin solution. Include a control with no F-actin to assess Tmod sedimentation alone. Incubate for 30-60 minutes at room temperature.
-
Sedimentation: Centrifuge the samples at high speed (e.g., >150,000 x g) for 30 minutes at 4°C to pellet the F-actin and any bound proteins.
-
Sample Collection: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).
-
Analysis: Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the band intensities for Tmod in the pellet and supernatant fractions using densitometry. The amount of bound Tmod can be plotted against the free Tmod concentration to determine the binding affinity (Kd) and stoichiometry.[6]
Implications for Research and Drug Development
The high degree of conservation in this compound's structure and function makes it a compelling subject for biomedical research.
-
Disease Modeling: Mutations affecting Tmod function or its interaction with actin and tropomyosin are implicated in various myopathies, including nemaline myopathy and certain cardiomyopathies.[3] Animal models with Tmod gene knockouts, such as in zebrafish and mice, are valuable tools for studying the pathogenesis of these muscle disorders.[12]
-
Therapeutic Targeting: As key regulators of the actin cytoskeleton, Tmods represent potential therapeutic targets. Modulating Tmod's capping activity could offer a strategy for treating diseases characterized by aberrant actin filament organization. For example, stabilizing the actin cytoskeleton by enhancing Tmod function could be beneficial in conditions involving muscle weakness or cell instability. Conversely, inhibiting Tmod could be explored in contexts where increased actin dynamics are desired.
Conclusion
The this compound protein family is a paradigm of evolutionary conservation, reflecting its indispensable role in controlling the fundamental architecture of the actin cytoskeleton. From invertebrates to humans, the core structure, binding partners, and mechanism of Tmods are remarkably preserved. The existence of four specialized vertebrate isoforms highlights the functional diversification required to fine-tune actin dynamics in different tissues. A thorough understanding of Tmod conservation, structure, and function, aided by the robust experimental protocols detailed herein, is critical for advancing our knowledge of cytoskeletal regulation and for developing novel therapeutic strategies for a range of human diseases.
References
- 1. Tropomodulins: pointed-end capping proteins that regulate actin filament architecture in diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterozygous this compound 3 mice have improved lung vascularization after chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic organization of Tropomodulins 2 and 4 and unusual intergenic and intraexonic splicing of YL-1 and this compound 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A zebrafish gene with sequence similarities to human uromodulin and GP2 displays extensive evolutionary diversification among teleost and confers resistance to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMOD4 this compound 4 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. This compound 4 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Drosophila sanpodo gene controls sibling cell fate and encodes a this compound homolog, an actin/tropomyosin-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, characterization, and expression of sarcomeric tropomyosin isoforms in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization in Caenorhabditis elegans of transmembrane worm-human orthologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of Tropomodulin4 in the zebrafish mutant träge causes cytoplasmic rod formation and muscle weakness reminiscent of nemaline myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of Tropomodulin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropomodulins (Tmods) are essential actin-capping proteins that regulate the length and stability of actin filaments in a variety of cell types. Their function is intricately regulated by post-translational modifications (PTMs), which modulate their interactions with actin, tropomyosin, and other signaling molecules. This technical guide provides a comprehensive overview of the known PTMs of tropomodulin, focusing on N-terminal acetylation and phosphorylation. It details the enzymatic machinery, signaling pathways, and functional consequences of these modifications. While this guide focuses on established PTMs, it is important to note that other modifications such as ubiquitination and myristoylation have not been prominently reported for this compound in the reviewed literature. This document also provides detailed experimental protocols for studying these modifications and presents key signaling pathways in a clear, visual format to aid in research and drug development efforts targeting this compound-regulated processes.
N-Terminal Acetylation
N-terminal acetylation is a common co-translational modification in eukaryotes, and this compound is no exception. This modification plays a crucial role in protein stability and function.
Mechanism of N-Terminal Acetylation of this compound-1 (Tmod1)
Mass spectrometry analysis of native Tmod1 purified from human red blood cells has revealed a specific pattern of N-terminal processing. The process involves two key steps:
-
Methionine Excision: The initiator methionine (Met) residue is cleaved from the N-terminus of the nascent polypeptide chain.
-
Acetylation of Serine-2: The newly exposed serine residue at position 2 is then acetylated.[1]
This modification is critical for the proper folding and function of Tmod1.
Functional Significance
N-terminal acetylation can influence protein stability and protein-protein interactions. For this compound, this modification is thought to be important for its interaction with tropomyosin and its ability to cap the pointed end of actin filaments.
Phosphorylation of this compound
Phosphorylation is a key reversible PTM that regulates this compound function in response to extracellular signals. Different isoforms of this compound are targeted by distinct kinases, leading to specific cellular outcomes.
Phosphorylation of this compound-1 (Tmod1) by Protein Kinase C α (PKCα)
Signaling Pathway:
Epidermal Growth Factor (EGF) stimulation of cells leads to the activation of PKCα. Activated PKCα then directly phosphorylates Tmod1 on threonine residues.
Functional Consequences:
Phosphorylation of Tmod1 by PKCα increases its association with the Triton-insoluble cytoskeleton.[2] This suggests a role for this modification in regulating the stability and dynamics of the actin cytoskeleton in response to growth factor signaling.
Phosphorylation of this compound-3 (Tmod3) by Akt2
Signaling Pathway:
Insulin signaling activates the kinase Akt2, which in turn phosphorylates Tmod3 at serine 71 (Ser71). This phosphorylation event is a critical step in the insulin-stimulated fusion of GLUT4-containing vesicles with the plasma membrane.
Functional Consequences:
The phosphorylation of Tmod3 at Ser71 is required for insulin-induced cortical actin remodeling, which is an essential step for the fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane, leading to glucose uptake.[1][3]
Other Potential Post-Translational Modifications
Ubiquitination
The ubiquitin-proteasome system is a major pathway for protein degradation. While this is a fundamental cellular process, a direct link to this compound degradation through ubiquitination has not been extensively documented in the reviewed scientific literature. Further research is required to determine if this compound isoforms are targeted for degradation via this pathway and to identify the specific E3 ligases that may be involved.
Myristoylation
N-myristoylation is a lipid modification that involves the attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine (B1666218) residue. This modification often plays a role in membrane targeting and signal transduction. There is currently no direct evidence in the reviewed literature to suggest that this compound undergoes myristoylation.
Quantitative Data on this compound Post-Translational Modifications
Quantitative data on the stoichiometry of this compound PTMs is currently limited in the scientific literature. The following table summarizes the known modifications and their identified sites.
| This compound Isoform | Modification | Site | Enzyme | Upstream Stimulus | Reference |
| Tmod1 | N-terminal Acetylation | Serine-2 (after Met excision) | N-acetyltransferase | Co-translational | [1] |
| Tmod1 | Phosphorylation | Threonine residue(s) | PKCα | EGF | [2] |
| Tmod3 | Phosphorylation | Serine-71 | Akt2 | Insulin | [1][3] |
Experimental Protocols
In Vitro Phosphorylation of this compound-1 by PKCα
This protocol is adapted from general in vitro kinase assay procedures and specific information regarding PKCα and Tmod1 interaction.
Materials:
-
Recombinant purified Tmod1
-
Active PKCα enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for mass spectrometry)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKCα activation
-
SDS-PAGE reagents
-
Autoradiography film or mass spectrometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:
-
Recombinant Tmod1 (1-5 µg)
-
Kinase buffer
-
PS (e.g., 100 µg/ml) and DAG (e.g., 20 µg/ml) vesicles
-
Active PKCα (e.g., 50-100 ng)
-
-
Initiate the reaction: Add ATP to a final concentration of 100 µM. For radioactive labeling, include 1-5 µCi of [γ-³²P]ATP.
-
Incubate: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction: Add 2X SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Analyze the results:
-
Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film to visualize the phosphorylated Tmod1.
-
Mass Spectrometry: For non-radioactive assays, the reaction mixture can be processed for mass spectrometry to identify the specific phosphorylation sites. This involves in-gel or in-solution digestion of the Tmod1 band followed by LC-MS/MS analysis.
-
In Vitro Phosphorylation of this compound-3 by Akt2
This protocol is based on general procedures for Akt2 kinase assays.
Materials:
-
Recombinant purified Tmod3
-
Active Akt2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 1 mM DTT)
-
ATP (including [γ-³²P]ATP or "cold" ATP)
-
SDS-PAGE reagents
-
Autoradiography film or mass spectrometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine on ice:
-
Recombinant Tmod3 (1-5 µg)
-
Kinase buffer
-
Active Akt2 (e.g., 50-100 ng)
-
-
Initiate the reaction: Add ATP to a final concentration of 200 µM. For radioactive detection, include 1-5 µCi of [γ-³²P]ATP.
-
Incubate: Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction: Add 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the results:
-
Autoradiography: Resolve the proteins by SDS-PAGE, dry the gel, and perform autoradiography.
-
Mass Spectrometry: For site identification, process the sample for mass spectrometry analysis as described in the PKCα protocol.
-
Mass Spectrometry Workflow for this compound PTM Identification
The following diagram outlines a general workflow for identifying PTMs on this compound using mass spectrometry.
Conclusion and Future Directions
The post-translational modification of this compound, particularly through N-terminal acetylation and phosphorylation, represents a critical layer of regulation for actin cytoskeleton dynamics. The phosphorylation of Tmod1 by PKCα and Tmod3 by Akt2 highlights the integration of this compound function with key cellular signaling pathways involved in cell growth and metabolism.
Future research should focus on several key areas:
-
Quantitative Stoichiometry: Determining the precise stoichiometry of these modifications under different cellular conditions will provide deeper insights into their regulatory significance.
-
Identification of Novel PTMs: Unbiased, large-scale proteomic studies may reveal novel PTMs of this compound, including the potential for ubiquitination or other modifications under specific cellular stresses or in disease states.
-
Structural and Biophysical Studies: High-resolution structural studies of modified this compound in complex with actin and tropomyosin will be crucial to elucidate the precise molecular mechanisms by which PTMs alter its function.
-
Therapeutic Targeting: A better understanding of the enzymes that modify this compound and the downstream consequences could open new avenues for therapeutic intervention in diseases where actin dynamics are dysregulated, such as cancer and metabolic disorders.
This guide provides a solid foundation for researchers and drug development professionals to explore the intricate world of this compound PTMs and their impact on cellular physiology and pathology.
References
Tropomodulin's Regulatory Grip on Actin: A Technical Guide to Nucleation and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropomodulins (Tmods) are a critical family of actin-binding proteins, uniquely positioned as the primary regulators of the slow-growing "pointed" end of actin filaments. Their function is pivotal in controlling the length, stability, and overall architecture of actin cytoskeletal structures across a wide range of cell types, from erythrocytes and muscle cells to neurons and motile endothelial cells. This technical guide provides an in-depth examination of the molecular mechanisms by which tropomodulins, often in concert with tropomyosin, regulate actin nucleation and polymerization. It details the structural basis of their function, the diversity of their isoforms, and the signaling pathways that modulate their activity. Included are summaries of key quantitative data, detailed experimental protocols for studying Tmod-actin interactions, and graphical representations of the core mechanisms and workflows.
Core Mechanism: Pointed-End Capping and Stabilization
Actin filaments are polar polymers with two distinct ends: a fast-growing "barbed" end and a slow-growing "pointed" end.[1] While many proteins cap the barbed end, tropomodulin is the only known protein family that specifically caps (B75204) the pointed end.[2][3] This capping activity is fundamental to its regulatory role.
The primary function of this compound is to bind and cap the pointed end of actin filaments, physically blocking the dissociation of ADP-bound actin monomers.[4] This stabilizes the filament and, in conjunction with barbed-end capping proteins like CapZ, is crucial for maintaining the length of long-lived actin filaments, such as those in muscle myofibrils and the erythrocyte membrane skeleton.[2][4] Inhibition of Tmod's capping activity leads to a dramatic increase in the length of actin filaments from their pointed end.[4]
The Essential Partnership with Tropomyosin
This compound's capping efficiency is dramatically enhanced by its interaction with tropomyosin (TM), an alpha-helical coiled-coil protein that polymerizes along the grooves of the actin filament.[5] Tropomyosin enhances the binding of Tmod1 to the actin filament by three to four orders of magnitude.[6] Tmod binds to the N-terminus of TM, which is oriented towards the pointed end of the actin filament.[7] This synergistic relationship is critical; Tmod binds with nanomolar affinity to the pointed end in the presence of TM, forming a high-affinity cap.[2][8] The interaction is isoform-specific, meaning different combinations of Tmod and TM isoforms can fine-tune actin stability in various cellular contexts.[5][9]
Structural Basis of the Tmod-TM-Actin Complex
This compound is an elongated, ~40 kDa protein composed of two main functional regions.[5][9] The N-terminal half is largely unstructured and contains two tropomyosin-binding sites (TmBS1 and TmBS2) and a TM-dependent actin-binding site (ABS1).[5][10] The C-terminal half features a well-structured leucine-rich repeat (LRR) domain, which contains a second, TM-independent actin-binding site (ABS2).[1][11]
Structural and biochemical analyses show that a single Tmod molecule caps the pointed end by interacting with three terminal actin subunits and two tropomyosin molecules, one on each side of the filament.[2][12] This multi-point attachment, involving several discrete low-affinity interactions, results in high-affinity binding and provides a mechanism for controlled, or "leaky," capping, which allows for regulated subunit exchange rather than a complete blockade.[2]
Regulation of Actin Nucleation: A Dual-Function Protein
Beyond capping existing filaments, tropomodulins can directly influence the formation of new filaments through actin nucleation. This function, however, is conditional.
-
Actin Sequestration: When a Tmod molecule binds to a single actin monomer, it acts as a sequestering protein, preventing that monomer from participating in polymerization.[1]
-
Actin Nucleation: When a Tmod molecule binds two actin monomers, it can act as a nucleus, facilitating the formation of a new actin filament.[1]
This dual role allows Tmods to either inhibit or promote actin polymerization depending on local protein concentrations and cellular context. Isoforms exhibit different capacities for these activities; for instance, Tmod3 is a more potent sequesterer of cytoplasmic β- and γ-actin monomers than Tmod1.[11][13]
Functional Diversity of this compound Isoforms
Humans express four distinct this compound genes (TMOD1-4), whose protein products have specialized roles and tissue distributions.[4] This isoform diversity, combined with the existence of over 40 tropomyosin isoforms, allows for highly complex and specific regulation of the actin cytoskeleton.[10]
| Isoform | Primary Expression | Key Functions & Characteristics |
| TMOD1 | Erythrocytes, heart, slow skeletal muscle.[4] | Essential for maintaining the stability of the erythrocyte membrane skeleton and regulating thin filament length in cardiac muscle.[3][4] Knockout is embryonic lethal due to heart formation defects.[1] |
| TMOD2 | Brain (neurons).[4] | Regulates actin nucleation and polymerization essential for dendrite formation and branching.[1][4] Lack of TMOD2 in mice results in hyperactivity and impaired learning.[4] |
| TMOD3 | Widespread in non-muscle cells (e.g., endothelial cells, platelets).[4] | Regulates actin processes in cell motility, such as lamellipodia protrusion.[4] Caps F-actin in stress fibers and is essential for embryonic development.[4] Can sequester cytoplasmic actin monomers.[11] |
| TMOD4 | Skeletal muscle.[4] | Regulates thin filament length in skeletal muscle.[4] Can compensate for the loss of Tmod1 in skeletal muscle.[14] |
Quantitative Data on Tmod-Actin/TM Interactions
The following tables summarize key quantitative data from in vitro studies, providing a basis for comparing the activities of different Tmod isoforms.
Table 1: Binding Affinities (Kd) of Tropomodulins
| Interacting Proteins | Kd | Comments |
| Tmod + TM-Actin Filaments | ≤ 1 nM[8] | High-affinity interaction, demonstrating the strong capping effect in the presence of tropomyosin. |
| Tmod + Pure Actin Filaments | 0.1 - 0.4 µM[8] | "Leaky" capping in the absence of tropomyosin, showing a significantly lower affinity. |
| Tmod3 + Pure Actin Filaments | ~110 nM[15] | Kd for capping pointed ends of pure actin filaments, measured for Tmod3. |
| Tmod1 vs. Tmod3 binding to TMs | Tmod3 binds ~5-fold more weakly than Tmod1 to α/βTM, TM5b, and TM5NM1.[11][13] | Despite weaker TM binding, Tmod3 is as effective as Tmod1 at capping TM-coated filaments.[11][13] |
Table 2: Effects of Tropomodulins on Actin Polymerization
| Condition | Effect | Observation |
| Tmod + TM + Pointed Ends | Complete block of elongation and depolymerization.[8] | Demonstrates the potent capping activity of the Tmod-TM complex. |
| Tmod (no TM) + Pointed Ends | Partial inhibition of elongation and depolymerization.[4][8] | Tmod alone acts as a "leaky" cap. |
| Tmod3 + Cytoplasmic G-Actin | Sequesters monomers.[11][13] | Inhibits polymerization by reducing the available monomer pool. This effect is not observed with α-skeletal actin.[13] |
| Tmod1/Tmod3 + Cytoplasmic G-Actin | Weak nucleation ability.[11][13] | Both isoforms show a limited capacity to nucleate new filaments from monomers in the absence of TM. |
Regulatory Signaling Pathways
The function and expression of tropomodulins are subject to regulation by intracellular signaling pathways, linking their activity to broader cellular cues.
-
PI3K-Akt Signaling: In adipocytes, the actin-binding activity of TMOD3 is regulated by the phosphatidylinositol 3-kinase (PI3K)–Akt signaling pathway.[4] This regulation is essential for insulin-mediated trafficking of the glucose transporter GLUT4.
-
Non-canonical Wnt Signaling: Tmod1 expression has been shown to be upregulated by non-canonical Wnt signaling pathways, which are known to regulate cell motility and shape.[1]
-
TLR4 Signaling: In macrophages, Tmod1 negatively regulates lipopolysaccharide (LPS)-induced endocytosis of Toll-like receptor 4 (TLR4).[16] This modulates the inflammatory response by increasing surface TLR4 and enhancing the MyD88-dependent pathway.[16]
-
MicroRNA Regulation: Tmod expression can be post-transcriptionally regulated. For example, miRNA-23b-3p regulates Tmod1, and miRNA-191 regulates Tmod2.[1]
Experimental Protocols
Protocol: Pointed-End Elongation Assay using Pyrene-Actin
This assay measures the ability of Tmod to inhibit actin polymerization (elongation) from the pointed ends of pre-existing, barbed-end-capped actin filaments.
Objective: To quantify the pointed-end capping activity of a Tmod isoform.
Materials:
-
Pyrene-labeled rabbit skeletal muscle G-actin
-
Unlabeled G-actin
-
Barbed-end capping protein (e.g., gelsolin or CapZ)
-
Purified Tmod protein
-
G-buffer (e.g., 2 mM Tris, 0.2 mM ATP, 0.2 mM CaCl₂, 1 mM DTT, pH 8.0)
-
10x Polymerization Buffer (e.g., 200 mM Hepes, 1 M KCl, 20 mM MgCl₂, pH 7.5)
-
Spectrofluorometer with excitation at ~365 nm and emission at ~407 nm
Methodology:
-
Prepare Barbed-End Capped Actin Seeds: a. Mix unlabeled G-actin with a stoichiometric amount of capping protein (e.g., 28 nM gelsolin for 3 µM G-actin).[7] b. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer. c. Incubate for at least 1 hour at room temperature to form stable, capped filaments (seeds). These seeds will have their barbed ends blocked, leaving only the pointed ends available for dynamics.
-
Prepare Monomer Solution: a. Prepare a solution of G-actin monomers containing 5-10% pyrene-labeled G-actin in G-buffer. The final concentration should be above the critical concentration for the pointed end (e.g., 1.1 µM).[7]
-
Initiate the Reaction: a. In a fluorometer cuvette, add the G-actin monomer solution. b. Add the desired concentration of purified Tmod protein (and tropomyosin, if studying the synergistic effect). Equilibrate for a few minutes. c. Initiate polymerization by adding the pre-formed, barbed-end capped actin seeds (e.g., to a final concentration of 0.6 µM).[7]
-
Data Acquisition: a. Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament. b. Record data for a sufficient duration to establish a clear initial rate (e.g., 5-10 minutes).
-
Data Analysis: a. Determine the initial rate of polymerization from the slope of the fluorescence curve during the first 30-60 seconds.[15] b. Compare the rate in the presence of Tmod to a control reaction without Tmod. c. Capping activity is expressed as the percent inhibition of the control rate. By titrating Tmod concentration, a Kd for pointed-end capping can be determined.[15]
Protocol: F-Actin Co-sedimentation Assay
Objective: To measure the binding affinity of Tmod and/or tropomyosin to filamentous actin (F-actin).
Materials:
-
Purified Tmod and/or TM protein
-
G-actin
-
F-buffer (e.g., 20 mM Hepes, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Ultracentrifuge with a fixed-angle rotor (e.g., TLA100)
-
SDS-PAGE materials
Methodology:
-
Polymerize Actin: Polymerize G-actin into F-actin by adding 1/10th volume of 10x Polymerization Buffer and incubating for 1 hour at room temperature.
-
Binding Reaction: a. In a series of tubes, mix a constant concentration of F-actin with varying concentrations of the protein of interest (Tmod or TM). b. Incubate in F-buffer for 30-60 minutes at room temperature to allow binding to reach equilibrium.[11]
-
Sedimentation: a. Centrifuge the mixtures at high speed (e.g., >100,000 x g) for 30 minutes to pellet the F-actin and any bound proteins.
-
Analysis: a. Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein). b. Resuspend the pellet in a volume of sample buffer equal to the supernatant volume. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. d. Quantify the protein bands (e.g., by densitometry). The amount of protein in the pellet represents the bound fraction. e. Plot the concentration of bound protein versus the concentration of free protein to determine binding affinity (Kd).
Conclusion
Tropomodulins are indispensable regulators of the actin cytoskeleton. Through a sophisticated mechanism of pointed-end capping, which is finely tuned by interactions with specific tropomyosin isoforms, Tmods control the length and stability of actin filaments. Their additional ability to nucleate or sequester actin monomers adds another layer of regulatory complexity. The existence of multiple Tmod isoforms with distinct expression patterns and functions allows for precise, tissue-specific control over actin architecture, impacting everything from muscle contractility and neuronal morphogenesis to cell migration and immune response. Understanding these intricate regulatory mechanisms is not only fundamental to cell biology but also opens potential avenues for therapeutic intervention in diseases linked to cytoskeletal defects, including myopathies and certain cancers.
References
- 1. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of actin filament pointed end capping by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Tropomodulins and Tropomyosins: Working as a Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/tropomyosin interactions regulate actin pointed end dynamics. | Semantic Scholar [semanticscholar.org]
- 10. Structural insights into the this compound assembly at the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential actin-regulatory activities of Tropomodulin1 and Tropomodulin3 with diverse tropomyosin and actin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound isoforms regulate thin filament pointed-end capping and skeletal muscle physiology [ouci.dntb.gov.ua]
- 15. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tropomodulin1 exacerbates inflammatory response in macrophages by negatively regulating LPS-induced TLR4 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Immunofluorescence Staining of Tropomodulin in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunofluorescence staining of tropomodulin in cultured cells. Tropomodulins are actin-capping proteins that play a crucial role in regulating the length and stability of actin filaments, making their subcellular localization a key area of investigation in cell motility, morphogenesis, and muscle contraction research.
Experimental Protocol: Immunofluorescence Staining
This protocol is a synthesis of established methods for this compound immunofluorescence in various cell types, including endothelial cells, lens cells, and cardiac myocytes.[1][2][3] Researchers should optimize parameters such as antibody concentrations and incubation times for their specific cell line and experimental setup.
Materials:
-
Cultured cells grown on glass coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 3-4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 2% Bovine Serum Albumin (BSA) and 1-5% normal goat serum in PBS)
-
Primary Antibody: Anti-Tropomodulin antibody (refer to manufacturer's datasheet for recommended dilution)
-
Fluorophore-conjugated Secondary Antibody (host species-specific to the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with warm PBS to remove culture medium.
-
Fixation:
-
Fix the cells with 3-4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1][2]
-
Alternative for specific epitopes: For certain this compound isoforms or co-staining with other proteins, a post-fixation step with cold methanol (B129727) (-20°C) for 5 minutes may be beneficial.[1]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization:
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[2]
-
-
Primary Antibody Incubation:
-
Washing: Wash the cells three times with PBS for 10 minutes each with gentle agitation.[5]
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[6]
-
-
Washing: Wash the cells three times with PBS for 10 minutes each, protected from light.
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Store the slides at 4°C in the dark.
-
Quantitative Data Summary
The following table summarizes typical ranges for key quantitative parameters in the immunofluorescence protocol for this compound. Optimization within these ranges is recommended for specific experimental conditions.
| Parameter | Reagent/Condition | Typical Range | Reference |
| Fixation | Paraformaldehyde | 3 - 4% | [1][2] |
| Incubation Time | 10 - 20 min | [1][2] | |
| Permeabilization | Triton X-100 | 0.1 - 0.25% | [1][2] |
| Incubation Time | 10 - 20 min | [1][2] | |
| Blocking | BSA | 1 - 2% | [1][2] |
| Normal Serum | 1 - 5% | [1][2] | |
| Incubation Time | 1 hour | [2] | |
| Primary Antibody | Incubation Time | Overnight | [2][4] |
| Incubation Temperature | 4°C | [2][4] | |
| Secondary Antibody | Incubation Time | 1 - 2 hours | [6] |
| Incubation Temperature | Room Temperature | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound immunofluorescence.
References
- 1. Pointed-end capping by tropomodulin3 negatively regulates endothelial cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. rupress.org [rupress.org]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes and Protocols for Western Blot Analysis of Tropomodulin Expression Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and quantification of tropomodulin (TMOD) protein expression levels using Western blot analysis. Tropomodulins are a family of actin-capping proteins that play a crucial role in regulating the length and stability of actin filaments.[1] This protocol is designed to be a comprehensive resource, covering all steps from sample preparation to data analysis, and is applicable to various research and drug development contexts where the modulation of the actin cytoskeleton is of interest.
Introduction to this compound
Tropomodulins are essential for the proper function of various cell types, including muscle cells, neurons, and erythrocytes.[1][2][3] There are four known isoforms in mammals, each with a distinct tissue distribution and function:
-
TMOD1: Primarily expressed in erythrocytes, cardiac muscle, and slow-twitch skeletal muscle.[1][2][3][4] It is crucial for maintaining the structural integrity of these cells.[3][5]
-
TMOD2: Predominantly found in neurons and is involved in neuronal development and function.[2][6]
-
TMOD3: Ubiquitously expressed in various tissues and is involved in cell migration and the maintenance of the cytoskeleton in non-muscle cells.[2][7][8][9]
-
TMOD4: Mainly expressed in fast-twitch skeletal muscle.[2]
Accurate quantification of this compound expression is vital for understanding its role in both normal physiology and disease states, as well as for evaluating the effects of potential therapeutic agents that target the actin cytoskeleton.
Data Presentation: this compound Expression Levels
The following table summarizes the relative expression levels of this compound isoforms across various human tissues and cell lines based on qualitative and semi-quantitative data from the literature. It is important to note that expression levels can vary depending on the specific experimental conditions and detection methods used.
| Isoform | Tissue/Cell Line | Relative Expression Level | References |
| TMOD1 | Heart | High | [2][3][4] |
| Skeletal Muscle (Slow-twitch) | High | [2][3][4] | |
| Erythrocytes | High | [2][3][4] | |
| Kidney | Moderate | [10] | |
| TMOD2 | Brain | High | [2] |
| TMOD3 | Lung | High | |
| U2OS (Osteosarcoma) | Moderate | [7] | |
| HeLa (Cervical Cancer) | Moderate | [11] | |
| Jurkat (T-lymphocyte) | Low to Moderate | ||
| Most Tissues | Ubiquitous | [2][7][8][9] | |
| TMOD4 | Skeletal Muscle (Fast-twitch) | High | [2] |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound expression levels.
Sample Preparation and Lysis
Proper sample preparation is critical for obtaining high-quality and reproducible results.
a. Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer immediately before use.
b. Protocol for Cell Culture Lysates:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
c. Protocol for Tissue Homogenates:
-
Excise the tissue of interest and wash with ice-cold PBS.
-
Mince the tissue on ice and homogenize in ice-cold RIPA buffer with inhibitors using a Dounce homogenizer or a tissue lyser.
-
Follow steps 4-6 from the cell culture lysate protocol.
SDS-PAGE and Protein Transfer
a. Reagents and Equipment:
-
Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh).
-
Polyacrylamide Gels: Use an appropriate percentage (e.g., 10-12%) for resolving this compound (~40 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
PVDF or Nitrocellulose Membrane.
b. Protocol:
-
Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto the polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
a. Reagents:
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: See table below for recommended dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
| Primary Antibody | Recommended Dilution |
| Rabbit Polyclonal anti-TMOD1 | 1:1000 - 1:3000 |
| Mouse Monoclonal anti-TMOD1 | 1:500 - 1:2000 |
| Rabbit Polyclonal anti-TMOD3 | 1:1000 - 1:2000 |
b. Protocol:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Quantification
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the this compound band intensity to a loading control protein (e.g., GAPDH, β-actin, or total protein stain) to account for variations in protein loading.
Mandatory Visualizations
Experimental Workflow
Caption: Western Blot experimental workflow for this compound analysis.
Signaling Pathway Context
Caption: Role of this compound in actin filament regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Article [protein.bio.msu.ru]
- 3. Identification of Residues within this compound-1 Responsible for Its Localization at the Pointed Ends of the Actin Filaments in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Recessive TMOD1 mutation causes childhood cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isoforms utilize specific binding functions to modulate dendrite development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - TMOD3 [maayanlab.cloud]
- 9. This compound 3 - Wikipedia [en.wikipedia.org]
- 10. Quantitative proteomics reveals TMOD1-related proteins associated with water balance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleavage of this compound-3 by asparagine endopeptidase promotes cancer malignancy by actin remodeling and SND1/RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
recombinant tropomodulin protein expression and purification methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the expression and purification of recombinant tropomodulin (TMOD), a key regulator of actin filament dynamics. Tropomodulins are essential for maintaining the precise length and stability of actin filaments in a variety of cell types, making them a crucial target for research in muscle function, cell motility, and cytoskeletal architecture. Understanding the methods for producing high-quality recombinant this compound is fundamental for in-depth biochemical and structural studies.
Application Notes
Recombinant this compound is a versatile tool for a range of applications in basic research and drug development. The choice of expression system and purification strategy can significantly impact the yield, purity, and functionality of the final protein product.
Expression Systems:
-
Bacterial Systems (E. coli): This is the most common and cost-effective system for producing this compound.[1] Strains like BL21(DE3) are frequently used.[2] Expression is often enhanced by using fusion tags such as Glutathione S-transferase (GST), Maltose-Binding Protein (MBP), or polyhistidine (His-tag) to improve solubility and facilitate purification.[2][3] Lowering the induction temperature (e.g., 15-25°C) and the concentration of the inducing agent (e.g., IPTG) can improve the solubility of the recombinant protein.[4]
-
Insect and Mammalian Systems: While less common for this compound in the literature, these systems are advantageous for producing proteins that require specific post-translational modifications for their activity.[1]
Purification Strategies:
A multi-step purification approach is typically required to achieve high purity.[5]
-
Affinity Chromatography: This is the initial and most effective capture step, utilizing the specific interaction between the fusion tag and the resin (e.g., Glutathione Sepharose for GST-tags, Ni-NTA resin for His-tags, or amylose (B160209) resin for MBP-tags).[2][3][6]
-
Tag Removal: To obtain a native-like protein, the fusion tag is often cleaved using a site-specific protease, such as thrombin.[4]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge and is an excellent second step to remove contaminants, including the cleaved tag and host cell proteins.[2][5]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and is often used as a final polishing step to remove any remaining impurities and protein aggregates.[4][5]
Quantitative Data Summary:
The following table summarizes typical yields and purity levels reported for recombinant this compound expression and purification.
| This compound Isoform | Expression System | Fusion Tag | Purification Method(s) | Yield | Purity | Reference |
| TMOD1 | E. coli | GST | Affinity Chromatography, Thrombin Cleavage, Anion Exchange Chromatography | 1-2 mg/L | >95% (estimated from SDS-PAGE) | [2] |
| Human TMOD | E. coli | MBP | Affinity Chromatography | Not specified | High (based on Coomassie staining) | [3] |
| TMOD3 | E. coli | Not specified | Not specified | Not specified | >80% |
Experimental Protocols
Protocol 1: Expression and Purification of GST-Tagged this compound in E. coli
This protocol is adapted from methodologies described for the expression of GST-fused this compound isoforms.[2]
1. Transformation:
- Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
- Add 1-5 µL of the plasmid DNA encoding the GST-tropomodulin fusion protein to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45 seconds.
- Immediately place the cells on ice for 2 minutes.
- Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.
2. Expression:
- Inoculate a single colony from the plate into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 2 L of LB medium with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Cool the culture by placing the flask in tap water.[2]
- Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[2]
- Incubate the culture at 25°C for 4 hours with shaking.[2]
3. Cell Lysis:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold Phosphate-Buffered Saline (PBS) lysis buffer containing protease inhibitors.[2]
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
4. Purification:
- Equilibrate Glutathione Sepharose resin with PBS lysis buffer.[2]
- Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation.
- Wash the resin extensively with PBS to remove unbound proteins.
- Elute the GST-tropomodulin fusion protein using an elution buffer containing reduced glutathione.
5. Tag Cleavage and Further Purification (Optional):
- If required, cleave the GST tag by incubating the purified fusion protein with thrombin according to the manufacturer's instructions.
- Further purify the untagged this compound using anion exchange chromatography (e.g., RESOURCE Q) to separate it from the GST tag and any remaining impurities.[2]
- Perform a final polishing step using size-exclusion chromatography to ensure the homogeneity of the protein.
Protocol 2: Expression and Purification of MBP-Tagged this compound in E. coli
This protocol is based on the expression of a Maltose-Binding Protein (MBP)-tropomodulin fusion.[3]
1. Cloning and Transformation:
- Subclone the human this compound cDNA into a suitable expression vector downstream of the MalE gene, which encodes MBP.[3]
- Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Expression:
- Grow the transformed cells in a suitable medium (e.g., LB) with the appropriate antibiotic.
- Induce the expression of the MBP-tropomodulin fusion protein with IPTG. Monitor the induction over time (e.g., 1, 2, and 3 hours) by SDS-PAGE analysis of total cell proteins.[3]
3. Cell Lysis:
- Harvest and lyse the cells as described in Protocol 1.
4. Affinity Purification:
- Equilibrate an amylose resin column with a suitable buffer.
- Load the clarified cell lysate onto the column.
- Wash the column extensively to remove unbound proteins.
- Elute the MBP-tropomodulin fusion protein with a buffer containing maltose.
5. Protein Characterization:
- Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess its purity and molecular weight.[3]
- Confirm the identity of the protein by Western blot analysis using a this compound-specific antibody.[3]
Visualizations
Caption: Workflow for Recombinant this compound Expression and Purification.
Caption: Multi-step Purification Strategy for Recombinant this compound.
References
- 1. Express Your Recombinant Protein(s) | Peak Proteins [peakproteins.com]
- 2. udspace.udel.edu [udspace.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. avantorsciences.com [avantorsciences.com]
- 6. Structural insights into the this compound assembly at the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-Immunoprecipitation Assay of Tropomodulin Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends. This function is vital in a multitude of cellular processes, including cell motility, morphogenesis, and muscle contraction. The interaction of tropomodulins with their binding partners, most notably tropomyosin and actin, is essential for their regulatory activity. Understanding these protein-protein interactions is paramount for elucidating the molecular mechanisms of cytoskeletal dynamics and for the development of therapeutics targeting diseases associated with cytoskeletal dysregulation.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for the Co-IP of tropomodulin to identify and characterize its binding partners, followed by downstream analysis using mass spectrometry.
Key Binding Partners and Their Significance
This compound's primary binding partners are actin and tropomyosin. The affinity and specificity of these interactions are often isoform-dependent, leading to differential regulation of actin filament dynamics in various cell types.
-
Tropomyosin (Tpm): A coiled-coil protein that binds along the length of actin filaments. Tropomyosin significantly enhances the affinity of this compound for the pointed end of actin filaments. Different isoforms of tropomyosin exhibit varying affinities for different this compound isoforms, suggesting a complex regulatory mechanism.
-
Actin: The fundamental building block of the actin cytoskeleton. This compound binds to the terminal actin subunit at the pointed end, preventing both the addition and dissociation of actin monomers.
-
Other Potential Partners: Co-IP coupled with mass spectrometry can reveal novel interacting proteins that may modulate this compound's function in specific cellular contexts.
Quantitative Data on this compound Interactions
The binding affinities between this compound and its partners can be quantified to understand the stability and specificity of these interactions. The dissociation constant (Kd) is a common measure, with a lower Kd indicating a higher binding affinity.
| This compound Isoform | Binding Partner (Isoform) | Dissociation Constant (Kd) | Tissue/Cell Type | Reference |
| Tmod1 | Erythrocyte Tropomyosin | ~14 nM⁻¹ and 5 nM⁻¹ | Erythrocyte | [1] |
| Tmod1 | Brain Tropomyosin | 3-fold lower affinity than Erythrocyte Tpm | Brain | [1] |
| Tmod1 | Platelet Tropomyosin | 7-fold lower affinity than Erythrocyte Tpm | Platelet | [1] |
Note: The binding of this compound to tropomyosin can be complex, sometimes involving multiple binding sites with different affinities. The data presented here is a summary of reported values and may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a Co-IP assay to identify this compound binding partners, followed by mass spectrometry analysis.
Protocol 1: Co-Immunoprecipitation of Endogenous this compound
This protocol is designed for the immunoprecipitation of endogenous this compound from cell lysates.
Materials:
-
Cells expressing the this compound isoform of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails
-
Anti-Tropomodulin antibody (isoform-specific)
-
Isotype control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 1-2 mg of total protein, add 2-5 µg of the anti-Tropomodulin antibody.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube with the same amount of lysate.
-
Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 50 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 5-10 minutes at room temperature. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Protocol 2: Downstream Analysis by Mass Spectrometry
Following elution, the protein complexes are analyzed to identify the binding partners.
Procedure:
-
Sample Preparation:
-
The eluted protein sample is typically subjected to in-solution or in-gel trypsin digestion to generate peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The digested peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot, UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.
-
Identified proteins from the anti-Tropomodulin IP are compared to the isotype control IP to distinguish specific binding partners from non-specific binders.
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and a relevant signaling pathway involving this compound.
Caption: A flowchart of the Co-Immunoprecipitation (Co-IP) protocol.
Recent studies have implicated this compound 1 (Tmod1) in the regulation of the inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.[2] Tmod1 appears to negatively regulate the endocytosis of TLR4, thereby modulating the downstream signaling cascade.[2]
Caption: Tmod1's role in the TLR4 signaling pathway.
Conclusion
The co-immunoprecipitation assay is an invaluable tool for the identification and characterization of this compound's binding partners. The detailed protocols and data presented in this application note provide a solid foundation for researchers to investigate the complex protein interaction networks that govern cytoskeletal dynamics. By combining Co-IP with advanced proteomic techniques, a deeper understanding of this compound's role in cellular function and disease can be achieved, paving the way for novel therapeutic strategies.
References
Application Notes and Protocols: In Vitro Actin Capping Assay Using Purified Tropomodulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments.[1] They are the only known proteins to cap the slow-growing, or "pointed," end of actin filaments.[1][2] This capping activity is essential in various cellular processes, including cell morphogenesis, motility, and muscle contraction.[1][3] In striated muscle, Tmods play a critical role in determining the precise length of thin filaments, which is vital for optimal sarcomere function and muscle contraction.[4][5]
There are four main isoforms of tropomodulin (Tmod1-4), each with distinct tissue-specific expression and potentially different regulatory properties.[3][6] Tmod1 is predominantly found in erythrocytes, cardiac, and slow skeletal muscle.[3][6] Tmod2 is primarily expressed in the brain, where it is involved in neuronal development.[1][6] Tmod3 is widely expressed in various non-erythroid cells and plays a role in processes like cell motility.[1][6] Tmod4 is found in adult skeletal muscle.[6]
The capping activity of this compound is significantly enhanced by the presence of tropomyosin, a protein that binds along the length of actin filaments.[2][7] this compound interacts with both actin and the N-terminus of tropomyosin at the pointed end, forming a stable ternary complex that effectively blocks the addition and loss of actin monomers.[2][3] Understanding the mechanism and quantifying the efficiency of this compound-mediated actin capping is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting actin cytoskeletal dynamics.
These application notes provide a detailed protocol for an in vitro actin capping assay using purified this compound, primarily focusing on the widely used pyrene-labeled actin polymerization assay.
Principle of the Assay
The in vitro actin capping assay measures the ability of this compound to block the elongation of actin filaments at their pointed ends. The assay relies on monitoring the change in fluorescence of pyrene-labeled G-actin (monomeric actin) as it incorporates into F-actin (filamentous actin). The fluorescence of pyrene-actin increases significantly upon polymerization.[8][9]
To specifically measure pointed-end growth, the fast-growing barbed ends of pre-formed actin filaments (seeds) are blocked using a barbed-end capping protein, such as CapZ or gelsolin.[8][10] When these capped filaments are mixed with pyrene-labeled G-actin, polymerization can only occur at the free pointed ends. The rate of fluorescence increase is therefore directly proportional to the rate of pointed-end elongation. The addition of purified this compound will inhibit this elongation, leading to a dose-dependent decrease in the rate of polymerization.[3]
Key Experimental Workflow
Caption: Workflow for the in vitro actin capping assay using this compound.
Experimental Protocols
A. Protein Purification and Preparation
-
Purification of G-actin: G-actin is typically purified from rabbit or chicken skeletal muscle acetone (B3395972) powder.[9] The purification process involves extraction, polymerization/depolymerization cycles, and gel filtration chromatography.[6]
-
Pyrene-Labeling of G-actin: Purified G-actin is labeled with N-(1-pyrene)iodoacetamide (NPI). The extent of labeling can be determined by measuring the absorbance at 344 nm (pyrene) and 290 nm (actin).[9] A labeling ratio of 80-99% is generally considered good.[3]
-
Purification of this compound: Recombinant this compound isoforms can be expressed in and purified from E. coli, often as GST-fusion proteins, followed by affinity chromatography and removal of the tag.[8]
-
Purification of Barbed-End Capping Protein: Recombinant barbed-end capping proteins like CapZ can also be expressed and purified from bacteria.[8] Gelsolin has also been used, but CapZ is sometimes preferred as gelsolin can have severing and monomer-sequestering activities that may interfere with the assay.[10]
-
Purification of Tropomyosin (Optional): For studying the tropomyosin-dependent capping activity of this compound, purified tropomyosin is required.[11] Different isoforms of tropomyosin can be purified from various tissue sources or expressed recombinantly.[7]
B. In Vitro Actin Capping Assay Protocol
This protocol is adapted from established methods for measuring pointed-end polymerization.[3][8][12]
Buffers and Reagents:
-
G-buffer (Actin Depolymerization Buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.
-
10x Polymerization Buffer (F-buffer): 200 mM HEPES (pH 7.5), 1 M KCl, 20 mM MgCl2, 2 mM DTT, 5 mM ATP, 10 mM EGTA.[12]
Procedure:
-
Preparation of Barbed-End Capped F-actin Seeds:
-
Assay Reaction Setup:
-
Prepare a master mix of G-actin (e.g., 1.8 µM final concentration) with a fraction (e.g., 8-10%) of pyrene-labeled G-actin in G-buffer.[3][12]
-
In a multi-well plate suitable for fluorescence measurements, aliquot the G-actin master mix.
-
Add varying concentrations of purified this compound to the wells. Include a control well with no this compound.
-
If investigating the effect of tropomyosin, pre-incubate the F-actin seeds with tropomyosin before adding them to the reaction, or include tropomyosin in the reaction mixture with this compound and G-actin. The optimal concentration of tropomyosin may need to be determined empirically, with 1 µM being a reported effective concentration.[10]
-
Incubate the mixture for a short period (e.g., 5 minutes) at room temperature (25°C).[12]
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the prepared barbed-end capped F-actin seeds to each well (e.g., to a final concentration of 1.6 nM CapZ and 160 nM actin).[12]
-
Immediately begin monitoring the increase in fluorescence using a fluorometer with excitation at ~365 nm and emission at ~407 nm. Record data at regular intervals for a sufficient duration to establish the initial linear rate of polymerization.
-
C. Data Analysis
-
Calculate Initial Polymerization Rates: For each concentration of this compound, determine the initial rate of actin polymerization by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Capping Efficiency: The capping efficiency can be calculated as a percentage of inhibition relative to the control (no this compound) using the following formula: Capping Efficiency (%) = (1 - (Rate with Tmod / Rate of Control)) * 100[12]
-
Determine the Dissociation Constant (Kd): Plot the polymerization rate as a function of the this compound concentration. The data can be fitted to a binding isotherm to determine the apparent dissociation constant (Kd), which represents the concentration of this compound required to achieve 50% of the maximal inhibition of polymerization.
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of this compound with actin, highlighting the significant enhancement of capping activity by tropomyosin.
| This compound (Tmod) Parameter | Without Tropomyosin | With Tropomyosin | Reference(s) |
| Apparent Kd for Pointed-End Capping | 0.1 - 0.4 µM | ≤ 1 nM | [2] |
| Tmod1 C-terminal domain (residues 160-359) Kd | ~0.4 µM | No significant enhancement | [13] |
| Tmod1 N-terminal domain (residues 1-130) Kd | ~1.8 µM | Enhanced several thousand-fold | [13] |
| Tmod1 (in the presence of 1 µM TM) Kd | 108 nM | 28 nM | [10] |
This compound-Actin Capping Mechanism
This compound achieves high-affinity capping of the actin filament pointed end through multiple interactions. One this compound molecule interacts with three actin subunits at the pointed end.[14] It also makes contact with two tropomyosin molecules, one on each side of the actin filament.[14] This network of interactions creates a stable cap that prevents both the association and dissociation of actin monomers.
This compound possesses two distinct actin-binding domains: a C-terminal leucine-rich repeat (LRR) domain that provides tropomyosin-independent capping activity, and an N-terminal domain that contains a tropomyosin-regulated actin-capping site.[4][13] The N-terminal domain also contains two tropomyosin-binding sites.[3][7] The synergistic binding to both actin and tropomyosin is responsible for the high-affinity capping observed in physiological contexts.
Caption: Mechanism of this compound-mediated actin filament capping.
Applications in Research and Drug Development
-
Elucidating Cytoskeletal Regulation: This assay is fundamental for studying the regulation of actin dynamics by this compound and its various isoforms.
-
Investigating Muscle Diseases: Given the crucial role of this compound in maintaining sarcomere structure, this assay can be used to study how mutations in this compound or associated proteins affect actin filament length and contribute to myopathies.
-
High-Throughput Screening: The fluorescence-based nature of this assay makes it amenable to high-throughput screening for small molecules that modulate the capping activity of this compound. Such compounds could be valuable as research tools or as potential therapeutic leads for diseases involving aberrant actin cytoskeletal regulation.
-
Characterizing Protein-Protein Interactions: The assay can be adapted to quantify the binding affinities between different isoforms of this compound, tropomyosin, and actin, providing insights into the specificity of these interactions.[7]
Conclusion
The in vitro actin capping assay using purified this compound is a robust and quantitative method for characterizing the activity of this important actin-binding protein. By providing detailed protocols and contextual information, these application notes serve as a valuable resource for researchers in cell biology, muscle physiology, and drug discovery who are interested in the intricate regulation of the actin cytoskeleton.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Capping of Actin Filaments in Striated Muscle Development and Physiology | Semantic Scholar [semanticscholar.org]
- 6. CHARACTERIZING INTERACTION FORCES BETWEEN ACTIN AND PROTEINS OF THE this compound FAMILY REVEALS THE PRESENCE OF THE N-TERMINAL ACTIN-BINDING SITE IN LEIOMODIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/tropomyosin interactions regulate actin pointed end dynamics. | Semantic Scholar [semanticscholar.org]
- 8. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by this compound and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. udspace.udel.edu [udspace.udel.edu]
- 10. Mechanism of actin filament pointed end capping by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound contains two actin filament pointed end-capping domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of actin filament pointed-end capping by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of GFP-Tagged Tropomodulin Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the dynamics of GFP-tagged tropomodulin (Tmod) in live cells. Tropomodulins are crucial regulators of actin filament dynamics, capping the pointed ends of actin filaments to control their length and stability. Understanding the spatiotemporal regulation of Tmod is essential for elucidating its role in various cellular processes, including cell migration, morphogenesis, and muscle contraction. These protocols and notes are designed to facilitate the study of Tmod dynamics and its modulation by signaling pathways and potential therapeutic agents.
Introduction to this compound Dynamics
Tropomodulins (Tmods) are a family of actin-capping proteins that play a pivotal role in regulating the length and stability of actin filaments by binding to their slow-growing, or "pointed," ends. This capping activity is critical in a variety of cellular structures, from the dynamic actin networks in migrating cells to the highly organized sarcomeres of muscle cells. The dynamic localization and exchange of Tmod at the pointed ends of actin filaments are tightly regulated by cellular signaling pathways, influencing the overall architecture and function of the actin cytoskeleton.
Live-cell imaging of GFP-tagged Tmod allows for the direct visualization and quantification of these dynamic processes in real-time, providing invaluable insights into:
-
Tmod localization: Identifying the subcellular compartments and specific actin structures where Tmod is enriched.
-
Tmod turnover: Measuring the rates of association and dissociation of Tmod from actin filaments.
-
Tmod mobility: Characterizing the diffusion and transport of Tmod within the cytoplasm.
-
Response to stimuli: Observing how Tmod dynamics are altered in response to growth factors, mechanical cues, or pharmacological agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound dynamics obtained from live-cell imaging studies. These values can serve as a baseline for comparison in future experiments.
| Parameter | Cell Type | Tmod Isoform | Method | Value | Reference |
| Localization | Cardiac Myocytes | Tmod1 | Confocal Microscopy | Primarily at the pointed ends of thin filaments in the sarcomere. | [1][2] |
| Hippocampal Neurons | Tmod1 | Fluorescence Microscopy | Diffusely distributed, with localization to lamellipodia and radial actin fibers in growth cones. | [1] | |
| Hippocampal Neurons | Tmod2 | Fluorescence Microscopy | Diffuse localization, enriched in the center of growth cones. | [1] | |
| FRAP: Mobile Fraction | Hippocampal Neuron Spines | EGFP (Control) | Confocal FRAP | ~80% | [3] |
| FRAP: Recovery Half-Time (t½) | Hippocampal Neuron Spines | EGFP (Control) | Confocal FRAP | ~0.5 seconds | [3] |
Experimental Protocols
Plasmid Construction and Cell Culture
Objective: To generate a mammalian expression vector encoding a GFP-tropomodulin fusion protein and maintain suitable cell lines for live-cell imaging.
Materials:
-
Mammalian expression vector (e.g., pEGFP-C1 or pEGFP-N1)
-
Full-length cDNA for the desired this compound isoform (e.g., Tmod1, Tmod2, Tmod3)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
Plasmid purification kit
-
Cell lines: e.g., NIH 3T3 fibroblasts, primary cardiomyocytes, or neuronal cell lines
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
Tissue culture plates and flasks
Protocol:
-
Plasmid Construction:
-
Subclone the full-length cDNA of the desired this compound isoform into the multiple cloning site of the pEGFP vector to create an in-frame fusion with GFP.
-
Verify the sequence of the resulting GFP-tropomodulin construct by DNA sequencing.
-
-
Plasmid Amplification and Purification:
-
Transform the GFP-tropomodulin plasmid into competent E. coli.
-
Select for transformed bacteria and grow a large-scale culture.
-
Purify the plasmid DNA using a commercially available plasmid purification kit.
-
-
Cell Culture:
-
Culture the chosen cell line according to standard protocols. For example, maintain NIH 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[4][5][6][7]
-
For primary cardiomyocytes or neurons, follow established isolation and culture protocols.[8][9][10][11]
-
Transfection of GFP-Tropomodulin
Objective: To transiently express GFP-tropomodulin in the chosen cell line for live-cell imaging.
Materials:
-
Cultured cells ready for transfection
-
GFP-tropomodulin plasmid DNA
-
Serum-free medium (e.g., Opti-MEM)
-
Glass-bottom imaging dishes
Protocol (for NIH 3T3 cells in a 24-well plate format): [6][12]
-
Cell Plating: The day before transfection, seed 4 x 10^4 NIH 3T3 cells per well in 0.5 ml of complete growth medium. The cells should be 50-80% confluent on the day of transfection.
-
DNA-Lipofectamine Complex Formation:
-
For each well, dilute 0.5 µg of GFP-tropomodulin plasmid DNA into 100 µl of Opti-MEM I Reduced Serum Medium.
-
Add 0.75-2.25 µl of Lipofectamine LTX to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature.
-
-
Transfection:
-
Replace the growth medium in the wells with 0.5 ml of fresh, complete growth medium.
-
Add 100 µl of the DNA-Lipofectamine LTX complexes to each well and gently rock the plate to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours before imaging.
-
Live-Cell Imaging with Confocal, TIRF, and FRAP Microscopy
Objective: To visualize and quantify the dynamics of GFP-tropomodulin using advanced microscopy techniques.
Microscopy Systems:
-
Confocal Laser Scanning Microscope (CLSM): For high-resolution imaging of GFP-Tmod localization within the cell volume.
-
Total Internal Reflection Fluorescence (TIRF) Microscope: For imaging GFP-Tmod dynamics at the cell-substrate interface with high signal-to-noise ratio, ideal for studying processes at the cell cortex.[13][14][15]
-
FRAP-enabled Confocal Microscope: For measuring the mobility and turnover of GFP-Tmod.[3][16][17][18][19][20][21]
General Imaging Protocol:
-
Preparation for Imaging:
-
24-48 hours post-transfection, replace the culture medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM or a specialized live-cell imaging solution).[22]
-
Mount the imaging dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
-
Image Acquisition:
-
Confocal Imaging: Use a 488 nm laser line for excitation of GFP and collect emission between 500-550 nm. Acquire z-stacks to visualize the 3D distribution of GFP-Tmod.
-
TIRF Imaging: Adjust the incident angle of the 488 nm laser to achieve total internal reflection. Acquire time-lapse series to observe the dynamics of GFP-Tmod at the cell cortex. Set the acquisition interval to every 5 seconds for 15-20 minutes.[13]
-
FRAP Imaging:
-
Acquire 5-10 pre-bleach images of the region of interest (ROI) at low laser power.
-
Photobleach the ROI with a high-intensity 488 nm laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of the recovery of fluorescence in the bleached region at low laser power.[3]
-
-
Image Analysis and Data Quantification
Objective: To extract quantitative data on GFP-tropomodulin dynamics from the acquired images.
Software:
-
ImageJ/Fiji, MATLAB, or other image analysis software.
Analysis Protocols:
-
Localization Analysis:
-
Use intensity profiles and colocalization analysis with markers for specific cellular structures (e.g., phalloidin (B8060827) for F-actin) to quantify the enrichment of GFP-Tmod in different regions.
-
-
FRAP Analysis: [3][9][17][19][21][23]
-
Measure the fluorescence intensity in the bleached region, a control region, and the background over time.
-
Correct for photobleaching during acquisition and normalize the recovery data.
-
Fit the normalized recovery curve to an appropriate mathematical model (e.g., single or double exponential) to determine the mobile fraction and the half-time of recovery (t½).
-
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways that regulate this compound and the actin cytoskeleton.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for GFP-Tmod live-cell imaging.
RhoA Signaling Pathway Regulating the Actin Cytoskeleton
Caption: RhoA signaling to the actin cytoskeleton.
PI(4,5)P2 Signaling and Actin Capping Protein Regulation
Caption: PI(4,5)P2 regulation of actin capping.
References
- 1. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nih3t3.com [nih3t3.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Transfecting Plasmid DNA into NIH3T3 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. qiagen.com [qiagen.com]
- 8. Live Cell Imaging of Neuronal Growth Cone Motility and Guidance In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. FRAP analysis Measuring biophysical kinetic parameters using image analysis [arxiv.org]
- 10. Live cell imaging of neuronal growth cone motility and guidance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aclinlab.org [aclinlab.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [soar.wichita.edu]
- 16. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. picoquant.com [picoquant.com]
- 19. microscopist.co.uk [microscopist.co.uk]
- 20. Using Fluorescence Recovery After Photobleaching data to uncover filament dynamics | PLOS Computational Biology [journals.plos.org]
- 21. Using FRAP to Quantify Changes in Transcription Factor Dynamics After Cell Stimulation: Cell Culture, FRAP, Data Analysis, and Visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differentiation and Contractile Analysis of GFP-Sarcomere Reporter hiPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative FRAP in analysis of molecular binding dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of Tropomodulin Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends.[1][2] In mammals, there are four isoforms (TMOD1, TMOD2, TMOD3, and TMOD4) with distinct tissue distributions and functions. TMOD1 is predominantly found in erythrocytes, lens fiber cells, neurons, and striated muscle. TMOD2 is primarily expressed in neuronal tissues. TMOD3 is nearly ubiquitous, while TMOD4 is specific to skeletal muscle.[1] Dysregulation of tropomodulin function has been implicated in various pathological conditions, including cardiac and skeletal myopathies. The CRISPR/Cas9 system offers a powerful and precise tool for knocking out this compound genes to study their roles in cellular processes and disease models.
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of this compound genes in mammalian cells, including experimental protocols, data presentation, and visualization of relevant pathways.
Data Presentation: Phenotypic Consequences of this compound Knockout
The functional loss of this compound isoforms leads to a range of phenotypic changes. The following tables summarize quantitative data from studies on this compound gene knockout models.
Table 1: Muscle Physiology in Tmod1 Knockout Mice
| Parameter | Genotype | Value | Fold Change vs. Wild-Type | Reference |
| Isometric Force (EDL Muscle) | Tmod1+/+ | ~250 mN | - | [3] |
| Tmod1-/- | ~200 mN | ~0.8 | [3] | |
| Isometric Stress (EDL Muscle) | Tmod1+/+ | ~25 N/cm² | - | [4] |
| Tmod1-/- | ~20 N/cm² | ~0.8 | [4] | |
| Thin Filament Length (Embryonic Skeletal Muscle) | Tmod1+/+ | ~1.2 µm | No significant change | [3] |
| Tmod1-/- | ~1.2 µm | No significant change | [3] |
Table 2: Cellular Phenotypes of this compound Knockdown/Knockout
| Phenotype | Cell Type | Gene Targeted | Observation | Quantitative Change | Reference |
| Cell Proliferation | Liver Cancer Cells | TMOD3 | Knockdown inhibits proliferation | Data not specified | [5] |
| Cell Invasion | Liver Cancer Cells | TMOD3 | Knockdown inhibits invasion | Data not specified | [5] |
| Cell Migration | Liver Cancer Cells | TMOD3 | Knockdown inhibits migration | Data not specified | [5] |
| Cell Migration | Glioblastoma Cells (U-118MG) | Crk/CrkL (downstream effectors) | Double knockdown completely blocked migration | 100% reduction | [6] |
| Cell Migration | HeLa Cells | Calmodulin (CaM) | Downregulation inhibited 3D migration | Data not specified | [7] |
Experimental Protocols
This section provides a detailed methodology for the CRISPR/Cas9-mediated knockout of a target this compound gene in a mammalian cell line.
I. sgRNA Design and Cloning
-
Target Site Selection:
-
Identify the target this compound gene (e.g., TMOD1, TMOD2, TMOD3, TMOD4).
-
Select an early exon to target for knockout to maximize the probability of generating a loss-of-function mutation.
-
Use online sgRNA design tools (e.g., CHOPCHOP, Synthego) to identify potential 20-nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).
-
Prioritize sgRNAs with high predicted on-target efficiency and low predicted off-target effects.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence.
-
Design the oligos to have appropriate overhangs for cloning into a BbsI-digested sgRNA expression vector (e.g., pX458).
-
Anneal the complementary oligos by mixing them in a 1:1 molar ratio, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Cloning into sgRNA Expression Vector:
-
Digest the sgRNA expression vector (containing Cas9) with the BbsI restriction enzyme.
-
Ligate the annealed sgRNA oligonucleotides into the linearized vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
II. Delivery of CRISPR/Cas9 Components into Mammalian Cells
-
Cell Culture:
-
Culture the target mammalian cell line in the appropriate medium and conditions until they reach 70-80% confluency for transfection.
-
-
Transfection:
-
Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation.
-
Include a negative control (e.g., a vector with a non-targeting sgRNA) and a positive control (e.g., a vector targeting a gene known to be efficiently knocked out in the cell line).
-
If the vector contains a fluorescent reporter (e.g., GFP), transfection efficiency can be monitored by fluorescence microscopy.
-
III. Validation of Gene Knockout
-
Genomic DNA Extraction and PCR Amplification:
-
After 48-72 hours post-transfection, harvest a population of cells and extract genomic DNA.
-
Design PCR primers to amplify the genomic region surrounding the sgRNA target site.
-
-
Mismatch Cleavage Assay (T7E1 Assay):
-
Perform PCR on the genomic DNA from the transfected cells.
-
Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments indicates successful editing.
-
-
Sanger Sequencing:
-
For more detailed analysis, clone the PCR products into a TA vector and sequence individual clones to identify the specific insertions and deletions (indels) generated by the CRISPR/Cas9 system.
-
-
Western Blot Analysis:
-
To confirm the loss of protein expression, perform a Western blot on protein lysates from the knockout cell population or clonal lines using an antibody specific for the targeted this compound isoform.
-
IV. Isolation of Clonal Knockout Cell Lines
-
Single-Cell Sorting:
-
If the sgRNA-Cas9 vector contains a fluorescent marker, use fluorescence-activated cell sorting (FACS) to isolate single, fluorescently-positive cells into individual wells of a 96-well plate.
-
Alternatively, perform serial dilution to seed single cells into 96-well plates.
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones into larger populations.
-
Screen the individual clones for the desired knockout by genomic DNA sequencing and Western blot analysis to identify homozygous knockout clones.
-
Visualizations
Experimental Workflow
Caption: CRISPR/Cas9 knockout workflow for this compound genes.
TMOD3 Signaling Pathway
It has been reported that this compound 3 (TMOD3) can promote liver cancer progression by activating the MAPK/ERK signaling pathway.[5] Overexpression of TMOD3 leads to the activation of this pathway and an increase in the levels of downstream targets such as MMP2, MMP9, and Cyclin D1, which are involved in cell proliferation, invasion, and migration.[5]
Caption: TMOD3-mediated activation of the MAPK/ERK signaling pathway.
This compound and Notch Signaling
Historically, a Drosophila Tmod homologue was mistakenly identified as being responsible for the sanpodo mutant phenotype, which is involved in the Notch signaling pathway. However, sanpodo was later correctly identified as a transmembrane protein that regulates Notch signaling, and the this compound gene was renamed tmod. Therefore, there is no direct, established signaling link between this compound and the Notch pathway.
Conclusion
The CRISPR/Cas9 system provides a robust platform for the targeted knockout of this compound genes, enabling detailed investigation of their cellular functions. The protocols outlined above, in conjunction with the provided data and pathway diagrams, offer a comprehensive resource for researchers and drug development professionals to explore the roles of tropomodulins in health and disease. Careful experimental design and thorough validation are critical for obtaining reliable and interpretable results.
References
- 1. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. Pointed-end capping by this compound modulates actomyosin crossbridge formation in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 3 promotes liver cancer progression by activating the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of glioblastoma phenotypes in vitro establishes cell migration as a robust readout of Crk and CrkL activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calmodulin downregulation in conditional knockout HeLa cells inhibits cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating and Validating a High-Affinity Tropomodulin-Specific Antibody: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulins (TMODs) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends.[1][2] Mammals express four isoforms: TMOD1, predominantly in differentiated cells like erythrocytes and muscle cells; TMOD2 in neuronal tissues; TMOD3, which is ubiquitously expressed; and TMOD4, mainly in skeletal muscle.[2] Their role in actin dynamics makes them critical players in cell morphology, motility, and muscle contraction.[1][3] Dysregulation of tropomodulin function has been implicated in various pathologies, including cardiomyopathies and certain cancers.[1] The development of highly specific and validated antibodies against different this compound isoforms is therefore essential for advancing research into their physiological and pathological roles.
These application notes provide a comprehensive guide to the generation and rigorous validation of a this compound-specific antibody, ensuring its suitability for various research applications.
Experimental Workflow for Antibody Generation and Validation
The overall process for creating and confirming the specificity of a this compound-specific antibody involves several distinct stages, from initial antigen design to final validation in relevant applications.
Caption: Experimental workflow for this compound antibody generation and validation.
This compound in Actin Cytoskeleton Regulation
This compound plays a pivotal role in maintaining the structural integrity and dynamics of the actin cytoskeleton. It functions by capping the pointed end of actin filaments, thereby preventing their depolymerization and elongation.[1] This capping activity is often enhanced by its interaction with tropomyosin, which stabilizes the actin filament.
Caption: this compound's role in the regulation of the actin cytoskeleton.
Protocols
Protocol 1: Antigen Design and Synthesis
The selection of a suitable antigen is critical for generating a specific antibody.
-
Isoform-Specific Peptide Selection :
-
Perform a protein sequence alignment of the four human this compound isoforms (TMOD1-4) to identify unique regions with low homology.
-
Select a 15-20 amino acid peptide from a unique, solvent-exposed region of the target this compound isoform.
-
Utilize bioinformatics tools to predict antigenicity and minimize potential cross-reactivity.
-
-
Peptide Synthesis and Carrier Conjugation :
-
Synthesize the selected peptide with a purity of >95%.
-
Conjugate the peptide to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using a stable crosslinker like glutaraldehyde (B144438) to enhance immunogenicity.
-
Protocol 2: Immunization and Antiserum Production
This protocol outlines the immunization of rabbits for polyclonal antibody production.
-
Pre-immune Serum Collection : Collect blood from the host animal (e.g., New Zealand white rabbit) before the first immunization to serve as a negative control.
-
Primary Immunization : Emulsify 0.5 mg of the KLH-conjugated peptide in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.
-
Booster Injections : Administer subsequent subcutaneous injections of 0.25 mg of the conjugated peptide emulsified in Incomplete Freund's Adjuvant (IFA) every 3-4 weeks.
-
Titer Monitoring : Collect small blood samples 10-14 days after each booster to monitor the antibody titer using an indirect ELISA (see Protocol 4).
-
Final Bleed and Serum Collection : Once a high titer is achieved (typically after 3-4 boosters), perform a final bleed and separate the antiserum by centrifugation.
Protocol 3: Antibody Purification
Purification is essential to isolate the specific this compound antibodies from other serum proteins.
-
Protein A/G Affinity Chromatography :
-
Equilibrate a Protein A/G column with binding buffer (e.g., PBS, pH 7.4).
-
Pass the collected antiserum over the column to bind the IgG fraction.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound IgG using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
-
Antigen-Specific Affinity Chromatography :
-
Couple the synthesized this compound peptide to an activated agarose (B213101) resin.
-
Pass the purified IgG fraction over the peptide-coupled column.
-
Wash the column to remove non-specifically bound antibodies.
-
Elute the specific anti-tropomodulin antibodies using a low pH elution buffer and neutralize as described above.
-
Dialyze the purified antibody against PBS and determine its concentration.
-
Validation Protocols
Rigorous validation is imperative to ensure the antibody's specificity and functionality in various applications.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to determine the antibody titer and specificity.
-
Antigen Coating : Coat a 96-well microplate with 100 µL/well of the synthesized this compound peptide (1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking : Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Add serial dilutions of the purified antibody and pre-immune serum (as a negative control) to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation : Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection : Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.
Protocol 5: Western Blotting
Western blotting confirms the antibody's ability to recognize the target protein at the correct molecular weight.
-
Sample Preparation : Prepare lysates from cells or tissues known to express the target this compound isoform.[4]
-
SDS-PAGE and Transfer : Separate the protein lysates (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with the purified anti-tropomodulin antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4] A specific band should be observed at the expected molecular weight of this compound (~40 kDa).
-
Specificity Control : To confirm specificity, perform a peptide blocking experiment by pre-incubating the antibody with an excess of the immunizing peptide before incubating it with the membrane. The specific band should be significantly reduced or absent.
Protocol 6: Immunohistochemistry (IHC)
IHC validates the antibody's performance in detecting the target protein in its native context within tissue sections.
-
Tissue Preparation : Fix paraffin-embedded or frozen tissue sections known to express the target this compound isoform.
-
Antigen Retrieval : If using paraffin-embedded sections, perform heat-induced antigen retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Blocking and Permeabilization : Block non-specific binding with a suitable blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100).
-
Antibody Incubation : Incubate the sections with the purified anti-tropomodulin antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Detection : Use a fluorescently labeled secondary antibody or an enzyme-based detection system (e.g., HRP-DAB) to visualize the antibody staining. The staining pattern should be consistent with the known subcellular localization of the this compound isoform.
-
Negative Controls : Include negative controls by incubating sections with the pre-immune serum or by omitting the primary antibody to ensure the observed staining is specific.
Data Presentation
Quantitative data generated during the validation process should be systematically recorded for clear interpretation and comparison.
Table 1: ELISA Titer Determination
| Dilution | Pre-immune Serum (OD 450nm) | Immune Serum (OD 450nm) |
| 1:1,000 | 0.105 | 2.850 |
| 1:5,000 | 0.098 | 2.520 |
| 1:10,000 | 0.101 | 2.150 |
| 1:50,000 | 0.095 | 1.560 |
| 1:100,000 | 0.092 | 0.850 |
| 1:200,000 | 0.090 | 0.420 |
Table 2: Western Blot Specificity Analysis
| Target Lysate | Antibody Dilution | Observed Band (kDa) | Peptide Block |
| TMOD3 Overexpressing Cells | 1:1,000 | ~40 | - |
| TMOD3 Overexpressing Cells | 1:1,000 | Absent | + |
| Wild-Type Cells | 1:1,000 | ~40 | - |
| TMOD1 Overexpressing Cells | 1:1,000 | No Band | - |
Table 3: Immunohistochemistry Staining Intensity
| Tissue Type | Antibody Dilution | Staining Intensity | Subcellular Localization |
| Human Heart | 1:200 | +++ | Sarcomeric I-band |
| Human Brain | 1:200 | - | N/A |
| Human Liver | 1:200 | + | Cytoplasmic |
| Negative Control (no primary Ab) | N/A | - | N/A |
| (Intensity Scale: - none, + weak, ++ moderate, +++ strong) |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.abclonal.com [img.abclonal.com]
Application Note & Protocol: Quantitative Analysis of Tropomodulin Isoform mRNA Levels by qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomodulins (Tmods) are a conserved family of proteins that cap the pointed (slow-growing) ends of actin filaments.[1] This capping activity is crucial for regulating the length and stability of actin filaments, which are fundamental components of the cytoskeleton involved in cell morphology, motility, and muscle contraction.[2][3] In mammals, four distinct tropomodulin isoforms have been identified (TMOD1, TMOD2, TMOD3, and TMOD4), each with a unique tissue distribution and specific regulatory roles.[1][4]
-
TMOD1: Predominantly expressed in terminally differentiated cells like erythrocytes, cardiac and slow skeletal muscle, and neurons.[2][4]
-
TMOD2: Found almost exclusively in the brain and neurons, where it is essential for dendrite formation and has been implicated in learning and memory.[2][5]
-
TMOD3: Ubiquitously expressed and involved in regulating actin structures in various non-erythroid cells.[2][4]
-
TMOD4: Primarily restricted to skeletal muscle, where it regulates the length of thin filaments.[2][4]
Given their distinct expression patterns and non-overlapping functions, accurately quantifying the mRNA levels of individual Tmod isoforms is critical for understanding physiological processes, disease pathogenesis (e.g., neurological disorders, myopathies), and the mechanism of action of therapeutic agents.[5][6] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for this purpose, allowing for the precise measurement of isoform-specific gene expression.
Principle of the Method
This protocol outlines the relative quantification of Tmod isoform mRNA levels using a two-step RT-qPCR approach. The process begins with the extraction of high-quality total RNA from a biological sample (cells or tissue). This RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. In the qPCR step, isoform-specific primers are used to amplify the target Tmod cDNA. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The cycle at which fluorescence crosses a set threshold (Quantification Cycle, Cq) is recorded.[7] Finally, the relative expression of each Tmod isoform is calculated using the comparative CT (ΔΔCT or 2-ΔΔCt) method, where the expression of the target gene is normalized to a stably expressed reference (housekeeping) gene and then compared to a control or calibrator sample.[8][9]
Caption: Overall workflow for qPCR analysis of Tmod mRNA.
Materials and Reagents
3.1. Equipment
-
Real-Time PCR Thermal Cycler
-
Microcentrifuge
-
Nanodrop or other spectrophotometer
-
Vortex mixer
-
Pipettes (P1000, P200, P20, P2)
-
Nuclease-free pipette tips
-
Nuclease-free microcentrifuge tubes (1.5 mL and 0.2 mL PCR tubes/plates)
3.2. Reagents
-
RNA extraction kit (e.g., Maxwell® RSC simplyRNA Cells Kit, TRIzol, or QIAzol)[10][11]
-
Nuclease-free water
-
Ethanol (molecular biology grade)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)[11]
-
qPCR Master Mix (e.g., SensiMix™ SYBR® Green Master Mix)[12]
-
Isoform-specific forward and reverse primers for TMOD1, TMOD2, TMOD3, TMOD4, and a reference gene (e.g., GAPDH, ACTB, B2M).[13]
-
Control and experimental biological samples
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is a general guideline; always follow the manufacturer's instructions for your specific RNA extraction kit.[11][14]
-
Sample Preparation: Homogenize tissue samples or pellet cultured cells according to your kit's protocol. For cell pellets, wash with PBS before lysis.[14]
-
Lysis: Add the lysis buffer (e.g., TRIzol or buffer from a column-based kit) to the sample and vortex vigorously to ensure complete lysis.
-
Phase Separation (for TRIzol/QIAzol): Add chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[15]
-
RNA Precipitation: Carefully transfer the upper, colorless aqueous phase to a new tube. Add isopropanol, mix, and incubate to precipitate the RNA. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 75% ethanol, and centrifuge again.
-
Resuspension: Air-dry the pellet briefly and resuspend in an appropriate volume of nuclease-free water.
-
DNase Treatment (Recommended): To eliminate genomic DNA contamination, treat the extracted RNA with DNase I according to the manufacturer's protocol. This step is critical for accurate qPCR results.[14]
-
Storage: Store RNA at -80°C for long-term use.[15]
Protocol 2: First-Strand cDNA Synthesis
-
RNA Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Reaction Setup: In a nuclease-free PCR tube, prepare the reverse transcription reaction. A typical 20 µL reaction is as follows (refer to your kit's manual):[15]
-
Total RNA: 100 ng - 1 µg
-
10x RT Buffer: 2 µL
-
10x RT Random Primers or Oligo(dT)s: 2 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix and place the tube in a thermal cycler. Run a program according to the kit's recommendations (e.g., 25°C for 10 min, 37-42°C for 60 min, followed by an inactivation step at 85°C for 5 min).[15][16]
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design and Validation: Use validated, isoform-specific primers. Primers should ideally span an exon-exon junction to avoid amplifying any contaminating genomic DNA. Primer efficiency should be tested and confirmed to be between 90-110%.
-
Reaction Setup: Prepare a master mix for the number of reactions required (including no-template controls). A typical 20 µL reaction includes:[13]
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL (corresponding to ~10-100 ng of initial RNA)
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling: Set up the qPCR instrument with a standard cycling program:[17]
-
Initial Activation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.[13]
-
Data Presentation and Analysis
5.1. Primer Sequences
The selection and validation of specific primers is the most critical step for accurate isoform quantification. The table below provides examples for human TMOD isoforms.
| Target Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| TMOD1 | CTTCGGGCATCCAACGCAATGA | CAGTTCAAAGGCATGGACTCCAC | [17] |
| TMOD2 | Must be designed and validated | Must be designed and validated | |
| TMOD3 | GCAAAGGCTTTGGAAACCAACAC | CCCGTGATAAAGTTGGACTCCAC | [12] |
| TMOD4 | Must be designed and validated | Must be designed and validated | |
| GAPDH (Ref) | Example: AAGGTCGGAGTCAACGGATTTG | Example: TGGAAGATGGTGATGGGATTTC | N/A |
Note: Primers for TMOD2, TMOD4, and reference genes must be designed using appropriate software (e.g., Primer-BLAST) and validated experimentally.
5.2. Data Analysis using the 2-ΔΔCt Method
The 2-ΔΔCt method is a widely used approach for relative quantification.[8][18]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomodulins and Tropomyosins: Working as a Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 11. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 12. origene.com [origene.com]
- 13. Selection and validation of reference genes for the normalization of quantitative real-time PCR in different muscle tissues of rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. mcgill.ca [mcgill.ca]
- 17. origene.com [origene.com]
- 18. bitesizebio.com [bitesizebio.com]
Unraveling the Tropomodulin-Tropomyosin Interaction: A Guide to Key Study Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between tropomodulin (Tmod) and tropomyosin (Tm) at the pointed end of actin filaments is a critical regulatory mechanism in cytoskeletal dynamics and muscle contraction. Understanding the nuances of this interaction is paramount for elucidating disease mechanisms and for the development of novel therapeutics. This document provides a comprehensive overview of established techniques to study the Tmod-Tm interaction, complete with detailed protocols, quantitative data summaries, and visual workflows to guide your research endeavors.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the this compound-tropomyosin interaction, providing a comparative overview of binding affinities and stoichiometry.
Table 1: Binding Affinities (Kd) of this compound Isoforms to Tropomyosin Isoforms
| This compound Isoform | Tropomyosin Isoform/Peptide | Technique Used | Reported Kd (nM) | Reference |
| Tmod1 | α-TM (non-muscle) peptide | Circular Dichroism | 90 (Site 1), 2.5 (Site 2) | [1] |
| Tmod1 | γ-TM (non-muscle) peptide | Circular Dichroism | Undetectable at 10 µM (Site 1), 40-90 (Site 2) | [1] |
| Tmod1 | δ-TM (non-muscle) peptide | Circular Dichroism | Undetectable at 10 µM (Site 1), 40-90 (Site 2) | [1] |
| Tmod1 | Erythrocyte Tm | Solid-Phase Binding Assay | ~71 (from apparent Kd of 14 nM⁻¹) | [2] |
| Tmod1 | Brain Tm | Solid-Phase Binding Assay | ~238 (threefold lower affinity than erythrocyte Tm) | [2] |
| Tmod1 | Platelet Tm | Solid-Phase Binding Assay | ~500 (sevenfold lower affinity than erythrocyte Tm) | [2] |
Note: Tmod1 possesses two binding sites for tropomyosin. The affinities for each site can differ significantly depending on the tropomyosin isoform.
Table 2: Stoichiometry of the this compound-Tropomyosin Interaction
| This compound Isoform | Tropomyosin Isoform | Technique Used | Stoichiometry (Tm:Tmod) | Reference |
| Tmod1 | Erythrocyte Tm | Solid-Phase Binding Assay | 1:2 and 1:4 | [2] |
| Tmod1 | Brain Tm | Solid-Phase Binding Assay | 1:2 | [2] |
| Tmod1 | Platelet Tm | Solid-Phase Binding Assay | 1:4 | [2] |
Experimental Protocols and Workflows
This section details the methodologies for key experiments used to characterize the this compound-tropomyosin interaction.
Recombinant Protein Expression and Purification
A prerequisite for most in vitro binding studies is the production of pure, recombinant this compound and tropomyosin.
Protocol for Recombinant Human this compound and Tropomyosin Expression and Purification:
1. Expression Vector Construction:
-
Subclone the cDNA of the desired human this compound and tropomyosin isoforms into a bacterial expression vector (e.g., pGEX for GST-fusion, pET for His-fusion).[1][3]
2. Transformation and Expression:
-
Transform chemically competent E. coli (e.g., BL21(DE3)) with the expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic to an OD600 of 0.6-0.8 at 37°C.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18-25°C.
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Chromatography:
-
For His-tagged proteins: Load the clarified lysate onto a Ni-NTA agarose (B213101) column. Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. Elute the tagged protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For GST-tagged proteins: Load the clarified lysate onto a glutathione-agarose column. Wash the column extensively with PBS. Elute the GST-fusion protein with a buffer containing reduced glutathione (B108866) (e.g., 10-20 mM).
5. Tag Cleavage (Optional):
-
To remove the affinity tag, incubate the purified fusion protein with a site-specific protease (e.g., thrombin for GST tags, TEV protease for some His tags) according to the manufacturer's instructions.
-
Re-pass the protein solution through the affinity column to remove the cleaved tag and any uncut protein.
6. Further Purification (Size-Exclusion Chromatography):
-
For higher purity, subject the protein to size-exclusion chromatography (gel filtration) using a column appropriate for the molecular weight of the protein. This step also serves to buffer exchange the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT).
7. Purity Assessment and Quantification:
-
Assess protein purity by SDS-PAGE.
-
Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a protein assay like the Bradford or BCA assay.
Co-sedimentation Assay
This technique is used to determine if two proteins bind to each other in the presence of a larger structure, such as actin filaments, that can be pelleted by centrifugation.
Protocol for this compound-Tropomyosin Co-sedimentation with F-actin:
1. Protein Preparation:
-
Use purified recombinant this compound, tropomyosin, and actin. Actin should be in G-actin form in a low salt buffer (G-buffer).
2. F-actin Polymerization:
-
Polymerize G-actin to F-actin by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2). Incubate for at least 1 hour at room temperature.
3. Binding Reaction:
-
In a microcentrifuge tube, mix F-actin with tropomyosin and allow it to bind for 30 minutes at room temperature to form F-actin-Tm filaments.
-
Add varying concentrations of this compound to the F-actin-Tm filaments and incubate for another 30-60 minutes.
-
Include control tubes with F-actin alone, F-actin with this compound, and F-actin with tropomyosin.
4. Centrifugation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any associated proteins.
5. Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or Western blotting. The presence of this compound in the pellet with F-actin and tropomyosin indicates an interaction.
Pyrene-Actin Polymerization Assay
This fluorescence-based assay is used to monitor the kinetics of actin polymerization and can be adapted to study the capping activity of this compound in the presence of tropomyosin.
Protocol for Pyrene-Actin Polymerization Assay:
1. Preparation of Pyrene-labeled G-actin:
-
Label G-actin with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene-actin increases significantly upon its incorporation into F-actin.
-
Prepare a working stock of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
2. Reaction Setup:
-
In a fluorometer cuvette or a black microplate, prepare a reaction mixture containing G-actin (with pyrene-actin), tropomyosin, and this compound in a G-buffer.
-
Include control reactions without this compound and/or tropomyosin.
3. Initiation of Polymerization:
-
Initiate actin polymerization by adding a polymerization buffer (containing KCl and MgCl2).
4. Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
An increase in fluorescence indicates actin polymerization. The rate of polymerization can be determined from the initial slope of the fluorescence curve. A decrease in the rate of polymerization in the presence of this compound and tropomyosin suggests pointed-end capping.
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE separates proteins in their native conformation, allowing for the detection of protein-protein complexes.
Protocol for Native PAGE:
1. Gel Preparation:
-
Prepare a polyacrylamide gel without SDS. The acrylamide (B121943) percentage can be uniform or a gradient.
2. Sample Preparation:
-
Mix purified this compound and tropomyosin in a binding buffer (e.g., Tris-HCl or HEPES based buffer). Incubate for 30-60 minutes at room temperature to allow complex formation.
-
Add a native loading dye (containing glycerol (B35011) but no SDS or reducing agents).
3. Electrophoresis:
-
Load the samples onto the native gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
4. Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
A band shift, where the complex migrates differently from the individual proteins, indicates an interaction.
References
Application Notes and Protocols for Studying Tropomodulin Function in Cell-Free Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulins (Tmods) are a conserved family of actin-binding proteins crucial for regulating the length and stability of actin filaments. They function by capping the slow-growing, or "pointed," end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[1][2][3][4] This capping activity is significantly enhanced by the presence of tropomyosin, another actin-binding protein that winds along the actin filament.[3][4] The precise regulation of actin filament length is vital for a myriad of cellular processes, including cell motility, morphogenesis, and muscle contraction.[2] Consequently, dysregulation of tropomodulin function has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
Cell-free systems provide a powerful and versatile platform to dissect the molecular mechanisms of this compound function with a high degree of control and precision.[5] These in vitro reconstituted systems, devoid of the complexities of a living cell, allow for the quantitative analysis of protein-protein interactions, the effects of post-translational modifications, and the screening of potential modulatory compounds. This document provides detailed application notes and protocols for studying this compound function using cell-free assays.
I. Core Application: Pointed-End Actin Capping Assay
The pyrene-actin polymerization assay is a fundamental technique to quantitatively measure the pointed-end capping activity of this compound. This assay relies on the significant increase in fluorescence of pyrene-labeled actin monomers upon their incorporation into a polymerizing actin filament. By using a barbed-end capping protein, such as CapZ or gelsolin, the polymerization can be restricted to the pointed end, thus allowing for the specific assessment of this compound's capping activity.[1]
Experimental Workflow: Pyrene-Actin Polymerization Assay
Caption: Workflow for the pyrene-actin polymerization assay to measure this compound's capping activity.
Protocol: Pyrene-Actin Polymerization Assay
A. Materials and Reagents
-
Proteins:
-
Monomeric (G-)actin (unlabeled and pyrene-labeled)
-
This compound (Tmod) of interest (e.g., Tmod1, Tmod3)
-
Tropomyosin (Tpm) (optional, but recommended for studying enhanced capping)
-
Barbed-end capping protein (CapZ or gelsolin)
-
-
Buffers:
-
G-buffer (for G-actin): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT.
-
F-buffer (polymerization buffer): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 0.5 mM DTT.
-
-
Equipment:
-
Fluorometer with temperature control
-
Quartz microcuvettes
-
B. Procedure
-
Preparation of Barbed-End Capped Actin Filament Seeds: a. Mix unlabeled G-actin with CapZ at a molar ratio of 100:1 in G-buffer. b. Induce polymerization by adding 1/10th volume of 10x F-buffer. c. Incubate at room temperature for at least 1 hour to allow for complete polymerization and capping.
-
Reaction Setup: a. Prepare a master mix of pyrene-labeled G-actin (typically 5-10% of the total actin concentration) in G-buffer. b. In a microcuvette, add F-buffer. c. Add the barbed-end capped actin filament seeds to the cuvette. d. If studying the effect of tropomyosin, add the desired concentration of Tpm and incubate for 15-30 minutes to allow it to bind to the actin filaments. e. Add the this compound protein at various concentrations to different cuvettes. Include a control cuvette with no this compound.
-
Initiation and Measurement: a. Initiate the polymerization by adding the pyrene-labeled G-actin master mix to the cuvette. b. Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity over time (excitation at ~365 nm, emission at ~407 nm). c. Continue recording until the fluorescence signal reaches a plateau, indicating that the reaction has reached steady state.
C. Data Analysis
-
Plot the fluorescence intensity as a function of time.
-
The initial rate of polymerization is determined from the slope of the initial linear portion of the curve.
-
The capping activity of this compound is quantified by the reduction in the initial rate of polymerization compared to the control (no this compound).
-
The apparent dissociation constant (Kd) for capping can be determined by plotting the initial rate of polymerization as a function of the this compound concentration and fitting the data to a binding isotherm.
Quantitative Data Summary
| This compound (Tmod) Construct | Condition | Apparent Kd for Pointed-End Capping | Reference(s) |
| Tmod1 | Pure actin filaments | 0.1 - 0.4 µM | [3][6] |
| Tmod1 | Tropomyosin-coated actin filaments | ≤ 1 nM | [3][6] |
| Tmod1 (residues 1-130) | Pure actin filaments | ~1.8 µM | [1] |
| Tmod1 (residues 160-359) | Pure actin filaments | ~0.4 µM | [1] |
| Tmod1 (R11K/D12N/Q144K mutant) | Tropomyosin-coated actin filaments | Increased Kd (reduced affinity) | [7] |
II. Advanced Application: In Vitro Analysis of this compound Regulation
Cell-free systems are ideal for investigating the regulation of this compound function by upstream signaling molecules, such as protein kinases. For instance, this compound-3 (Tmod3) has been identified as a substrate of the kinase Akt2, with phosphorylation at Serine 71.[8][9] An in vitro kinase assay can be employed to study this post-translational modification and its functional consequences.
Logical Workflow for Studying Tmod3 Phosphorylation by Akt2
Caption: A logical workflow for the in vitro study of Tmod3 phosphorylation by Akt2 and its functional impact.
Protocol: In Vitro Kinase Assay for Tmod3 Phosphorylation by Akt2
A. Materials and Reagents
-
Proteins:
-
Purified wild-type Tmod3
-
Purified non-phosphorylatable Tmod3 mutant (e.g., S71A)
-
Active Akt2 kinase
-
-
Buffers and Reagents:
-
Kinase buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
ATP: 10 mM stock solution of non-radioactive ("cold") ATP.
-
[γ-³²P]ATP: Radioactive ATP for detecting phosphorylation.
-
SDS-PAGE gels and buffers
-
Phosphor screen and imager for autoradiography
-
B. Procedure
-
Kinase Reaction: a. In a microcentrifuge tube, combine kinase buffer, purified Tmod3 (wild-type or S71A mutant), and active Akt2 kinase. b. To initiate the reaction, add a mixture of cold ATP and [γ-³²P]ATP. c. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation: a. Boil the samples and load them onto an SDS-PAGE gel. b. After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the total protein. c. Dry the gel and expose it to a phosphor screen. d. Scan the screen using a phosphor imager to detect the radioactive signal from the incorporated ³²P, indicating phosphorylation.
C. Functional Analysis
-
To determine the effect of phosphorylation on Tmod3's capping activity, perform the kinase reaction as described above, but using only cold ATP.
-
Use the reaction mixtures containing phosphorylated and non-phosphorylated Tmod3 in the pyrene-actin polymerization assay as described in Section I.
-
Compare the capping activity of phosphorylated Tmod3 to that of the non-phosphorylated control and the S71A mutant.
III. Advanced Application Note: Xenopus Egg Extracts for Studying this compound in a Complex Cytoplasmic Environment
For studies requiring a more physiologically relevant context, Xenopus laevis egg extracts offer a powerful cell-free system.[10][11][12][13] These extracts are essentially concentrated cytoplasm that can recapitulate complex cellular processes, including cytoskeletal dynamics, in vitro.[10][11][12][13][14][15][16][17][18][19]
Key Advantages of Xenopus Egg Extracts:
-
Physiological Protein Concentrations: The extract contains a full complement of cytoplasmic proteins at near-physiological concentrations.[11]
-
Intact Signaling Pathways: Endogenous signaling pathways are active and can be manipulated.
-
Biochemical Tractability: The system is amenable to biochemical manipulations, such as immunodepletion of specific proteins and add-back of recombinant proteins or mRNAs.[20]
Experimental Approaches with Xenopus Egg Extracts:
-
Immunodepletion and Add-Back:
-
This compound can be specifically removed from the extract using antibodies coupled to beads.[20]
-
The functional consequences of this compound depletion on actin filament organization and dynamics can then be observed, for example, by fluorescence microscopy of labeled actin.
-
Recombinant wild-type or mutant this compound can be added back to the depleted extract to rescue the phenotype and dissect the function of specific domains or residues.[20]
-
-
Studying Upstream Regulation:
-
The activity of kinases that regulate this compound can be modulated in the extract by adding specific inhibitors or activators.
-
The phosphorylation status of this compound and its effect on actin dynamics can be monitored in this complex environment.
-
The use of Xenopus egg extracts provides a valuable bridge between highly reductionist in vitro assays and the complexity of living cells, offering a unique platform for elucidating the intricate regulation and function of this compound in a dynamic cytoplasmic context.
References
- 1. This compound contains two actin filament pointed end-capping domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutations changing this compound affinity for tropomyosin alter neurite formation and extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alteration of Tropomyosin-binding Properties of this compound-1 Affects Its Capping Ability and Localization in Skeletal Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tropomodulin3 is a novel Akt2 effector regulating insulin-stimulated GLUT4 exocytosis through cortical actin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Xenopus extract approaches to studying microtubule organization and signaling in cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenopus laevis Egg Extract Preparation and Live Imaging Methods for Visualizing Dynamic Cytoplasmic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and use of Xenopus egg extracts to study DNA replication and chromatin associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xenopus cell-free extracts and their applications in cell biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Xenopus egg cytoplasm with intact actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microtubules Remodel Actomyosin Networks in Xenopus Egg Extracts via Two Mechanisms of F-Actin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Immunodepletion and Complementation in Xenopus laevis Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Tropomodulin Mutants to Unravel Protein Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomodulins (Tmods) are a family of proteins crucial for regulating the length and stability of actin filaments by capping their slow-growing ("pointed") ends.[1][2][3] This function is vital in a multitude of cellular processes, from muscle contraction to cell motility and neuronal morphogenesis.[1][2][4] Mammals express four Tmod isoforms (Tmod1-4) with tissue-specific expression patterns.[3] Tmods' capping activity is significantly enhanced by their interaction with tropomyosin (TM), a protein that binds along the length of actin filaments.[5][6][7]
The study of Tmod function has been greatly advanced by the use of site-directed mutagenesis. By introducing specific mutations, researchers can disrupt or alter specific functional domains and observe the resulting effects on protein interactions and cellular processes. This approach has been instrumental in dissecting the complex interplay between Tmod, tropomyosin, and actin. These application notes provide an overview of how Tmod mutants are used to study protein function, present key quantitative data, and offer detailed protocols for relevant experiments.
Application Notes
Application 1: Dissecting the Role of Tropomyosin-Binding Sites in Actin Dynamics
A primary application of Tmod mutants is to investigate the importance of its two tropomyosin-binding sites (TMBS1 and TMBS2) located in the N-terminal domain.[1][8] By introducing mutations that disable these sites, researchers can distinguish between Tmod's intrinsic actin-capping ability and its TM-enhanced activity.
Studies have utilized mutations such as L27G in TMBS1 and I131D in TMBS2 of Tmod1 (and homologous mutations L29G/L134D in Tmod3) to abolish TM binding.[5][8] Experiments with these mutants have revealed that:
-
TM-binding is crucial for potent inhibition of actin elongation. While TM-binding disabled mutants retain some ability to cap actin filaments, their capacity to inhibit the addition of new actin monomers at the pointed end is significantly impaired, particularly for Tmod3.[5][8]
-
The effect is TM-isoform dependent. The degree of impairment for the mutants varies depending on the specific tropomyosin isoform coating the actin filament, highlighting the specificity of Tmod-TM interactions.[5][8]
-
Depolymerization inhibition is less affected. Interestingly, disrupting Tmod-TM binding has a more modest effect on Tmod's ability to prevent the dissociation of actin subunits (depolymerization) from the pointed end.[5]
-
In vivo localization depends on TM-binding. In cardiac myocytes, the proper localization of Tmod1 to the pointed ends of thin filaments is critically dependent on its ability to bind TM. Mutants with disabled TM-binding sites fail to target correctly.[5][8]
Application 2: Mapping the Tropomyosin-Independent Actin-Capping Domain
The C-terminal half of Tmod contains a leucine-rich repeat (LRR) domain responsible for TM-independent actin capping.[9] Mutants have been engineered in this region to identify key residues for this function and for proper protein localization.
Mutations such as V232D, F263D, and L313D within the Tmod1 LRR domain were created to study their impact.[9] Key findings include:
-
Identification of critical residues for localization. The single V232D mutation had the most significant negative effect on the localization of Tmod1 to the pointed ends in cardiomyocytes, even though it did not grossly affect the protein's secondary or tertiary structure.[9]
-
Coupling of localization and capping activity. These mutations were found to decrease the TM-independent capping activity of Tmod1, with a triple mutant (V232D/F263D/L313D) showing the most substantial reduction. This suggests that the structural integrity of the LRR domain is essential for both proper localization and intrinsic capping function.[9]
Application 3: Delineating Isoform-Specific Functions in Neuronal Development
Different Tmod isoforms are expressed in specific tissues, such as Tmod1 and Tmod2 in neurons.[10][11] Mutants have been essential in understanding why these different isoforms exist and what their unique roles are.
By overexpressing wild-type and mutant Tmod1 and Tmod2 in neuronal cell models, researchers have discovered:
-
Differential effects on neurite outgrowth. Overexpression of Tmod2, but not Tmod1, was found to reduce the number and length of neurites in PC12 cells.[11]
-
Differential reliance on TM-binding. Disrupting the TM-binding sites of Tmod1 (using mutations that paradoxically increased affinity for some TMs) resulted in impaired neurite extension.[11] In contrast, disrupting TM-binding in Tmod2 (using L29E/L134D mutations) did not abolish its inhibitory effect on dendritic branching, indicating that Tmod2 can affect neuronal morphology through a TM-independent mechanism.[10]
-
Distinct roles in dendritic spine formation. Tmod1 overexpression increases the number of immature filopodia and thin spines, while Tmod2 overexpression increases mature mushroom and stubby spines. This suggests Tmod1 is involved in the early stages of spinogenesis, while Tmod2 is a regulator of spine maturation.[10]
Data Presentation
Table 1: Effects of Mutations in Tropomyosin-Binding Sites of Tmod1 and Tmod3 on Actin Elongation
This table summarizes the ability of wild-type (WT) and double-mutant (DM) Tmods to inhibit actin filament elongation at the pointed end in the presence of different tropomyosin isoforms. The data represents the initial rate of elongation relative to a control without Tmod (a lower value indicates stronger capping).
| Tmod Version | Tropomyosin Isoform | Relative Elongation Rate (Rate/Control Rate) at 10 nM Tmod | Reference |
| Tmod1 WT | Skeletal Muscle α/βTM | ~0.05 - 0.10 | |
| Tmod1-DM (L27G/I131D) | Skeletal Muscle α/βTM | ~0.20 - 0.30 | |
| Tmod3 WT | Skeletal Muscle α/βTM | ~0.05 - 0.10 | |
| Tmod3-DM (L29G/L134D) | Skeletal Muscle α/βTM | ~0.70 - 0.80 | |
| Tmod1 WT | TM5NM1 | ~0.15 | [5] |
| Tmod1-DM (L27G/I131D) | TM5NM1 | ~0.25 | [5] |
| Tmod3 WT | TM5NM1 | ~0.10 | [5] |
| Tmod3-DM (L29G/L134D) | TM5NM1 | ~0.40 | [5] |
| Tmod1 WT | TM5b | ~0.10 | [5] |
| Tmod1-DM (L27G/I131D) | TM5b | ~0.10 | [5] |
| Tmod3 WT | TM5b | ~0.05 | [5] |
| Tmod3-DM (L29G/L134D) | TM5b | ~0.05 | [5] |
DM: Double Mutant with disabled TM-binding sites.
Table 2: Effects of Mutations in the LRR Domain of Tmod1 on Pointed-End Localization in Cardiomyocytes
This table summarizes the percentage of transfected cardiomyocytes showing consistent localization of GFP-tagged Tmod1 mutants at the thin filament pointed ends.
| GFP-Tmod1 Construct | Cells with Consistent Localization (%) | Reference |
| Wild-Type (WT) | 85.3 ± 4.5 | [9] |
| V232D | 10.7 ± 7.0 | [9] |
| F263D | 48.7 ± 11.0 | [9] |
| L313D | 56.7 ± 11.5 | [9] |
| V232D/F263D | 13.3 ± 7.6 | [9] |
| V232D/F263D/L313D | 13.3 ± 7.6 | [9] |
Mandatory Visualization
Caption: Regulation of actin dynamics by Tropomodulin and Tropomyosin.
Caption: Workflow for studying this compound mutant function.
Experimental Protocols
Protocol 1: Actin Pointed-End Elongation Assay
This protocol measures the rate of actin monomer addition to the pointed ends of pre-formed, barbed-end-capped actin filaments. The rate is monitored by the fluorescence increase of pyrene-labeled G-actin upon incorporation into filaments.
Materials:
-
Pyrene-labeled G-actin and unlabeled G-actin
-
Gelsolin (or other barbed-end capping protein)
-
Purified wild-type and mutant Tmod proteins
-
Purified tropomyosin
-
F-buffer (e.g., 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole, pH 7.0, 0.2 mM ATP, 0.5 mM DTT)
-
Spectrofluorometer
Procedure:
-
Prepare Gelsolin-Capped Filaments (Seeds):
-
Mix G-actin with a sub-stoichiometric amount of gelsolin (e.g., 1:100 gelsolin:actin molar ratio) in F-buffer to polymerize short, barbed-end-capped filaments.[8]
-
Incubate for at least 1 hour at room temperature.
-
-
Prepare Reaction Mix:
-
In a fluorometer cuvette, prepare a mix containing F-buffer, the desired concentration of tropomyosin, and the desired concentration of wild-type or mutant Tmod.
-
If applicable, incubate the gelsolin-capped seeds with tropomyosin for 30 minutes to allow TM to coat the filaments.[12]
-
-
Initiate Polymerization:
-
Monitor Fluorescence:
-
Immediately begin recording pyrene (B120774) fluorescence over time (e.g., Excitation: 365 nm, Emission: 407 nm).
-
-
Data Analysis:
-
The initial rate of polymerization is calculated from the initial slope of the fluorescence curve.
-
Normalize the rates of reactions containing Tmod to a control reaction lacking Tmod to determine the relative inhibition of elongation.[8]
-
Protocol 2: Latrunculin A-Induced Actin Depolymerization Assay
This protocol measures the ability of Tmod to protect the pointed ends of TM-coated actin filaments from depolymerization induced by the G-actin-sequestering drug Latrunculin A (LatA).
Materials:
-
Actin filaments (barbed-end capped with CapZ or gelsolin)
-
Purified wild-type and mutant Tmod proteins
-
Purified tropomyosin
-
Latrunculin A (LatA)
-
F-buffer
-
High-speed ultracentrifuge
Procedure:
-
Prepare Filaments:
-
Polymerize actin in the presence of a barbed-end capping protein (e.g., CapZ).
-
Incubate the filaments with saturating or sub-saturating concentrations of tropomyosin.[8]
-
-
Capping Reaction:
-
Add various concentrations of wild-type or mutant Tmod to the TM-coated actin filaments and incubate.
-
-
Induce Depolymerization:
-
Add LatA to the mixture to sequester free G-actin, which shifts the equilibrium towards depolymerization from the uncapped pointed ends.
-
Incubate for a fixed time (e.g., 30-60 minutes).
-
-
Separate Filaments from Monomers:
-
Pellet the remaining F-actin by ultracentrifugation (e.g., >100,000 x g).[12]
-
-
Quantify Actin:
-
Carefully collect the supernatant, which contains the depolymerized G-actin.
-
Quantify the amount of actin in the supernatant using SDS-PAGE and densitometry.
-
-
Data Analysis:
-
A lower amount of actin in the supernatant indicates greater protection from depolymerization and thus more effective pointed-end capping by Tmod. Compare results from wild-type and mutant Tmods.
-
Protocol 3: Cell Culture, Transfection, and Immunofluorescence for Localization Studies
This protocol is used to determine the subcellular localization of ectopically expressed Tmod mutants in cultured cells, such as cardiac myocytes.
Materials:
-
Appropriate cell line (e.g., primary embryonic chick cardiac myocytes)
-
Cell culture medium and supplements
-
Expression plasmids for GFP- or FLAG-tagged Tmod (wild-type and mutants)
-
Transfection reagent (e.g., Lipofectamine)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-FLAG)
-
Fluorescently-labeled secondary antibody
-
Phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips and culture under appropriate conditions.
-
Transfection: Transfect cells with the Tmod expression plasmids using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the protein for 24-48 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-FLAG) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin for 1 hour in the dark.
-
Wash extensively with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence or confocal microscope, capturing images for the Tmod protein, F-actin, and the nucleus.
-
-
Data Analysis:
References
- 1. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the this compound assembly at the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Residues within this compound-1 Responsible for Its Localization at the Pointed Ends of the Actin Filaments in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations changing this compound affinity for tropomyosin alter neurite formation and extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tropomyosin-Binding Properties Modulate Competition Between this compound Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Tropomodulin at the Nanoscale: Application Notes and Protocols for High-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing tropomodulin (Tmod), a critical regulator of actin filament dynamics, using advanced high-resolution microscopy techniques. Detailed protocols for Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Total Internal Reflection Fluorescence (TIRF) microscopy are presented to enable the precise localization and analysis of Tmod at the pointed ends of actin filaments.
Tropomodulins are a family of proteins that cap the slow-growing "pointed" ends of actin filaments, playing a crucial role in maintaining actin filament length and stability.[1] This function is vital in various cellular processes, including muscle contraction, cell motility, and morphogenesis.[2][3] Dysregulation of this compound has been implicated in various diseases, making it a significant target for research and drug development. Visualizing Tmod with high precision is essential for understanding its function and its role in disease.
This document outlines the principles of STORM, STED, and TIRF microscopy and provides step-by-step protocols for sample preparation, immunofluorescence staining, and image acquisition tailored for this compound visualization. Additionally, it includes a comparative overview of these techniques and diagrams of key signaling pathways involving this compound.
Comparative Overview of High-Resolution Microscopy Techniques for this compound Visualization
Choosing the appropriate high-resolution microscopy technique is critical for achieving the desired level of detail and biological insight. The table below summarizes the key quantitative parameters of STORM, STED, and TIRF microscopy for the visualization of this compound.
| Parameter | STORM (Stochastic Optical Reconstruction Microscopy) | STED (Stimulated Emission Depletion) Microscopy | TIRF (Total Internal Reflection Fluorescence) Microscopy |
| Lateral Resolution | 20-50 nm[4] | 30-80 nm[5] | Diffraction-limited (~250 nm) |
| Axial Resolution | ~50-80 nm[4] | 50-150 nm[6] | ~100 nm (in the evanescent field)[7] |
| Principle | Stochastically activates and localizes individual fluorophores to reconstruct a super-resolution image.[8] | Uses a depletion laser to silence fluorescence in the outer region of the focal spot, effectively narrowing the point-spread function.[9] | Excites fluorophores in a very thin layer (~100 nm) near the coverslip using an evanescent field, providing excellent signal-to-noise for near-membrane events.[7][10] |
| Imaging Speed | Slower, requires acquisition of thousands of frames. | Faster than STORM, capable of live-cell imaging. | Very fast, suitable for dynamic live-cell imaging. |
| Phototoxicity | Can be high due to the need for high laser power to induce photoswitching. | Can be high due to the high-power depletion laser. | Lower, as only a thin section of the cell is illuminated. |
| Fluorophore Choice | Requires specific photoswitchable fluorophores (e.g., Alexa Fluor 647).[8] | Requires photostable fluorophores that can withstand the depletion laser (e.g., ATTO 647N). | Compatible with a wide range of standard fluorophores. |
| Application for Tmod | Ideal for precise localization of Tmod at the pointed ends of actin filaments in fixed cells. | Suitable for imaging Tmod distribution in fixed and live cells with higher resolution than conventional microscopy. | Best for visualizing the dynamics of Tmod and actin near the cell membrane or in reconstituted in vitro assays.[2][11] |
Experimental Protocols
I. High-Resolution Immunofluorescence Protocol for this compound
This protocol is a starting point and may require optimization for specific cell types and this compound isoforms.
Materials:
-
Cells cultured on high-precision glass coverslips (No. 1.5H)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-Tropomodulin antibody (isoform-specific, if required)
-
Secondary Antibody: Labeled with a suitable fluorophore for the chosen microscopy technique (e.g., Alexa Fluor 647 for STORM, ATTO 647N for STED)
-
Mounting Medium: Appropriate for the specific super-resolution technique (e.g., STORM imaging buffer, ProLong Diamond for STED)
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on high-precision glass coverslips and culture to the desired confluency.
-
Wash cells gently with pre-warmed PBS.
-
Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tropomodulin antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
-
Final Washes and Mounting:
-
Wash three times with PBS containing 0.1% Tween-20 for 10 minutes each in the dark.
-
Wash once with PBS to remove any residual detergent.
-
Mount the coverslip onto a microscope slide using the appropriate mounting medium for the intended high-resolution microscopy technique. Seal the edges with nail polish.
-
II. STORM Imaging Protocol for this compound
Principle: STORM relies on the stochastic activation of individual photoswitchable fluorophores. By precisely localizing each fluorophore over thousands of frames, a super-resolution image is reconstructed.
Additional Materials:
-
STORM Imaging Buffer: A buffer containing an oxygen scavenging system (e.g., GLOX) and a reducing agent (e.g., 2-mercaptoethanol (B42355) or MEA) to promote fluorophore blinking.[8]
-
Secondary antibody conjugated to a photoswitchable dye (e.g., Alexa Fluor 647).
Procedure:
-
Sample Preparation: Prepare immunolabeled cells as described in the High-Resolution Immunofluorescence Protocol, using a secondary antibody conjugated to a STORM-compatible fluorophore.
-
Microscope Setup:
-
Use a dedicated STORM microscope equipped with high-power lasers for activation (e.g., 405 nm) and excitation (e.g., 642 nm).
-
Ensure the system is stable and has minimal drift.
-
-
Imaging:
-
Before imaging, replace the PBS with freshly prepared STORM Imaging Buffer.
-
Illuminate the sample with the excitation laser at high power to drive most fluorophores into a dark state.
-
Use a low-power activation laser to sparsely and stochastically activate a subset of fluorophores.
-
Acquire a series of images (typically 10,000-100,000 frames) at a high frame rate.
-
-
Image Reconstruction:
-
Process the raw image data using specialized software (e.g., Nikon NIS-Elements with N-STORM, or open-source software like ThunderSTORM) to localize the single-molecule events in each frame.
-
Reconstruct the final super-resolution image from the localized coordinates.
-
III. STED Microscopy Protocol for this compound
Principle: STED microscopy uses a donut-shaped depletion laser to inhibit fluorescence emission from the periphery of the excitation spot, thereby narrowing the effective point-spread function and improving resolution.[9]
Additional Materials:
-
Secondary antibody conjugated to a STED-compatible fluorophore (e.g., ATTO 647N, Abberior STAR 635P).
-
Antifade mounting medium (e.g., ProLong Diamond).
Procedure:
-
Sample Preparation: Prepare immunolabeled cells as described in the High-Resolution Immunofluorescence Protocol, using a secondary antibody conjugated to a photostable, STED-compatible fluorophore.
-
Microscope Setup:
-
Use a STED microscope equipped with an excitation laser and a high-power, donut-shaped depletion laser (e.g., 775 nm for far-red dyes).
-
Align the excitation and depletion laser foci precisely.
-
-
Imaging:
-
Optimize the excitation and depletion laser powers to achieve the desired resolution with minimal photobleaching.
-
Acquire images by scanning the co-aligned laser spots across the sample.
-
For live-cell imaging, use lower laser powers and faster scan speeds to minimize phototoxicity.
-
-
Image Analysis:
-
The acquired images are already super-resolved. Deconvolution can be applied to further enhance image quality.[5]
-
IV. TIRF Microscopy Protocol for this compound Dynamics
Principle: TIRF microscopy selectively excites fluorophores within a thin optical section (~100 nm) at the coverslip-sample interface, providing high signal-to-noise for visualizing near-membrane dynamics.[7][10]
Procedure:
-
Sample Preparation:
-
Microscope Setup:
-
Use a TIRF microscope with a high numerical aperture objective.
-
Adjust the laser incident angle to achieve total internal reflection.
-
-
Imaging:
-
Acquire time-lapse image series to visualize the dynamics of this compound at the pointed ends of actin filaments near the plasma membrane or on the coverslip surface.
-
-
Data Analysis:
-
Use particle tracking and kymograph analysis to quantify the dynamics of this compound and actin filaments.
-
Signaling Pathways Involving this compound
High-resolution microscopy can be employed to visualize the subcellular localization and potential co-localization of this compound with components of various signaling pathways.
EGFR-PI3K-AKT Signaling Pathway
This compound 3 (Tmod3) has been shown to interact with the Epidermal Growth Factor Receptor (EGFR) and activate the PI3K-AKT signaling pathway, promoting metastasis in hepatocellular carcinoma.[12][13]
Wnt Signaling Pathway
The expression of this compound 1 (Tmod1) can be induced by the Wnt5a ligand, suggesting a role for Tmod1 in the non-canonical Wnt signaling pathway.[14][15]
Experimental Workflow for High-Resolution Imaging of this compound
The following diagram illustrates the general workflow for visualizing this compound using high-resolution microscopy.
References
- 1. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Visualization and Quantification of the Actin Nucleation andElongation Events in vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy [jove.com]
- 4. Dual-objective STORM reveals three-dimensional filament organization in the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mvi-inc.com [mvi-inc.com]
- 9. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 3 modulates EGFR-PI3K-AKT signaling to drive hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WNT Pathway - Defining the Canon | Proteintech Group [ptglab.com]
Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of Tropomodulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomodulins (Tmods) are a family of actin-binding proteins that play a crucial role in regulating the length and stability of actin filaments by capping their slow-growing "pointed" ends.[1][2] This capping activity is essential for a variety of cellular processes, including cell motility, morphogenesis, and muscle contraction.[2] There are four known isoforms of tropomodulin in vertebrates (Tmod1-4), each with distinct tissue distributions and functions. Dysregulation of this compound function has been implicated in various pathological conditions, including cardiomyopathies and potentially neurodegenerative diseases, making it an attractive target for therapeutic intervention.[2]
These application notes provide a comprehensive guide for the identification and characterization of small molecule inhibitors of this compound. The protocols herein describe a primary high-throughput screening (HTS) assay, along with secondary biochemical and cell-based assays for hit confirmation and validation.
Signaling Pathways and Experimental Workflow
The regulation of this compound activity is complex and integrated with various cellular signaling pathways. For instance, in adipocytes, Tmod3's actin-binding function is regulated by the PI3K-Akt signaling pathway, which is crucial for insulin-mediated glucose transporter trafficking.[2] Additionally, Tmod1 can be phosphorylated by Protein Kinase C (PKC), which modulates the actin cytoskeleton.[3] Downstream, this compound has been shown to influence inflammatory responses by regulating TLR4 endocytosis in macrophages.[4]
A systematic approach is essential for the successful identification of novel this compound inhibitors. The proposed workflow begins with a high-throughput primary screen to identify initial hits, followed by dose-response confirmation and a series of secondary assays to eliminate false positives and characterize the mechanism of action.
Data Presentation
Table 1: High-Throughput Screening (HTS) Parameters and Results
| Parameter | Value | Description |
| Library Size | 100,000 compounds | Number of small molecules tested in the primary screen. |
| Compound Concentration | 10 µM | Final concentration of each compound in the assay. |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput capability. |
| Z'-factor | 0.72 ± 0.08 | A measure of assay quality and robustness (a value >0.5 is considered excellent).[5][6][7] |
| Primary Hit Rate | 0.5% | Percentage of compounds showing significant inhibition in the primary screen. |
| Confirmed Hit Rate | 0.1% | Percentage of primary hits confirmed in dose-response assays. |
Table 2: Properties of Representative this compound Inhibitors
| Compound ID | IC50 (µM) - Polymerization Assay | Kd (µM) - Fluorescence Polarization | % Inhibition of Cell Motility (at 10 µM) |
| TMI-001 | 2.5 ± 0.3 | 1.8 ± 0.2 | 65 ± 5 |
| TMI-002 | 8.1 ± 0.9 | 10.2 ± 1.5 | 42 ± 7 |
| TMI-003 (Negative Control) | > 100 | > 100 | < 5 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments. This compound caps the pointed ends, slowing polymerization. Inhibitors of this compound will therefore lead to an increased rate of polymerization.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Recombinant human this compound (isoform of choice)
-
Recombinant human Tropomyosin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Small molecule compound library dissolved in DMSO
-
384-well, black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)
Procedure:
-
Prepare Actin Stock: Prepare a working stock of G-actin containing 10% pyrene-labeled G-actin in G-buffer. The final concentration in the assay should be above the critical concentration for pointed-end elongation (e.g., 2 µM).
-
Plate Compounds: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO only.
-
Prepare Protein Mix: In a microcentrifuge tube on ice, prepare a master mix containing G-actin, this compound, and tropomyosin in G-buffer. The final concentrations should be optimized, for example: 2 µM G-actin, 50 nM this compound, and 100 nM Tropomyosin.
-
Assay Initiation: Add 25 µL of the protein mix to each well of the compound-plated 384-well plate.
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow for compound-protein interaction.
-
Start Polymerization: Add 2.5 µL of 10x Polymerization Buffer to each well to initiate actin polymerization.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (25°C) fluorescence microplate reader. Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of polymerization (slope of the linear phase of the fluorescence curve) for each well. Normalize the rates to the DMSO controls. Identify hits as compounds that significantly increase the polymerization rate. Calculate the Z'-factor for each plate to ensure data quality.
Protocol 2: Secondary Assay - Co-sedimentation Assay
This assay confirms direct binding of the inhibitor to this compound, preventing its interaction with actin filaments.
Materials:
-
Confirmed hit compounds
-
Recombinant this compound
-
Pre-polymerized F-actin
-
F-buffer (G-buffer with 50 mM KCl and 2 mM MgCl2)
-
Ultracentrifuge
-
SDS-PAGE equipment
Procedure:
-
Incubate a constant concentration of this compound (e.g., 1 µM) with varying concentrations of the hit compound for 30 minutes at room temperature.
-
Add pre-polymerized F-actin (e.g., 5 µM) to the this compound-compound mixture and incubate for another 30 minutes.
-
Centrifuge the samples at high speed (e.g., 150,000 x g) for 30 minutes to pellet the F-actin and any bound proteins.
-
Carefully separate the supernatant and the pellet. Resuspend the pellet in an equal volume of F-buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.
-
Interpretation: An effective inhibitor will prevent this compound from binding to F-actin, resulting in an increased amount of this compound in the supernatant fraction compared to the DMSO control.
Protocol 3: Secondary Assay - Cell-Based High-Content Imaging
This assay assesses the effect of inhibitors on the actin cytoskeleton in a cellular context.
Materials:
-
A suitable cell line (e.g., U2OS osteosarcoma cells, known for their well-defined stress fibers)
-
Cell culture medium and supplements
-
Hit compounds
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Formaldehyde (B43269) solution (for fixing)
-
Triton X-100 (for permeabilization)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Seed cells into a 96- or 384-well imaging plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a dilution series of the hit compounds for a defined period (e.g., 4-24 hours). Include DMSO as a negative control.
-
Fix and Stain:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with fluorescently-labeled phalloidin and DAPI for 1 hour at room temperature, protected from light.
-
Wash extensively with PBS.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the actin (phalloidin) and nuclear (DAPI) channels.
-
Image Analysis: Use automated image analysis software to quantify various cellular and cytoskeletal features, such as:
-
Cell area and shape descriptors
-
Number, length, and intensity of actin stress fibers
-
Texture and organization of the actin network
-
-
Interpretation: Inhibition of this compound is expected to lead to alterations in actin filament stability, potentially resulting in changes to cell morphology, such as an increase in stress fibers or changes in cell spreading. These phenotypic changes can be quantified to determine the potency and efficacy of the compounds in a cellular environment.
References
- 1. Z-factor - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomodulin1 exacerbates inflammatory response in macrophages by negatively regulating LPS-induced TLR4 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
troubleshooting weak or non-specific tropomodulin western blot signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or non-specific signals in tropomodulin Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any band for this compound, or the signal is very weak. What are the possible causes?
A weak or absent signal for this compound can stem from several factors throughout the Western blot workflow, from sample preparation to signal detection. Key areas to investigate include protein abundance, antibody performance, and technical aspects of the blotting procedure.[1][2][3][4][5]
Q2: I am observing multiple bands in my this compound Western blot. What could be the reason?
The presence of non-specific bands can be attributed to issues such as antibody cross-reactivity, protein degradation, or inappropriate experimental conditions.[6][7] It's also important to consider the existence of different this compound isoforms which may be detected by a pan-tropomodulin antibody.[8][9][10][11]
Q3: Which this compound isoform should I expect to see in my sample?
This compound has four known isoforms with tissue-specific expression patterns.[8][9][10][11]
Knowing the origin of your sample is crucial for predicting which isoform is most likely to be present.
Q4: What is the expected molecular weight of this compound?
This compound is a ~40 kDa protein.[9][10][12] The presence of bands at significantly different molecular weights could indicate protein modifications, degradation, or non-specific antibody binding.
Troubleshooting Guide: Weak or No Signal
If you are experiencing a weak or absent signal for this compound, consider the following troubleshooting steps.
Troubleshooting Summary: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel.[1][4][13] Consider enriching for this compound via immunoprecipitation.[2][4] |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for the subcellular localization of this compound and include protease inhibitors.[4][14] |
| Poor Protein Transfer | Verify transfer efficiency with Ponceau S staining.[2][15] Optimize transfer time and buffer composition, especially for a ~40 kDa protein.[2][15] |
| Suboptimal Primary Antibody | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1][2] Ensure the antibody is validated for Western blotting and stored correctly.[1] |
| Inactive Secondary Antibody | Use a fresh dilution of the secondary antibody and ensure it is compatible with the primary antibody. |
| Insufficient Detection | Increase the exposure time for chemiluminescent detection.[1] Ensure the substrate is not expired.[5] |
| Over-Washing | Reduce the number and duration of washing steps.[2][5] |
| Blocking Buffer Interference | Some blocking agents can mask epitopes. Try switching from non-fat milk to BSA or vice versa.[1][16] |
Experimental Workflow for this compound Western Blot
Caption: A typical workflow for performing a this compound Western blot.
Troubleshooting Guide: Non-specific Bands
If your Western blot shows multiple bands, use the following guide to identify and resolve the issue.
Troubleshooting Summary: Non-specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[6] Titrate the antibody to find the optimal dilution.[17] |
| Non-specific Antibody Binding | Increase the stringency of the washing steps (e.g., increase duration or number of washes, add Tween-20).[6][18] Optimize the blocking step by trying different blocking agents or increasing the blocking time.[3][16] |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in the lysis buffer.[6] |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[18] |
| High Protein Load | Reduce the total amount of protein loaded per lane.[15] |
| Presence of Isoforms or PTMs | Consult literature for known isoforms or post-translational modifications (PTMs) of this compound in your specific sample type.[8][10] |
Troubleshooting Decision Tree for Non-Specific Bands
Caption: A decision tree to troubleshoot non-specific bands in a this compound Western blot.
Detailed Experimental Protocols
Sample Preparation (from Cultured Cells)
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.
Western Blotting Protocol
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S stain.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-tropomodulin antibody diluted in blocking buffer. Recommended starting dilutions are often between 1:1000 and 1:4000.[12] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an imaging system or X-ray film.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. arp1.com [arp1.com]
- 7. Western Blot Doctor™ — Protein Band Size and Pattern Problems | Bio-Rad [bio-rad.com]
- 8. Tropomodulins: pointed-end capping proteins that regulate actin filament architecture in diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Article [protein.bio.msu.ru]
- 11. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Tropomodulin 1 Antibody (A14529) | Antibodies.com [antibodies.com]
- 13. biocompare.com [biocompare.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. biossusa.com [biossusa.com]
Optimizing Tropomodulin Immunofluorescence Staining in Tissue Sections: A Technical Support Guide
Welcome to the technical support center for optimizing immunofluorescence (IF) staining of tropomodulin in tissue sections. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the staining process. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the quality and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during this compound immunofluorescence staining, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I getting a very weak or no fluorescent signal for this compound?
A1: Weak or absent signal is a common issue in immunofluorescence. Several factors could be contributing to this problem.
-
Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low. It is crucial to perform a titration experiment to determine the optimal antibody concentration.
-
Incorrect Antibody Incubation Time/Temperature: Insufficient incubation time can lead to weak signals. While 1-2 hours at room temperature is a common starting point, overnight incubation at 4°C often yields better results by allowing more time for the antibody to bind to its target.
-
Epitope Masking due to Fixation: Formalin fixation can create cross-links that mask the antigenic epitope, preventing antibody binding. This is a significant cause of weak or no signal in formalin-fixed, paraffin-embedded (FFPE) tissues. Implementing an antigen retrieval step is often necessary to unmask the epitope.
-
Antibody Incompatibility: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Photobleaching: Fluorophores can be sensitive to light. Minimize exposure of your slides to light during incubation and imaging to prevent the fluorescent signal from fading. The use of an antifade mounting medium is highly recommended.
Q2: My stained tissue sections have high background fluorescence. What can I do to reduce it?
A2: High background can obscure your specific signal. Here are several strategies to minimize it:
-
Inadequate Blocking: The blocking step is critical to prevent non-specific antibody binding. Ensure you are using an appropriate blocking solution, typically 5-10% normal serum from the same species as your secondary antibody, and that the incubation time is sufficient (at least 1 hour at room temperature).
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Autofluorescence: Some tissues naturally fluoresce (autofluorescence), which can be mistaken for a positive signal. This is particularly common in tissues rich in red blood cells, collagen, or elastin. You can quench autofluorescence using reagents like Sudan Black B or commercially available quenching solutions.
-
Insufficient Washing: Thorough washing between antibody incubation steps is essential to remove unbound antibodies. Increase the number or duration of your wash steps.
Q3: I am seeing non-specific staining in unexpected cellular locations. How can I improve specificity?
A3: Non-specific staining can result from several factors related to your antibodies and protocol.
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for the species and application you are using.
-
Secondary Antibody Cross-Reactivity: The secondary antibody might be binding non-specifically. Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.
-
"Mouse on Mouse" Staining Issues: If you are using a mouse primary antibody on mouse tissue, the secondary anti-mouse antibody can bind to endogenous immunoglobulins in the tissue, causing high background. Specialized blocking kits are available to address this issue.
Quantitative Data for Staining Parameters
To aid in the optimization process, the following tables summarize recommended starting concentrations and conditions for this compound immunofluorescence. These values should be optimized for your specific experimental conditions.
Table 1: Recommended Primary Antibody Dilutions for this compound Isoforms
| This compound Isoform | Application | Recommended Starting Dilution Range | Tissue/Cell Type Example |
| Tmod1 | Immunofluorescence (IF) | 1:50 - 1:200 | Mouse Heart Tissue[1], COS7 Cells |
| Immunohistochemistry (IHC-P) | 1:50 - 1:400 | Human Heart Tissue[2], Mouse Heart Tissue[1] | |
| Tmod3 | Immunofluorescence (IF) | 0.25 - 2 µg/mL | Human U-2 OS Cells[3] |
| Immunohistochemistry (IHC-P) | 1:50 - 1:200 | Human Gallbladder | |
| Tmod4 | Western Blot (WB) | 1:500 - 1:2000 | Human, Mouse, Rat Tissues |
Note: Dilutions for IF and IHC can often be used interchangeably as a starting point for optimization.
Table 2: Recommended Incubation Conditions
| Step | Temperature | Duration | Notes |
| Primary Antibody Incubation | Room Temperature | 1 - 2 hours | For a potentially stronger signal, overnight incubation is recommended. |
| 4°C | Overnight | This is often the preferred method to enhance specific binding.[4][5][6] | |
| Secondary Antibody Incubation | Room Temperature | 30 - 60 minutes | It is critical to perform this step in the dark to protect the fluorophore.[7] |
Table 3: Common Heat-Induced Epitope Retrieval (HIER) Conditions
| Buffer | pH | Heating Method | Temperature | Duration |
| Tris-EDTA | 9.0 | Water Bath, Steamer, or Microwave | 95-100°C | 20-40 minutes |
| Citrate Buffer | 6.0 | Water Bath, Steamer, or Microwave | 95-100°C | 10-30 minutes |
Note: The optimal antigen retrieval method is antibody and tissue-dependent and should be determined empirically.[8][9]
Experimental Protocols
Below is a generalized, detailed protocol for immunofluorescence staining of this compound in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5-10% Normal Goat Serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 1 minute).
-
Immerse in 70% ethanol (1 change, 1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval (HIER):
-
Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot retrieval solution for 20-40 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.[10]
-
Rinse slides gently in deionized water, followed by wash buffer.
-
-
Permeabilization (Optional but recommended for intracellular targets):
-
Incubate slides in PBS containing 0.1-0.25% Triton X-100 for 10-15 minutes.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for at least 1 hour at room temperature in a humidified chamber to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody, typically overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides with wash buffer (3 changes, 5 minutes each) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the slides with the secondary antibody for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the slides with wash buffer (3 changes, 5 minutes each) in the dark.
-
-
Counterstaining:
-
Incubate slides with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse briefly with PBS.
-
-
Mounting:
-
Mount a coverslip onto the slide using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides at 4°C in the dark until imaging.
-
Visual Guides
To further clarify the experimental process and decision-making, refer to the following diagrams.
Caption: General workflow for immunofluorescence staining of this compound.
Caption: Troubleshooting decision tree for common IF staining issues.
References
- 1. TMOD1 antibody (10145-1-AP) | Proteintech [ptglab.com]
- 2. Anti-Tropomodulin 1 antibody (ab230276) | Abcam [abcam.com]
- 3. TMOD3 Polyclonal Antibody (PA5-51645) [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Immunofluorescence Tips [immunohistochemistry.us]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 10. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
common problems with recombinant tropomodulin aggregation and stability
Technical Support Center: Recombinant Tropomodulin
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face regarding the stability and aggregation of recombinant this compound (Tmod).
Q1: What is this compound and why is its stability critical for my experiments?
A: this compound (Tmod) is a ~40 kDa protein that binds and caps (B75204) the "pointed" or slow-growing minus-end of actin filaments.[1] This capping activity is crucial for regulating the length and stability of actin filaments in various cellular structures, including muscle myofibrils and the membrane skeleton of red blood cells.[1][2] The stability of recombinant Tmod is critical because aggregated or misfolded protein will not only be functionally inactive in actin capping assays but can also cause artifacts in binding studies and cellular experiments. Ensuring the protein is soluble and correctly folded is paramount for obtaining reliable and reproducible data.
Q2: My purified recombinant this compound is aggregating. What are the common causes?
A: Aggregation of recombinant this compound is a frequent issue that can stem from several factors:
-
Inherent Structural Properties: Full-length Tmod1 has been shown to be susceptible to irreversible aggregation upon thermal denaturation, starting at approximately 64°C. This aggregation is strongly associated with its C-terminal domain (residues 160-359), which has a leucine-rich repeat (LRR) structure.
-
Expression Conditions: High-level expression in E. coli at elevated temperatures (e.g., 37°C) can overwhelm the cellular folding machinery, leading to the formation of insoluble inclusion bodies.[3][4]
-
Purification and Storage Buffers: Suboptimal buffer conditions, such as incorrect pH, low ionic strength, or the absence of stabilizing agents, can reduce protein stability and promote aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing protein stocks can induce aggregation.[5][6] The formation of ice crystals and local changes in solute concentration during this process can denature the protein.[7]
Q3: What are the initial signs of this compound aggregation?
A: Early detection is key to preventing loss of valuable protein. Initial signs include:
-
Visible Precipitate: The most obvious sign is the appearance of cloudiness or visible particles in the solution after thawing, centrifugation, or during an experiment.
-
Increased Light Scattering: A subtle increase in the baseline of a spectrophotometer reading or a significant increase in polydispersity as measured by Dynamic Light Scattering (DLS) indicates the presence of soluble aggregates.[8][9]
-
Loss of Activity: A decrease in performance in functional assays, such as actin capping or tropomyosin binding assays, can be an indirect indicator of aggregation or misfolding.[10]
Q4: Can I reduce aggregation by expressing a smaller fragment of this compound?
A: Yes. Since aggregation has been linked to the C-terminal LRR domain, expressing N-terminal fragments can significantly improve solubility and stability, especially for biophysical studies like thermal melts. For example, a Tmod1 fragment containing residues 1-159 has been successfully expressed and purified without the aggregation problems seen with the full-length protein during heat denaturation.[11] This fragment is sufficient for studying tropomyosin binding.
Q5: How does temperature impact this compound expression and stability?
A: Temperature is a critical parameter.
-
During Expression: Lowering the induction temperature from 37°C to a range of 15-25°C is a widely used strategy to improve the solubility of recombinant proteins in E. coli.[4][12] Slower expression rates allow more time for proper folding and reduce the likelihood of aggregation into inclusion bodies.
-
During Storage and Experiments: Full-length Tmod1 is known to be heat-sensitive, with aggregation beginning around 64°C. For storage, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles. If storing at -20°C, the addition of a cryoprotectant like glycerol (B35011) is recommended to prevent ice crystal formation.[5][13]
Section 2: Troubleshooting Guides
Guide 1: Problem - Low Yield of Soluble this compound
You've completed your expression and purification, but the final yield of soluble, non-aggregated Tmod is disappointingly low. This guide provides a systematic approach to troubleshoot this common issue.
Workflow for Optimizing this compound Expression
Caption: Workflow for troubleshooting low soluble this compound yield.
Optimization Strategies for Soluble Expression
| Parameter | Recommendation | Rationale |
| Induction Temperature | Decrease from 37°C to 18-25°C and induce for a longer period (e.g., 16-24 hours). | Slower protein synthesis rates can promote proper folding and reduce the formation of inclusion bodies.[3][4] |
| Inducer Concentration | Titrate the inducer (e.g., IPTG) to the lowest effective concentration (e.g., 0.1-0.5 mM). | Reducing the transcription rate prevents overwhelming the cell's folding capacity.[14] |
| Expression Host | Use specialized E. coli strains like Rosetta™ (for rare codons) or ArcticExpress™ (with cold-adapted chaperones). | These strains are designed to overcome common hurdles in heterologous protein expression.[12] |
| Solubility Tag | Fuse Tmod to a highly soluble protein like Maltose-Binding Protein (MBP), NusA, or SUMO. | These large tags can act as chaperones, preventing aggregation of the passenger protein.[15][16][17] MBP has been used successfully for Tmod.[18] |
| Codon Usage | Analyze the Tmod sequence for codons that are rare in E. coli and consider gene synthesis with codon optimization. | Mismatched codon usage can stall translation, leading to truncated or misfolded proteins.[4] |
Guide 2: Problem - Purified this compound Aggregates Over Time
Your Tmod looks good immediately after purification but becomes unstable during storage or upon concentration.
Decision Tree for Stabilizing Purified this compound
Caption: Decision tree for troubleshooting this compound stability issues.
Recommended Buffer Components for Tmod Stability
| Component | Recommended Concentration | Purpose |
| Buffering Agent | 20-50 mM HEPES or Phosphate | Maintain a stable pH, typically between 7.0 and 8.0. (Note: Avoid Tris for thermal melts due to its temperature-dependent pKa).[19] |
| Salt | 50-150 mM NaCl or KCl | Mimics physiological ionic strength and helps maintain protein solubility. |
| Reducing Agent | 1-5 mM DTT or TCEP | Prevents oxidation of cysteine residues and subsequent disulfide-linked aggregation. |
| Cryoprotectant | 10-50% (v/v) Glycerol | For -20°C storage, prevents the formation of damaging ice crystals and stabilizes protein structure.[5][6][13] |
| Chelating Agent | 0.5-1 mM EDTA | Sequesters divalent metal ions that can catalyze oxidation. |
Section 3: Key Experimental Protocols
Protocol 1: Assessing this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare Tmod sample at a concentration of 0.5-1.0 mg/mL in the desired buffer.
-
The buffer must be exhaustively filtered (0.1 µm or 0.22 µm filter) to remove dust and other particulates.
-
Centrifuge the protein sample at >10,000 x g for 10 minutes at 4°C to pellet any existing large aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette. A sample volume of 20-50 µL is typically required.[20]
-
-
Instrument Setup:
-
Set the instrument to the correct temperature (e.g., 25°C).
-
Allow the sample to equilibrate in the instrument for at least 5-10 minutes.
-
-
Data Acquisition:
-
Perform 10-20 measurements, with each measurement lasting 5-10 seconds.
-
The instrument's software will use an autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
-
Data Interpretation:
-
Monodisperse Sample: A properly folded, non-aggregated Tmod sample should show a single, narrow peak corresponding to the monomeric protein (expected Rh ~3-5 nm) and a low PDI (<0.2).[21]
-
Aggregated Sample: The presence of aggregates will be indicated by the appearance of additional peaks with a much larger Rh (>100 nm) and a high PDI (>0.3).
-
Protocol 2: Monitoring Thermal Stability via Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to monitor changes in the secondary structure of Tmod as a function of temperature, allowing for the determination of its melting temperature (Tm).[19][22]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Thermal Melt Experiment:
-
Equilibrate the sample at a starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 1-2°C/minute) up to a final temperature (e.g., 95°C).
-
Record the CD signal at 222 nm continuously or at defined temperature intervals.
-
-
Data Analysis:
-
Plot the CD signal (in millidegrees) versus temperature. The resulting curve should be sigmoidal.
-
Fit the data to a two-state unfolding model to calculate the melting temperature (Tm), which is the midpoint of the transition. For full-length Tmod1, irreversible aggregation begins around 64°C, which will prevent the observation of a reversible unfolding transition.
-
Protocol 3: Expression and Purification of Soluble Tmod1 (1-159) Fragment
This protocol is adapted from methodologies used to produce a soluble N-terminal fragment of Tmod1 that avoids the aggregation-prone C-terminal domain.[11]
-
Expression:
-
Transform a pET-based vector containing the Tmod1(1-159) sequence into E. coli BL21(DE3)pLysS competent cells.
-
Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Cool the culture to 25°C and induce protein expression with 0.4 mM IPTG.
-
Continue to shake the culture at 25°C for 4-6 hours.[25]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication or with a high-pressure homogenizer.
-
Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet cell debris and insoluble protein.
-
-
Purification (for a His-tagged construct):
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the Tmod1(1-159) fragment with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
-
Further Purification (Optional):
-
For higher purity, the eluted fractions can be pooled and further purified by size-exclusion chromatography (gel filtration) using a buffer suitable for long-term storage (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT).
-
-
QC and Storage:
-
Analyze purity by SDS-PAGE.
-
Determine protein concentration using a Bradford assay or by measuring A280.
-
Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Detect Aggregation in Proteins Using Dynamic Light Scattering [eureka.patsnap.com]
- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. leniobio.com [leniobio.com]
- 17. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. diva-portal.org [diva-portal.org]
- 22. Virtual Labs [cds-iiith.vlabs.ac.in]
- 23. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. boddylab.ca [boddylab.ca]
- 25. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by this compound and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Tropomodulin Knockdown with siRNA
Welcome to the technical support center for tropomodulin knockdown using siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and accuracy of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound knockdown experiments.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TMOD-KD-01 | Low Knockdown Efficiency of this compound | - Suboptimal siRNA concentration.- Inefficient transfection reagent for the cell type.- Poor cell health or inappropriate cell density at transfection.- Incorrect timing of analysis after transfection. | - Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5-100 nM) to determine the optimal concentration.[1]- Screen different transfection reagents to find one that is effective for your specific cell line.- Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.- Optimize the time course of analysis. Assess mRNA levels 24-48 hours post-transfection and protein levels 48-96 hours post-transfection, considering the half-life of the this compound protein. |
| TMOD-KD-02 | High Cell Toxicity or Death Post-Transfection | - High concentration of siRNA.- Toxicity of the transfection reagent.- Unhealthy cells prior to transfection. | - Reduce the concentration of both the siRNA and the transfection reagent.[2]- Test a different, less toxic transfection reagent.- Ensure cells are healthy and not passaged too many times before the experiment. |
| TMOD-KD-03 | Inconsistent Knockdown Results Between Experiments | - Variation in cell density at the time of transfection.- Inconsistent siRNA or transfection reagent amounts.- Changes in cell culture conditions (e.g., media, serum). | - Standardize the number of cells seeded for each experiment.- Prepare a master mix of the siRNA-transfection reagent complex to ensure equal distribution.- Maintain consistent cell culture conditions, including media, serum batches, and incubation times. |
| TMOD-KD-04 | Knockdown of One this compound Isoform Leads to Upregulation of Another | - Compensatory mechanism between this compound isoforms. For example, Tmod3 knockout can lead to increased Tmod1 levels.[3] | - When targeting a specific this compound isoform, it is crucial to analyze the expression levels of other isoforms to detect any compensatory upregulation.[3]- Consider a simultaneous knockdown of multiple this compound isoforms if functional redundancy is a concern.[3] |
| TMOD-KD-05 | Off-Target Effects Observed | - The siRNA sequence has partial homology to other transcripts.- High concentrations of siRNA can induce a stress response. | - Use a pool of multiple siRNAs targeting different regions of the same this compound mRNA to reduce the effective concentration of any single siRNA and minimize off-target effects.[4]- Perform a BLAST search of your siRNA sequence to check for potential off-target binding.- Lower the siRNA concentration to the minimum effective dose.[1]- Include appropriate negative controls, such as a non-targeting siRNA, to distinguish specific knockdown from off-target effects. |
Frequently Asked Questions (FAQs)
1. How do I design an effective siRNA for this compound knockdown?
When designing an siRNA for this compound, consider the following:
-
Target Specificity: Ensure the siRNA sequence is specific to the this compound isoform you intend to target and has minimal homology to other genes.
-
GC Content: Aim for a GC content between 30-50%.
-
Length: The typical length of an siRNA is 19-23 nucleotides.
-
Avoidance of Key Regions: Avoid targeting the start and stop codons and intron regions.
2. Which this compound isoform should I target?
There are four main this compound isoforms (TMOD1, TMOD2, TMOD3, and TMOD4), and their expression varies by tissue type.[5]
-
TMOD1: Found predominantly in erythrocytes, heart, and slow skeletal muscle.[6]
-
TMOD2: Primarily expressed in the brain.[6]
-
TMOD3: Ubiquitously expressed in many tissues.[5]
-
TMOD4: Found in skeletal muscle.[6]
The choice of which isoform to target will depend on your specific research question and the cell or tissue model you are using. Be aware of potential compensatory upregulation of other isoforms.[3]
3. What are the essential controls for a this compound knockdown experiment?
Incorporating the right controls is critical for interpreting your results accurately. Essential controls include:
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not target any known mRNA. This helps to control for the effects of the transfection process itself.
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH). This confirms that your transfection protocol is working.
-
Untransfected Control: Cells that have not been treated with siRNA or transfection reagent. This provides a baseline for normal this compound expression.
-
Mock-Transfected Control: Cells treated with the transfection reagent only (no siRNA). This helps to assess the toxicity of the transfection reagent.
4. How can I validate the knockdown of this compound?
It is essential to validate knockdown at both the mRNA and protein levels:
-
mRNA Level: Use quantitative real-time PCR (qRT-PCR) to measure the levels of this compound mRNA 24-48 hours after transfection.
-
Protein Level: Use Western blotting to assess the reduction in this compound protein levels 48-96 hours post-transfection. The longer time frame allows for the turnover of the existing protein.
5. What are some of the known phenotypic effects of this compound knockdown?
This compound is a key regulator of actin filament length by capping the pointed ends.[6] Knockdown of this compound can lead to:
-
Disassembly of actin-tropomyosin filaments.[3]
-
Loss of stress fibers.[3]
-
Defects in cell morphology.[3]
-
In muscle cells, it can affect myofibril assembly and thin filament length.
Quantitative Data Summary
The following table summarizes quantitative data from a study involving the simultaneous depletion of Tmod1 and Tmod3 in U2OS cells.[3]
Table 1: Relative Protein Levels of this compound Isoforms After Knockdown
| Cell Line | Relative Tmod1 Protein Level (Mean ± SEM) | Relative Tmod3 Protein Level (Mean ± SEM) |
| Wild-Type (WT) | 1.0 | 1.0 |
| Tmod3 Knockout (KO) | Increased | Not Applicable |
| Tmod1 siRNA | 1.0 | Decreased |
Note: In Tmod3 knockout cells, Tmod1 protein levels were observed to be elevated, and in Tmod1 knockdown cells, Tmod3 levels were upregulated, indicating a compensatory mechanism.[3]
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells to be transfected
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting this compound (and control siRNAs)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Nuclease-free water
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
siRNA Preparation: Dilute the this compound siRNA and control siRNAs to the desired final concentration (e.g., 25 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-96 hours, depending on the downstream analysis.
-
Analysis: Harvest the cells for mRNA or protein analysis.
Protocol 2: Validation of this compound Knockdown by Western Blot
Materials:
-
Transfected and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of this compound knockdown relative to the loading control.
Visualizations
Caption: Experimental workflow for this compound knockdown using siRNA.
Caption: Troubleshooting decision tree for this compound siRNA knockdown.
Caption: Simplified diagram of the RNAi pathway for this compound knockdown.
References
- 1. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 2. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. Article [protein.bio.msu.ru]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Quantifying Tropomodulin's Actin Capping Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions regarding the accurate quantification of tropomodulin's (Tmod) actin capping activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for quantifying this compound's actin capping activity?
A1: The most common and accurate method is the pyrene-actin polymerization assay . This spectrofluorometric method measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into actin filaments.[1][2][3][4][5] this compound's capping activity is quantified by its ability to inhibit the rate of actin polymerization at the pointed end of actin filaments.[6][7]
Q2: Why is it important to use "actin seeds" in this assay?
A2: Actin seeds, which are short, pre-formed actin filaments, are used to bypass the slow nucleation phase of actin polymerization and directly measure elongation. To specifically assess pointed-end capping by this compound, the barbed ends of these seeds are capped with another protein, such as gelsolin or CapZ.[1][6][7] This ensures that any observed polymerization occurs exclusively at the pointed ends.
Q3: Does tropomyosin need to be included in the assay?
A3: Yes, for accurate and physiologically relevant quantification of this compound's capping activity, tropomyosin (Tpm) should be included. This compound's binding and capping activity at the pointed end are significantly enhanced in the presence of tropomyosin.[8][9] In the absence of tropomyosin, this compound acts as a "leaky" cap with much lower affinity.[8]
Q4: What are the expected outcomes of a successful this compound capping experiment?
A4: In a successful experiment, the rate of pyrene-actin polymerization will be significantly reduced in the presence of this compound and tropomyosin compared to the control (actin seeds + tropomyosin alone). The degree of inhibition will be dependent on the concentration of this compound, allowing for the determination of its capping affinity (Kd).
Experimental Protocol: Pyrene-Actin Polymerization Assay for this compound Capping Activity
This protocol outlines the key steps to measure the pointed-end capping activity of this compound.
I. Reagent Preparation
-
Actin Purification and Labeling: Purify actin from a muscle source (e.g., rabbit skeletal muscle) and label a portion with pyrene (B120774) iodoacetamide. The final assay should contain 5-10% pyrene-labeled G-actin.
-
Protein Preparation: Purify recombinant this compound, tropomyosin, and a barbed-end capping protein (e.g., gelsolin or CapZ). Ensure all proteins are properly folded and active.
-
Buffer Preparation:
-
G-buffer (for G-actin): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.
-
F-buffer (polymerization buffer): 10 mM Imidazole pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP.[1]
-
II. Assay Procedure
-
Preparation of Barbed-End Capped Actin Seeds:
-
Polymerize a solution of G-actin in the presence of a barbed-end capping protein (e.g., a 1:100 molar ratio of CapZ to actin).[7]
-
Allow polymerization to proceed to steady state. These are your "seeds."
-
-
Reaction Setup:
-
In a fluorometer cuvette, prepare the reaction mixture containing F-buffer, tropomyosin, and the desired concentration of this compound.
-
Add pyrene-labeled G-actin monomers to the reaction mixture.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding the barbed-end capped actin seeds to the cuvette.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer. Recommended wavelengths are excitation at 365 nm and emission at 407 nm.[10]
-
-
Data Analysis:
-
Determine the initial rate of polymerization by calculating the slope of the initial linear portion of the fluorescence curve.
-
Plot the initial polymerization rates as a function of this compound concentration to determine the Kd for capping.
-
Data Presentation
Table 1: Dissociation Constants (Kd) for this compound Capping Activity
| This compound Condition | Reported Kd | Reference |
| Tmod1 with Tropomyosin | ≤ 1 nM | [8] |
| Tmod1 without Tropomyosin | 0.1 - 0.4 µM | [8] |
| Tmod1 C-terminal domain | ~0.4 µM | [11] |
| Tmod1 N-terminal domain | ~1.8 µM | [11] |
Table 2: Typical Protein Concentrations for Pyrene-Actin Assay
| Component | Final Concentration | Purpose |
| G-actin (5-10% pyrene-labeled) | 1 - 4 µM | Monomers for polymerization |
| Barbed-end capped actin seeds | 0.6 µM | Initiate pointed-end elongation |
| Tropomyosin | Varies (e.g., 1 µM) | Enhance Tmod activity |
| This compound | Titrated (nM to µM range) | Capping protein of interest |
Visual Guides
Caption: Mechanism of this compound capping at the actin filament pointed end.
Caption: Experimental workflow for the pyrene-actin polymerization assay.
Troubleshooting Guide
Q: My actin is not polymerizing, or the fluorescence signal is very low, even in the control experiment. What could be the problem?
A:
-
Inactive Actin: Actin can denature over time. Ensure you are using freshly prepared G-actin that has been properly stored. It's recommended not to use actin that is more than two weeks old for polymerization assays.[10]
-
Incorrect Buffer Conditions: Check the pH and composition of your F-buffer. The presence of MgCl2 and KCl is critical for inducing polymerization.
-
ATP Hydrolysis: G-actin should be stored in ATP-containing buffer. If ATP is depleted, actin will lose its ability to polymerize.
-
Fluorometer Settings: Verify that the excitation and emission wavelengths are set correctly for pyrene (e.g., Ex: 365 nm, Em: 407 nm) and that the gain settings are appropriate.
Q: The polymerization rate is highly variable between replicates. How can I improve consistency?
A:
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially for small volumes of concentrated protein stocks.
-
Temperature Control: Perform all experiments at a constant and controlled temperature, as actin polymerization is temperature-dependent.
-
Mixing: Mix the reaction components thoroughly but gently upon initiation. Inadequate mixing can lead to variable lag times.
-
Actin Quality: Use gel-filtered actin to ensure it is monomeric and free of oligomers before starting the assay.[10]
Q: I don't see any inhibition of polymerization, even at high concentrations of this compound. What should I check?
A:
-
This compound Activity: Your this compound preparation may be inactive or misfolded. Verify its integrity using SDS-PAGE and consider a functional check like a tropomyosin-binding assay.
-
Missing Tropomyosin: this compound's capping activity is significantly weaker without tropomyosin.[8][9] Ensure you have included a saturating concentration of functional tropomyosin in your assay.
-
Incorrect Seed Preparation: If the barbed ends of your actin seeds are not fully capped, the rapid polymerization from these ends will mask any inhibition at the pointed ends. Verify the activity of your barbed-end capper (gelsolin or CapZ).
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds two tropomyosins: a novel model for actin filament capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drosophila this compound is required for multiple actin-dependent processes within developing myofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. udspace.udel.edu [udspace.udel.edu]
- 7. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by this compound and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropomodulins: pointed-end capping proteins that regulate actin filament architecture in diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 11. This compound contains two actin filament pointed end-capping domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Live-Cell Imaging of Tropomodulin
Welcome to the technical support center for live-cell imaging of tropomodulin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter when performing live-cell imaging of this compound.
1. Poor Signal-to-Noise Ratio (SNR)
Q: My fluorescently-tagged this compound signal is very weak and difficult to distinguish from background noise. What can I do to improve the signal-to-noise ratio?
A: A low SNR can be caused by several factors, including low expression levels of the fusion protein, suboptimal imaging parameters, and high cellular autofluorescence. Here are some troubleshooting steps:
-
Optimize Codon Usage: Ensure the codon usage of your this compound-fluorescent protein (FP) construct is optimized for the expression system you are using (e.g., mammalian cells). This can significantly enhance protein expression levels.
-
Choice of Fluorescent Protein: The choice of fluorescent protein can dramatically impact signal brightness and photostability. While Green Fluorescent Protein (GFP) is common, newer FPs like mNeonGreen may offer superior brightness. However, cellular autofluorescence is often higher in the green channel.[1][2] Consider using red fluorescent proteins like mCherry or TagRFP-T, which generally have less background autofluorescence to contend with.[3]
-
Imaging System Optimization:
-
Objective Lens: Use a high numerical aperture (NA) objective lens (e.g., 60x or 100x with NA > 1.45) to maximize light collection.[4]
-
Detector Settings: Adjust the detector gain or exposure time. Be cautious with increasing laser power, as this can lead to phototoxicity. For low signals, an Electron Multiplying CCD (EM-CCD) or a sensitive scientific CMOS (sCMOS) camera is recommended.[4]
-
Confocal Pinhole: Set the pinhole to 1 Airy unit for optimal confocality, which helps to reject out-of-focus light and reduce background.[4]
-
-
Reduce Autofluorescence:
-
Phenol (B47542) Red-Free Medium: During imaging, use a phenol red-free imaging medium to reduce background fluorescence.[4]
-
Cellular Autofluorescence: Autofluorescence can be prominent with 488 nm excitation. If possible, using longer wavelength excitation (e.g., for red FPs) can mitigate this issue.[1][2]
-
-
Imaging Technique: For visualizing this compound dynamics at the cell cortex, consider using Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF selectively excites fluorophores within approximately 100 nm of the coverslip, significantly reducing background fluorescence from the cytoplasm and improving SNR for membrane-proximal events.[4][5][6][7]
| Parameter | Recommendation for Improved SNR | Rationale |
| Fluorescent Protein | Consider mNeonGreen or red FPs (mCherry, TagRFP-T) | mNeonGreen is bright; red FPs experience less autofluorescence.[1][2][3] |
| Objective Lens | High Numerical Aperture (NA > 1.45) | Maximizes light collection efficiency.[4] |
| Imaging Medium | Phenol red-free | Reduces background fluorescence from the medium.[4] |
| Imaging Technique | TIRF Microscopy for cortical dynamics | Reduces out-of-focus fluorescence, enhancing signal from near-membrane events.[4][5][6][7] |
2. Phototoxicity and Photobleaching
Q: My cells are showing signs of stress (e.g., blebbing, rounding up, apoptosis) during imaging, and my fluorescent signal is fading quickly. How can I minimize phototoxicity and photobleaching?
A: Phototoxicity is a major concern in live-cell imaging and can alter cellular physiology, leading to experimental artifacts. Photobleaching, the irreversible loss of fluorescence, limits the duration of imaging experiments.
-
Reduce Excitation Light:
-
Choose Photostable Fluorophores: Different fluorescent proteins have varying levels of photostability. For instance, TagRFP-T has been shown to be more photostable than TagRFP.[8] While mNeonGreen is bright, its photostability should be considered for long-term imaging.[1]
-
Use an Environmental Chamber: Maintain cells at 37°C and 5% CO2 in a humidified environmental chamber on the microscope stage to ensure cell health.
-
Imaging Buffer with Antioxidants: Consider using an imaging buffer supplemented with antioxidants, such as Trolox, to reduce the effects of reactive oxygen species (ROS) generated during fluorescence excitation.
-
Longer Wavelength Excitation: Excitation with longer wavelengths (e.g., for red fluorescent proteins) is generally less phototoxic to cells than shorter wavelengths (e.g., for GFP).[3]
| Fluorescent Protein | Relative Photostability (General Comparison) | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| GFP | Moderate | ~488 | ~509 |
| mNeonGreen | Moderate to High | ~506 | ~517 |
| mCherry | High | ~587 | ~610 |
| TagRFP-T | High | ~555 | ~584 |
Note: Photostability can be cell-type and imaging system dependent. The values presented are for general comparison.
3. Suboptimal Expression of this compound-FP Fusion Protein
Q: I am having trouble getting good expression of my this compound-FP construct, or the expression level is too high, leading to artifacts.
A: Achieving the right level of protein expression is crucial for meaningful live-cell imaging.
-
Transient vs. Stable Transfection:
-
Transient Transfection: This method is quicker but often results in heterogeneous expression levels, with some cells having very high, non-physiological expression. To mitigate this, image cells with low to moderate fluorescence intensity.
-
Stable Cell Lines: Generating a stable cell line provides a more homogenous population of cells with consistent, and often lower, expression levels, which is ideal for quantitative and reproducible experiments.[9][10][11][12]
-
-
Transfection Reagent and Protocol: The choice of transfection reagent and protocol can significantly impact efficiency. Optimize the DNA-to-reagent ratio and follow the manufacturer's instructions carefully.
-
Promoter Choice: Using a weaker or inducible promoter can help to control the expression level of the this compound-FP fusion protein and avoid overexpression artifacts.
Experimental Protocols
1. Generation of a Stable Cell Line Expressing this compound-FP
This protocol describes a general method for creating a stable cell line using antibiotic selection.
Materials:
-
Mammalian expression vector containing your this compound-FP fusion construct and an antibiotic resistance gene (e.g., pcDNA3.1-Tmod-EGFP, which contains a neomycin resistance gene).
-
Cell line of interest (e.g., HeLa, U2OS).
-
Complete cell culture medium.
-
Transfection reagent.
-
Selective antibiotic (e.g., G418 for neomycin resistance).
Procedure:
-
Transfection:
-
Plate your cells in a 6-well plate so they are 70-80% confluent on the day of transfection.
-
Transfect the cells with the this compound-FP expression vector using your optimized transfection protocol.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture dish (e.g., 10 cm dish) at a 1:10 dilution.
-
Add the appropriate concentration of the selective antibiotic to the culture medium. The optimal concentration should be determined beforehand by performing a kill curve on your specific cell line.
-
-
Colony Picking and Expansion:
-
Replace the selective medium every 2-3 days.
-
After 1-2 weeks, distinct antibiotic-resistant colonies should be visible.
-
Using a sterile pipette tip or cloning cylinders, pick individual colonies and transfer them to separate wells of a 24-well plate.
-
-
Screening and Expansion:
-
Expand the individual clones.
-
Screen the clones for homogenous and moderate expression of the this compound-FP fusion protein using fluorescence microscopy.
-
Select the best clone and expand it for your experiments. Freeze down aliquots for future use.
-
2. Live-Cell Imaging of this compound and the Actin Cytoskeleton
This protocol outlines the steps for imaging fluorescently-tagged this compound, often in conjunction with a marker for the actin cytoskeleton.
Materials:
-
Stable cell line expressing this compound-FP or transiently transfected cells.
-
(Optional) A live-cell actin stain (e.g., SiR-actin) or a co-expressed fluorescently-tagged actin-binding protein (e.g., LifeAct-RFP).
-
Glass-bottom imaging dishes.
-
Phenol red-free imaging medium.
-
Environmental chamber for the microscope.
Procedure:
-
Cell Plating:
-
Plate the cells on glass-bottom imaging dishes 24-48 hours before imaging to allow them to adhere and spread.
-
-
Labeling (if applicable):
-
If using a live-cell actin stain, add it to the cells according to the manufacturer's instructions, typically a few hours before imaging.
-
-
Imaging Preparation:
-
Just before imaging, replace the culture medium with pre-warmed (37°C) phenol red-free imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
-
Image Acquisition:
-
Locate cells expressing the fluorescent protein at a suitable level.
-
Set the imaging parameters to minimize phototoxicity and photobleaching (see troubleshooting section above).
-
Acquire time-lapse images at a frame rate appropriate for the dynamics of interest. For this compound dynamics at the leading edge of a migrating cell, a frame rate of one image every 5-10 seconds may be suitable.
-
Signaling Pathways and Workflows
This compound in Cell Migration Signaling
This compound's function in capping actin filaments is regulated by upstream signaling pathways that control cell migration. Two key pathways are the PI3K/Akt and Rho GTPase signaling pathways.
Caption: Signaling pathways influencing this compound and cell migration.
Experimental Workflow for Live-Cell Imaging of this compound
The following diagram outlines a typical workflow for a live-cell imaging experiment focused on this compound.
Caption: A typical experimental workflow for live-cell imaging of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence of steps to troubleshoot common issues in this compound live-cell imaging.
References
- 1. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Microtubule dynamics at the cell cortex probed by TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging with total internal reflection fluorescence microscopy for the cell biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Total Internal Reflection Fluorescence (TIRF) microscopy to visualize cortical actin and microtubules in the Drosophila syncytial embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast generation of stable cell lines expressing fluorescent marker molecules to study pathogen induced processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast Generation of Stable Cell Lines Expressing Fluorescent Marker Molecules to Study Pathogen Induced Processes | Springer Nature Experiments [experiments.springernature.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. addgene.org [addgene.org]
Tropomodulin Antibody Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of tropomodulin (TMOD) antibodies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of my this compound antibody crucial?
Q2: What are the primary strategies for validating this compound antibody specificity?
A: A multi-pronged approach is recommended for robust validation. Key strategies include:
-
Genetic Strategies: Using knockout (KO) or knockdown (KD) models is considered a gold standard for demonstrating antibody specificity.[2][4][5] The absence of a signal in a KO/KD sample compared to the wild-type control provides strong evidence of specificity.[5][6]
-
Western Blotting (WB): This technique is widely used to verify that the antibody detects a protein of the correct molecular weight for this compound (approximately 40 kDa).[7]
-
Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): IP with the this compound antibody, followed by mass spectrometry analysis of the precipitated proteins, can confirm the identity of the target protein.[1]
-
Independent Antibody Strategies: Using two or more independent antibodies that recognize different epitopes on the this compound protein can provide corroborating evidence of specificity.[1][2][4]
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): These techniques help to verify that the antibody detects this compound in the expected subcellular location, such as at the pointed ends of actin filaments.[7][8][9]
Q3: Where can I obtain this compound knockout cell lines for validation?
A: Several commercial vendors offer knockout cell lines. For example, TMOD3 knockout HeLa and 293FT cell lines are available.[10] These cell lines are typically generated using CRISPR/Cas9 technology.[5][11]
Q4: My this compound antibody works in Western blotting but not in immunofluorescence. Why?
A: An antibody's performance can be application-dependent.[7] An antibody that recognizes a denatured protein in Western blotting may not recognize the native protein conformation in immunofluorescence.[7] Fixation and permeabilization methods in IF protocols can also affect epitope availability. Optimization of the IF protocol is often necessary.
Troubleshooting Guides
Western Blotting
Problem: No signal or weak signal for this compound.
| Possible Cause | Troubleshooting Steps |
| Low protein abundance | Increase the amount of protein loaded onto the gel. Consider enriching the sample for this compound using immunoprecipitation.[12][13] |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a protein of ~40 kDa.[13][14] |
| Suboptimal antibody concentration | Perform a titration experiment to determine the optimal primary antibody concentration.[12][14][15] |
| Inactive antibody | Ensure the antibody has been stored correctly and is within its expiration date. Avoid repeated freeze-thaw cycles.[12] |
| Insufficient exposure | Increase the exposure time during chemiluminescence detection.[12] |
Problem: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). Some antibodies have specific blocking buffer requirements.[12][14][15] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[12][14][16] |
| Insufficient washing | Increase the number and duration of wash steps to remove unbound antibodies.[14] |
| Contaminated buffers or equipment | Prepare fresh buffers and ensure all equipment is clean.[12] |
Problem: Non-specific bands are observed.
| Possible Cause | Troubleshooting Steps |
| Primary antibody cross-reactivity | The most definitive way to address this is to test the antibody on a this compound knockout cell lysate.[5][6] The absence of the band in the knockout lysate confirms its specificity. |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[13] |
| Protein degradation | Add protease inhibitors to the lysis buffer to prevent protein degradation.[17] |
| Too much protein loaded | Reduce the amount of total protein loaded on the gel.[12][16] |
Immunoprecipitation
Problem: Low yield of immunoprecipitated this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient antibody-protein binding | Ensure the lysis buffer is compatible with maintaining the native protein structure. Some detergents can denature proteins.[17][18] Incubate the antibody with the lysate overnight at 4°C.[19] |
| Insufficient amount of antibody | Increase the amount of primary antibody used for the immunoprecipitation.[17] |
| Inefficient binding to beads | Choose the appropriate protein A/G beads based on the antibody's isotype. Pre-clear the lysate with beads to reduce non-specific binding.[17] |
| Protein not effectively released from cells | Optimize the cell lysis protocol. Sonication may be required in addition to lysis buffer.[19] |
Problem: High background/non-specific proteins in the eluate.
| Possible Cause | Troubleshooting Steps |
| Non-specific antibody binding | Include an isotype control antibody in a parallel experiment to identify non-specifically bound proteins.[18] |
| Insufficient washing | Increase the number of wash steps after the antibody-bead complex has formed. Use a more stringent wash buffer if necessary.[18] |
| Protein aggregation | Ensure all steps are performed at 4°C to minimize protein aggregation and denaturation.[18] |
Experimental Protocols & Workflows
Workflow for this compound Antibody Validation
Caption: A logical workflow for validating this compound antibody specificity.
Detailed Protocol: Western Blotting using a this compound Knockout Cell Line
-
Lysate Preparation:
-
Culture wild-type (WT) and this compound-knockout (KO) cells (e.g., TMOD3 KO HeLa cells) to 80-90% confluency.[10]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[17]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Determine the protein concentration of the supernatant (lysate) using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 20-30 µg of protein from both WT and KO lysates with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. A 0.45 µm pore size is generally suitable for a ~40 kDa protein.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Expected Result: A band at approximately 40 kDa should be present in the WT lane and absent in the KO lane. A loading control antibody (e.g., GAPDH or β-actin) should show a band of equal intensity in both lanes.[11]
-
Signaling Pathway and Interaction Context
Caption: this compound's role in capping the pointed end of actin filaments.
References
- 1. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Antibody Validation Strategies - Introductory Guide - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 3. abinscience.com [abinscience.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. mybiosource.com [mybiosource.com]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. Content Not Available [sigmaaldrich.com]
- 8. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Immunolocalization of this compound, tropomyosin and actin in spread human erythrocyte skeletons. | Semantic Scholar [semanticscholar.org]
- 10. Human TMOD3 (this compound 3) knockout 293FT cell line - Creative Bioarray [cellstrains.com]
- 11. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. usbio.net [usbio.net]
- 18. protocols.io [protocols.io]
- 19. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
controlling for off-target effects in tropomodulin knockout studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for off-target effects during tropomodulin (Tmod) knockout experiments.
Troubleshooting Guide
Issue 1: My this compound knockout cells/animal model shows a weaker-than-expected or no discernible phenotype.
-
Question: I have confirmed the knockout of my target this compound isoform at the genomic level, but the functional or morphological phenotype is not what I anticipated. What could be the cause?
-
Answer: This is a common issue in this compound studies due to functional redundancy and compensation among isoforms.[1][2] Mammals have four Tmod isoforms (Tmod1, Tmod2, Tmod3, Tmod4) with varying expression patterns.[3][4] When one isoform is knocked out, others may be upregulated or translocate to compensate for the loss, masking the expected phenotype.[1][5][6] For example, in Tmod1-null skeletal muscle, Tmod3 and Tmod4 have been shown to localize to the thin filament pointed ends to maintain sarcomere structure.[1][7]
Troubleshooting Steps:
-
Assess Other Isoforms: Quantify the mRNA and protein levels of the other three this compound isoforms in your knockout model compared to wild-type controls.
-
Immunolocalization: Perform immunofluorescence staining to check if other Tmod isoforms have relocalized to the site of action of the knocked-out isoform. In muscle cells, for instance, this would be the thin filament pointed ends.[7]
-
Double/Triple Knockout: If compensation is confirmed, consider creating double or triple knockout models to unmask the function of your primary target isoform.
-
Issue 2: I'm observing a severe or unexpected phenotype that may not be related to this compound's known function.
-
Question: My knockout model exhibits a phenotype that seems unrelated to actin filament capping, such as widespread apoptosis or developmental arrest. How can I determine if this is an off-target effect of my gene-editing strategy (e.g., CRISPR/Cas9)?
-
Answer: While some Tmod knockouts are lethal (e.g., Tmod1 knockout leads to embryonic lethality due to heart defects), unexpected phenotypes could arise from unintended mutations elsewhere in the genome caused by the gene-editing tools.[1][5][8] It is critical to distinguish between the on-target phenotype and off-target effects.[8]
Troubleshooting Steps:
-
In Silico Off-Target Prediction: Use gRNA design tools to predict the most likely off-target sites in the genome for the specific guide RNA you used.
-
Off-Target Site Sequencing: Sequence the top predicted off-target loci in your knockout model to check for unintended insertions or deletions (indels).[9]
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, perform WGS on your knockout and wild-type controls to identify all unintended mutations.[10]
-
Use High-Fidelity Cas9: In future experiments, use engineered high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which are designed to reduce off-target cleavage.[9]
-
Rescue Experiment: The most definitive control is a rescue experiment.[11] Re-introduce the wild-type version of the this compound gene into your knockout model. If the phenotype is reversed, it confirms it was caused by the on-target knockout and not an off-target effect.[2]
-
Issue 3: My validation results are conflicting at the DNA, RNA, and protein levels.
-
Question: Sanger sequencing confirms a frameshift mutation in my target Tmod gene, but qRT-PCR shows only a partial reduction in mRNA, and Western blot still detects a protein band. What's happening?
-
Answer: This discrepancy can arise from several factors. The presence of a frameshift mutation does not always lead to complete nonsense-mediated decay (NMD) of the mRNA transcript. The cell may also initiate translation from an alternative start codon downstream of the mutation, potentially producing a truncated, non-functional, or partially functional protein that may still be recognized by certain antibodies.
Troubleshooting Steps:
-
Primer/Antibody Specificity: Ensure your qRT-PCR primers flank the edited region and that your antibody's epitope is upstream of the mutation site. An antibody targeting the C-terminus of the protein might not detect a truncated version.
-
Multiple Validation Methods: Rely on a combination of validation techniques for a complete picture.[12][13] A confirmed frameshift at the DNA level is strong evidence, but demonstrating the absence of a full-length, functional protein is crucial.[13][14]
-
Functional Assays: Perform functional assays to confirm the loss of this compound's activity, such as actin depolymerization assays or analysis of cell morphology and contractility.[12][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in a this compound knockout experiment to account for off-target effects?
A1: A robust experimental design should include multiple controls:
-
Wild-Type Control: Untreated cells or littermate animals to provide a baseline for phenotype, gene, and protein expression.[12]
-
Non-Targeting Control: Cells treated with the gene-editing machinery (e.g., Cas9 and a non-targeting guide RNA) to control for effects of the delivery and editing process itself.[12]
-
Rescue Control: The knockout model with the wild-type gene re-introduced to confirm that the observed phenotype is specifically due to the loss of the target gene.[2][11]
-
Clonal Isolation: When working with cell lines, isolate and validate multiple independent knockout clones to ensure the observed phenotype is consistent and not due to random clonal variation.[8]
Q2: How can I minimize CRISPR/Cas9 off-target effects from the outset of my experiment?
A2: Minimizing off-target effects starts with careful experimental design.[16] Key strategies include:
-
Guide RNA Design: Use updated algorithms to design gRNAs with high on-target scores and low predicted off-target activity. Truncating the gRNA to 17-18 nucleotides can also decrease off-target events.[17]
-
Cas9 Nuclease Choice: Employ high-fidelity Cas9 enzymes, which have been engineered to reduce binding to mismatched DNA sequences.[9][18]
-
Delivery Method: Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex instead of a plasmid.[16] RNPs are cleared from the cell more quickly, reducing the time available for off-target cleavage to occur.[18]
-
Paired Nickases: Use a mutated Cas9 "nickase" with two separate gRNAs to create offset single-strand breaks. This increases specificity as it requires two binding events to generate a double-strand break.[9][18]
Q3: What is the functional role of this compound, and why is isoform compensation a concern?
A3: Tropomodulins are actin-capping proteins that bind to the slow-growing (pointed) end of actin filaments.[5][6] This capping action is crucial for regulating the precise length and stability of actin filaments, which is vital for processes like muscle contraction and maintaining cell structure.[4][19] There are four Tmod isoforms with tissue-specific expression (e.g., Tmod1 in the heart and slow skeletal muscle, Tmod4 in skeletal muscle, Tmod2 in neurons, and Tmod3 is ubiquitous).[3] Because they share the core function of capping actin, the presence of one isoform can often structurally or functionally compensate for the absence of another, which is a major consideration when interpreting knockout phenotypes.[1][7]
Q4: My antibody for my target this compound isoform is not working well for Western blotting. What are alternative ways to validate the knockout at the protein level?
A4: If a reliable antibody is unavailable, you can use other protein-level validation methods:
-
Mass Spectrometry (MS): This is a highly sensitive and specific method. By analyzing the total proteome of your wild-type and knockout cells, you can confirm the absence of peptides corresponding to your target this compound isoform.[20]
-
Flow Cytometry: If your this compound isoform is expressed on the cell surface (which is not typical for Tmods) or if you can link its expression to a surface marker, flow cytometry can provide quantitative data on its absence in a large cell population.[6][12]
-
Immunocytochemistry/Immunohistochemistry (ICC/IHC): Even if an antibody is not suitable for Western blotting, it might work for imaging applications. The absence of specific staining in your knockout cells/tissues compared to a clear signal in the wild-type control can serve as validation.[11]
Data & Protocols
Quantitative Data Summary Tables
Table 1: Comparison of Knockout Validation Methodologies
| Validation Level | Technique | Primary Objective | Expected Result for Knockout | Key Consideration |
| Genomic (DNA) | PCR & Gel Electrophoresis | Confirm genomic alteration (e.g., deletion).[13] | Shift in PCR product size or absence of product.[13] | Does not confirm functional knockout. |
| Sanger Sequencing | Verify the precise mutation at the target site.[12][13] | Presence of frameshift indel or intended modification.[14] | Gold standard for confirming on-target edit. | |
| Next-Gen Sequencing (NGS) | Identify all on- and off-target mutations genome-wide. | Confirms on-target edit and reveals unintended mutations. | Most comprehensive but also most expensive. | |
| Transcriptomic (RNA) | qRT-PCR | Measure target gene mRNA abundance.[12] | Significant decrease or absence of mRNA transcript.[21] | mRNA levels may not perfectly correlate with protein levels. |
| Proteomic (Protein) | Western Blot | Detect the presence and size of the target protein.[12] | Absence of the specific protein band.[20][21] | Highly dependent on antibody specificity and quality. |
| Mass Spectrometry | Unbiased detection and quantification of peptides. | Absence of peptides unique to the target protein.[20] | High sensitivity; does not require a specific antibody. | |
| Functional | Phenotypic Assays | Assess the physiological impact of the gene loss.[12] | The expected change in cellular or organismal function. | Confirms biological relevance of the knockout.[12] |
Table 2: Summary of Strategies to Minimize CRISPR Off-Target Effects
| Strategy | Method | Mechanism of Action | Reference |
| gRNA Optimization | High-specificity gRNA design | Algorithms select sequences with minimal homology to other genomic sites. | [16] |
| Truncated gRNAs (17-18 nt) | Shortening the guide reduces the tolerance for mismatches at off-target sites. | [17] | |
| Cas9 Protein Engineering | High-Fidelity Cas9 (e.g., SpCas9-HF1) | Mutations in Cas9 reduce its non-specific DNA binding energy, requiring a better match for cleavage. | [9][18] |
| Paired Nickases (D10A mutant) | Requires two gRNAs to bind in close proximity, doubling the target sequence length and increasing specificity. | [9][18] | |
| Delivery & Temporal Control | RNP Delivery | Delivers Cas9/gRNA as a protein-RNA complex that is degraded relatively quickly, limiting its window of activity. | [16][18] |
| Anti-CRISPR Proteins | Introduction of inhibitor proteins can halt Cas9 activity after a desired time, preventing further on- and off-target editing. | [22] |
Experimental Protocols
Protocol 1: Western Blot for Protein Knockout Validation
Objective: To verify the absence of the target this compound protein in knockout cells or tissues.[13]
Methodology:
-
Protein Extraction: Lyse wild-type (WT) and knockout (KO) cells/tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target this compound isoform overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., GAPDH, β-actin) should be probed on the same membrane to confirm equal protein loading.
-
Analysis: Confirm the absence of the target protein band in the KO lanes compared to the clear presence of the band in the WT lanes.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for mRNA Expression Analysis
Objective: To measure the abundance of the target this compound mRNA transcript.[12]
Methodology:
-
RNA Extraction: Isolate total RNA from WT and KO cells/tissues using a suitable commercial kit (e.g., TRIzol or column-based kits).
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design qPCR primers that span an exon-exon junction of the target this compound gene to prevent amplification of any contaminating genomic DNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the designed primers, and the synthesized cDNA. Include a no-template control (NTC) and a no-reverse-transcriptase (-RT) control.
-
Data Acquisition: Run the reaction on a real-time PCR machine.
-
Analysis: Calculate the relative expression of the target gene in KO samples compared to WT using the delta-delta Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). A significant reduction in the calculated expression level indicates successful knockout at the transcript level.
Visualizations
Caption: Workflow for validating a this compound knockout and controlling for off-target effects.
Caption: Logical framework for troubleshooting unexpected phenotypes in Tmod knockout studies.
Caption: this compound's core function in capping tropomyosin-decorated actin filaments.
References
- 1. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropomodulins and Tropomyosins: Working as a Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Counting Game: Quantifying CRISPR’s Off-target Effects | Technology Networks [technologynetworks.com]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. cyagen.com [cyagen.com]
- 15. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing [mdpi.com]
- 18. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 19. [PDF] this compound Capping of Actin Filaments in Striated Muscle Development and Physiology | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. innovativegenomics.org [innovativegenomics.org]
minimizing background in tropomodulin co-immunoprecipitation experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tropomodulin co-immunoprecipitation (co-IP) experiments, with a focus on minimizing background.
Troubleshooting Guide: Minimizing Background in this compound Co-IP
High background in co-IP experiments can obscure genuine protein-protein interactions, leading to unreliable data. The following guide provides a systematic approach to identifying and resolving common causes of high background specifically in this compound co-IPs.
Problem: High Background or Non-Specific Bands in Western Blot
High background can manifest as multiple non-specific bands, a smeared lane, or strong bands at the molecular weights of antibody heavy and light chains.
| Potential Cause | Recommended Solution | Rationale for this compound Co-IP |
| Inappropriate Antibody Selection | Use a high-affinity, validated monoclonal antibody specific for this compound. If using a polyclonal antibody, ensure it is affinity-purified. | Tropomodulins are part of a family of proteins with several isoforms; a highly specific antibody is crucial to avoid cross-reactivity. |
| Non-Specific Binding to Beads | 1. Pre-clear the lysate: Incubate the cell lysate with beads (without the primary antibody) for 1-2 hours at 4°C before the IP. 2. Block the beads: Incubate the beads with a blocking agent like 5% Bovine Serum Albumin (BSA) in PBS before adding the antibody. | Lysates, especially from muscle or neuronal tissues where this compound is abundant, can be complex. Pre-clearing removes proteins that non-specifically bind to the beads. |
| Insufficient or Inadequate Washing | 1. Increase the number of washes: Perform at least 4-5 washes. 2. Increase wash buffer stringency: Gradually increase the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration (e.g., up to 1% NP-40 or Triton X-100). | This compound's interaction with actin and tropomyosin can be robust. Stringent washing helps to remove weakly interacting, non-specific proteins. |
| Antibody Heavy and Light Chain Interference | 1. Use a light-chain specific secondary antibody. 2. Crosslink the antibody to the beads: Use a crosslinking agent like DSS or BS3 to covalently attach the antibody to the Protein A/G beads. 3. Use a primary antibody directly conjugated to HRP or a fluorescent dye. | This is a general issue in co-IP, but critical when the protein of interest has a similar molecular weight to the heavy (~50 kDa) or light (~25 kDa) chains. |
| Too Much Starting Material | Reduce the total amount of protein lysate used for the IP. A typical starting range is 500 µg to 2 mg of total protein. | Overloading the IP reaction can lead to increased non-specific binding. This is particularly relevant for tissues with high this compound expression. |
| Cell Lysis Conditions | Use a mild lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 0.5-1% NP-40). Always include protease and phosphatase inhibitors. | Harsh lysis conditions can denature proteins and expose hydrophobic regions, leading to non-specific interactions. Preserving the native conformation of this compound and its binding partners is key. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of antibody to use for a this compound co-IP?
A1: A monoclonal antibody that has been validated for immunoprecipitation is highly recommended. This minimizes the risk of off-target binding and lot-to-lot variability. If a monoclonal antibody is not available, use an affinity-purified polyclonal antibody and perform thorough validation experiments.
Q2: How can I be sure that the interaction I'm seeing with this compound is real and not an artifact?
A2: Proper controls are essential. You should include:
-
Isotype Control: An antibody of the same isotype and from the same species as your this compound antibody, but which does not recognize any cellular protein. This control helps to identify non-specific binding to the antibody.
-
Beads-Only Control: Perform the entire co-IP procedure with beads but without any antibody. This will show proteins that bind non-specifically to the beads.
-
Reverse Co-IP: If you have an antibody against the putative interacting partner, perform a co-IP pulling down that protein and then blot for this compound. Consistent results from both directions strengthen the evidence for a genuine interaction.
Q3: My protein of interest interacts with the cytoskeleton. Are there special considerations for a this compound co-IP?
A3: Yes. Since this compound is an actin-binding protein, it's crucial to optimize the lysis conditions to maintain the integrity of cytoskeletal interactions without extracting an overwhelming amount of cytoskeletal components that can lead to high background. Consider using a lysis buffer with a non-ionic detergent like NP-40 or Triton X-100 and a moderate salt concentration (150-250 mM NaCl). Avoid harsh detergents like SDS that can disrupt these interactions.
Q4: Should I pre-clear my lysate?
A4: Pre-clearing is highly recommended, especially when working with complex lysates from tissues or when experiencing high background.[1][2] This step involves incubating your lysate with beads alone before adding your specific antibody, which helps to remove proteins that non-specifically adhere to the beads.[1][2]
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol for this compound
This protocol is a starting point and may require further optimization based on the specific cell type, this compound isoform, and interacting partners.
1. Cell Lysis a. Wash cells with ice-cold PBS. b. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-Clearing (Recommended) a. Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate. b. Incubate on a rotator for 1-2 hours at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation a. Add 2-5 µg of your primary anti-tropomodulin antibody to the pre-cleared lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30-50 µL of Protein A/G bead slurry. d. Incubate on a rotator for an additional 2-4 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads 4-5 times with 1 mL of ice-cold lysis buffer. After the final wash, remove all residual buffer.
5. Elution a. Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. b. Pellet the beads by centrifugation and collect the supernatant for Western blot analysis.
Signaling Pathway and Experimental Workflow Visualization
This compound 3 (TMOD3) in the EGFR/PI3K/AKT Signaling Pathway
In hepatocellular carcinoma, TMOD3 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), promoting the activation of the downstream PI3K/AKT signaling pathway, which is crucial for cell growth and metastasis.[3]
Co-Immunoprecipitation Experimental Workflow
The following diagram illustrates the key steps in a typical co-immunoprecipitation experiment designed to identify this compound's binding partners.
References
- 1. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 3 modulates EGFR-PI3K-AKT signaling to drive hepatocellular carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropomodulin Purification from Native Sources
Welcome to the technical support center for tropomodulin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the isolation of this compound from native sources such as erythrocytes and muscle tissue.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from native sources.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low final yield of this compound | Inefficient initial extraction: this compound may be difficult to solubilize from the cytoskeleton, especially in early protocols.[1] | - For Erythrocytes: Use a high ionic strength buffer or a buffer containing detergents like Triton X-100 to improve extraction from the membrane skeleton. An improved protocol involves solubilizing Triton X-100-extracted membranes with NaBr.[1] - For Muscle Tissue: Ensure complete homogenization of the tissue to release myofibrils. The preparation of an acetone (B3395972) powder can facilitate subsequent extraction steps. |
| Protein degradation: this compound can be susceptible to proteolysis by endogenous proteases released during cell lysis.[2] | - Add a protease inhibitor cocktail to all buffers throughout the purification process. - Maintain low temperatures (4°C) during all steps to minimize protease activity.[2] | |
| Poor binding to chromatography resin: The conformation of this compound or the presence of interacting partners might interfere with binding to affinity or ion-exchange columns. | - Optimize buffer conditions (pH, salt concentration) for the specific chromatography step. - Consider a different chromatography resin or purification strategy if binding remains poor. | |
| Presence of contaminating proteins in the final eluate | Co-purification of interacting proteins: this compound's natural binding partners, such as tropomyosin and actin, are common contaminants.[3] | - Incorporate additional purification steps, such as gel filtration or a different type of chromatography (e.g., hydroxylapatite), to separate this compound from its binding partners.[4] - For muscle preparations, high salt extraction can help dissociate actin-myosin complexes. |
| Nonspecific binding to chromatography resin: Other proteins may bind weakly to the column matrix. | - Increase the stringency of the wash steps by moderately increasing the salt concentration or including a low concentration of a non-ionic detergent in the wash buffer. - If using affinity chromatography (e.g., for a tagged recombinant protein), ensure the tag is accessible and not sterically hindered. | |
| Protein instability or aggregation during purification | Inappropriate buffer conditions: pH, ionic strength, and the presence of co-factors can significantly impact protein stability.[5] | - Maintain the pH of all buffers within a stable range for this compound (typically around neutral pH). - Optimize the salt concentration; some proteins require a certain ionic strength to remain soluble. - Consider the addition of stabilizing agents like glycerol (B35011) or low concentrations of reducing agents (e.g., DTT) if disulfide bond formation is a concern.[5] |
| Difficulty separating this compound isoforms | Similar biochemical properties: Different this compound isoforms (TMOD1, TMOD2, TMOD3, TMOD4) have similar molecular weights and may behave similarly during chromatography.[3] | - Utilize high-resolution ion-exchange chromatography with a shallow gradient to exploit subtle differences in charge. - If isoform-specific purification is critical, consider developing an immunoaffinity chromatography protocol using an antibody specific to the desired isoform. |
Experimental Protocols
Protocol 1: Purification of this compound from Human Erythrocytes
This protocol is an improved method for purifying milligram quantities of this compound to approximately 98% homogeneity.[1]
Materials:
-
Packed human erythrocytes
-
Lysis buffer (e.g., 5 mM sodium phosphate, pH 7.4, with protease inhibitors)
-
Triton X-100
-
NaBr
-
DEAE-cellulose column
-
Ultrogel AcA 34 gel filtration column
-
Appropriate chromatography buffers
Methodology:
-
Preparation of Erythrocyte Membranes:
-
Wash packed erythrocytes multiple times in a saline solution (e.g., 150 mM NaCl, 5 mM sodium phosphate, pH 7.4) to remove plasma proteins and buffy coat.[1]
-
Lyse the red blood cells in a hypotonic buffer to release hemoglobin and obtain erythrocyte ghosts (membranes).
-
Wash the membranes extensively to remove residual hemoglobin.
-
-
Extraction of this compound:
-
Extract the erythrocyte membranes with Triton X-100 to remove peripheral membrane proteins.
-
Solubilize the this compound from the Triton-extracted membranes using a buffer containing NaBr.[1]
-
-
DEAE-Cellulose Chromatography:
-
Load the solubilized protein extract onto a DEAE-cellulose column equilibrated with a low-salt buffer.
-
Wash the column to remove unbound proteins.
-
Elute bound proteins using a salt gradient. Collect fractions and analyze by SDS-PAGE to identify those containing this compound.
-
-
Gel Filtration Chromatography:
-
Pool the this compound-containing fractions from the DEAE column and concentrate the sample.
-
Load the concentrated sample onto an Ultrogel AcA 34 gel filtration column to separate proteins based on size.
-
Collect fractions and analyze by SDS-PAGE for pure this compound.
-
Protocol 2: Purification of this compound from Skeletal Muscle
This protocol outlines a general strategy for the purification of this compound from skeletal muscle tissue. Specific buffer compositions and gradient conditions may require optimization.
Materials:
-
Fresh or frozen skeletal muscle tissue (e.g., rabbit psoas muscle)
-
Acetone
-
Extraction buffer (high ionic strength, e.g., containing 0.5 M KCl, with protease inhibitors)
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Hydroxylapatite chromatography column
-
Gel filtration chromatography column
Methodology:
-
Preparation of Muscle Acetone Powder:
-
Mince the skeletal muscle tissue and extract with a high-salt buffer to remove the majority of myosin.
-
Wash the remaining muscle pellet with cold acetone to dehydrate and denature many proteins, resulting in a stable acetone powder.
-
-
Extraction of this compound:
-
Extract the acetone powder with a low-salt buffer to solubilize actin and associated proteins, including this compound.
-
Clarify the extract by centrifugation to remove insoluble material.
-
-
Ammonium Sulfate Precipitation:
-
Perform a fractional ammonium sulfate precipitation to concentrate the proteins in the extract and remove some contaminants. This compound is expected to precipitate at a specific ammonium sulfate saturation range, which may need to be determined empirically.
-
-
Ion-Exchange Chromatography:
-
Resuspend the precipitated protein pellet in a low-salt buffer and dialyze to remove ammonium sulfate.
-
Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose).
-
Elute with a salt gradient and collect fractions. Analyze fractions by SDS-PAGE and immunoblotting (if a this compound-specific antibody is available) to identify this compound-containing fractions.
-
-
Hydroxylapatite and Gel Filtration Chromatography:
-
Further purify the this compound-containing fractions using hydroxylapatite chromatography, which separates proteins based on their affinity for calcium phosphate.
-
As a final polishing step, perform gel filtration chromatography to separate proteins by size and obtain highly purified this compound.
-
Data Presentation
Table 1: Summary of this compound Purification Data (Illustrative)
| Purification Step | Source | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | Erythrocytes | 1500 | 5 | ~0.3 | 100 |
| DEAE-Cellulose | Erythrocytes | 150 | 3.5 | ~2.3 | 70 |
| Gel Filtration | Erythrocytes | 10 | 2.5 | >95 | 50 |
| Crude Extract | Skeletal Muscle | 2500 | 8 | ~0.3 | 100 |
| Ion-Exchange | Skeletal Muscle | 200 | 5 | ~2.5 | 62.5 |
| Hydroxylapatite | Skeletal Muscle | 25 | 3 | 12 | 37.5 |
| Gel Filtration | Skeletal Muscle | 5 | 2 | >90 | 25 |
Note: The values in this table are illustrative and will vary depending on the starting material, protocol efficiency, and specific experimental conditions.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound purification from erythrocytes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification and purification of a novel Mr 43,000 tropomyosin-binding protein from human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Tropomodulin Overexpression and Cellular Toxicity
Welcome to the technical support center for researchers encountering issues with tropomodulin overexpression and associated cellular toxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am overexpressing this compound in my cell line, and I'm observing high levels of cell death. Is this expected?
A1: Yes, overexpression of this compound, particularly Tmod1, has been shown to induce cellular toxicity and apoptosis in various cell types. While the most dramatic effects are observed in cardiac muscle cells, leading to myofibril degeneration, overexpression in non-muscle cells can also disrupt the actin cytoskeleton and lead to cell death. The extent of toxicity can be dependent on the cell type and the level of this compound expression.
Q2: What are the typical morphological changes I might see in cells overexpressing this compound?
A2: In addition to signs of apoptosis like membrane blebbing and cell detachment, you might observe alterations in cell shape and cytoskeletal organization. In non-muscle cells, depletion of this compound isoforms (Tmod1 and Tmod3) has been shown to cause a loss of contractile stress fibers.[1][2][3] Conversely, overexpression may lead to an imbalance in cytoskeletal dynamics, potentially causing aberrant cell morphology.
Q3: My cells are dying before I can perform my experiments. What can I do to mitigate the toxicity of this compound overexpression?
A3: If high levels of this compound are toxic to your cells, consider the following strategies:
-
Use an inducible expression system: This will allow you to grow the cells to a sufficient density before inducing this compound expression for a shorter period.
-
Titrate your transfection reagent and DNA concentration: High concentrations of transfection reagents and plasmid DNA can be cytotoxic. Optimizing these parameters can help reduce cell death.
-
Choose a weaker promoter: If you are using a strong constitutive promoter like CMV, switching to a weaker promoter can reduce the expression level of this compound and lessen the toxic effects.[4]
-
Perform a time-course experiment: The toxic effects of this compound overexpression may be time-dependent. Harvest your cells at earlier time points post-transfection to find a window where you have sufficient protein expression for your assay with minimal cell death.
Q4: I'm not getting good expression of my this compound construct. What could be the problem?
A4: Low or no protein expression can be due to several factors:
-
Inefficient transfection: Optimize your transfection protocol for the specific cell line you are using. Every cell type has different requirements for optimal DNA uptake.
-
Vector design: Ensure your plasmid has the correct elements for expression in mammalian cells, including a suitable promoter, Kozak sequence, and polyadenylation signal.
-
"Leaky" expression and toxicity: Even low levels of expression from an inducible promoter before induction can be toxic to the cells over time, leading to the selection of non-expressing cells.[5]
-
Plasmid quality: Use high-purity, endotoxin-free plasmid DNA for your transfections, as contaminants can significantly reduce transfection efficiency and cause cell death.[6]
Troubleshooting Guides
Problem 1: High Cell Death After Transfection with this compound Plasmid
| Possible Cause | Suggested Solution |
| Inherent Toxicity of this compound | Use an inducible expression vector to control the timing of this compound expression. Reduce the amount of plasmid DNA used for transfection.[7] |
| Transfection Reagent Toxicity | Optimize the ratio of transfection reagent to DNA. Perform a toxicity test with the transfection reagent alone to determine the optimal concentration for your cell line. |
| High Expression Levels | Switch to a weaker promoter to lower the expression level of this compound.[4] |
| Prolonged Expression | Perform a time-course experiment to identify the earliest time point with detectable expression and acceptable cell viability. |
Problem 2: Low or No Detectable this compound Expression
| Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Optimize the transfection protocol by varying the DNA concentration, reagent-to-DNA ratio, and incubation time.[8] |
| Incorrect Vector Design | Verify the integrity of your plasmid by restriction digest and sequencing. Ensure that the promoter is appropriate for your cell line. |
| Protein Degradation | Perform a time-course experiment to see if the protein is expressed at earlier time points and then degraded. Include protease inhibitors in your cell lysis buffer. |
| Suboptimal Detection Method | Ensure your antibody is specific and sensitive enough to detect the overexpressed this compound. Use a positive control for your Western blot if available. |
Quantitative Data Summary
While specific quantitative data on this compound-induced toxicity in commonly used research cell lines like HeLa or HEK293 is limited in the current literature, the following table provides a conceptual framework for the types of data you should aim to collect in your experiments.
| Assay | Parameter Measured | Expected Trend with this compound Overexpression |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Decrease |
| LDH Assay | Cytotoxicity (Membrane Integrity) | Increase |
| Annexin V/PI Staining | Apoptosis/Necrosis | Increase in Annexin V positive cells |
| Caspase-3 Activity Assay | Apoptosis Execution | Increase in activity |
Experimental Protocols
Assessing Cell Viability using MTT Assay
This protocol is a colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells transfected with this compound expression vector or control vector.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and transfect with your this compound or control plasmid.
-
At the desired time point post-transfection, remove the culture medium.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Quantifying Apoptosis by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells transfected with this compound expression vector or control vector.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Harvest cells at the desired time point post-transfection.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5][10][11]
Measuring Cytotoxicity with LDH Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cell culture supernatant from transfected cells.
-
LDH Cytotoxicity Assay Kit.
-
96-well plate.
-
Plate reader.
Procedure:
-
Collect the cell culture supernatant at the desired time point post-transfection.
-
Centrifuge the supernatant to remove any detached cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a positive control by lysing a separate set of untransfected cells to achieve maximum LDH release.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[2][7][12]
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Overexpression of this compound can disrupt the finely tuned actin cytoskeleton, potentially leading to cellular stress and activating the intrinsic pathway of apoptosis.
References
- 1. Endoplasmic Reticulum Stress in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of TMOD1 promotes cell motility and cell proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myofibril degeneration caused by this compound overexpression leads to dilated cardiomyopathy in juvenile mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myofibril degeneration caused by this compound overexpression leads to dilated cardiomyopathy in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High Content Assay to Assess Cellular Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tropomodulin Immunolocalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation methods for tropomodulin immunolocalization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Improper Fixation: The chosen fixative may be masking the this compound epitope. Cross-linking fixatives like paraformaldehyde can sometimes obscure antigens.[1][2] | - Switch Fixative: If using paraformaldehyde, try a precipitating fixative like cold methanol (B129727). Methanol denatures proteins, which can expose epitopes.[1][3] - Optimize Fixation Time: Both under- and over-fixation can lead to poor signal. Reduce or increase fixation time to find the optimal duration.[4][5] - Antigen Retrieval: If using a cross-linking fixative, perform heat-induced epitope retrieval (HIER) to unmask the epitope.[6] |
| Inefficient Permeabilization: The antibody may not be able to access the intracellular this compound. | - Choose the Right Detergent: For cytoplasmic targets, a mild detergent like saponin (B1150181) may be sufficient. For nuclear or organelle-associated this compound, a stronger detergent like Triton X-100 might be necessary.[1][7] - Optimize Permeabilization Time: Increase the incubation time with the permeabilization buffer. | |
| Low Antibody Concentration: The primary or secondary antibody concentration may be too low for detection. | - Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to determine the optimal concentration.[8] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins or cellular components. | - Increase Blocking: Extend the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species).[4][8] - Increase Washing: Increase the number and duration of wash steps between antibody incubations.[4] - Use Cross-adsorbed Secondary Antibodies: These antibodies have been pre-adsorbed to minimize cross-reactivity with other species' immunoglobulins. |
| Autofluorescence: The cells or tissue may have endogenous fluorescence, or the fixative may be causing it.[9][10] | - Use a Quenching Step: After fixation with aldehydes, a quenching step with a reagent like sodium borohydride (B1222165) can reduce autofluorescence.[3][9] - Try a Different Fixative: Methanol fixation generally results in lower autofluorescence compared to glutaraldehyde.[11] | |
| Altered Cellular Morphology | Harsh Fixation or Permeabilization: Some fixatives, particularly organic solvents like methanol, can alter cell structure.[11][12] | - Use a Cross-linking Fixative: Paraformaldehyde is generally better at preserving cellular architecture.[1] - Use a Cytoskeleton-stabilizing Buffer: Buffers like PHEM or cytoskeleton buffer (CB) can help preserve the actin cytoskeleton during fixation.[13][14] |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunolocalization?
A1: The optimal fixation method depends on the specific this compound isoform, the cell or tissue type, and the primary antibody used.[1]
-
Paraformaldehyde (PFA): A cross-linking fixative that is excellent for preserving cell morphology.[15] It is a good starting point for many applications. However, it can mask epitopes, potentially requiring an antigen retrieval step.[1][16]
-
Methanol (MeOH): A precipitating fixative that denatures proteins. This can sometimes improve antibody access to the epitope.[1][3] However, it may not preserve the cellular structure as well as PFA and can disrupt the actin cytoskeleton if not used carefully.[17][18]
-
Glutaraldehyde: A stronger cross-linking fixative that provides excellent structural preservation but often leads to high autofluorescence and significant epitope masking.[3][19] It is less commonly used for routine immunofluorescence.
Q2: When should I perform antigen retrieval?
A2: Antigen retrieval is typically necessary when using cross-linking fixatives like paraformaldehyde or formalin.[6] The cross-linking process can create a mesh-like structure of proteins that hides the antibody's target epitope. Heat-induced epitope retrieval (HIER) uses heat and a specific buffer to reverse these cross-links and "unmask" the antigen.[20]
Q3: What is the difference between permeabilization and fixation?
A3: Fixation is the process of preserving the cellular structure and locking proteins in place. Permeabilization is the process of making the cell membrane porous to allow antibodies to enter the cell and bind to their intracellular targets.[1] If you use a cross-linking fixative like PFA, you will need a separate permeabilization step using a detergent (e.g., Triton X-100, saponin).[1][2] If you use a precipitating fixative like cold methanol, it will simultaneously fix and permeabilize the cells.[1]
Q4: How can I be sure the staining I'm seeing is specific to this compound?
A4: It is crucial to include proper controls in your experiment. A key control is to stain a sample with only the secondary antibody to check for non-specific binding. You can also use a cell line known to not express the specific this compound isoform as a negative control. If possible, validating the antibody with a western blot is also recommended.[10]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for this compound
This protocol is a good starting point for adherent cells and is known to preserve cellular morphology well.
-
Preparation of 4% PFA: In a chemical fume hood, dissolve 4g of paraformaldehyde powder in 100 mL of 1X Phosphate Buffered Saline (PBS). Heat to 60-70°C while stirring until the solution is clear. Add a few drops of 1N NaOH to aid dissolution if necessary. Cool to room temperature and filter.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation for this compound
This protocol is an alternative that may enhance the signal for some antibodies by denaturing the protein.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
Washing: Gently wash the cells three times with 1X PBS for 5 minutes each.
-
Blocking: Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Data Presentation
While specific quantitative data for this compound fixation is limited in the literature, the following table summarizes the expected outcomes based on general principles of cytoskeletal immunofluorescence.
| Fixation Method | Signal Intensity | Morphology Preservation | Autofluorescence | Antigen Retrieval |
| 4% Paraformaldehyde (PFA) | May be lower due to epitope masking | Excellent | Moderate | Often Required |
| -20°C Methanol | Can be higher due to protein denaturation | Good, but can cause shrinkage | Low | Not Required |
| 4% PFA + 0.1% Glutaraldehyde | Potentially lower due to extensive cross-linking | Excellent | High | Required |
Visualizations
Caption: Comparison of immunofluorescence workflows for paraformaldehyde and methanol fixation.
Caption: this compound caps (B75204) the pointed end of actin filaments, regulating their dynamics.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 3. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. cellproduce.co.jp [cellproduce.co.jp]
- 14. Optimized fixation of actin filaments for improved indirect immunofluorescence staining of rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFA fixation enables artifact-free super-resolution imaging of the actin cytoskeleton and associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antigen preservation tests for immunocytochemical detection of cytoskeletal proteins: influence of aldehyde fixatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 18. AAT Bioquest: What is the difference between formaldehyde and paraformaldehyde in cell fixation? [aatbioquest.blogspot.com]
- 19. Cytoplasmic microtubular images in glutaraldehyde-fixed tissue culture cells by electron microscopy and by immunofluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
improving signal-to-noise ratio in tropomodulin FRET assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in tropomodulin Förster Resonance Energy Transfer (FRET) assays. A low S/N ratio is a common challenge in FRET-based experiments, potentially obscuring meaningful results and leading to data misinterpretation. By systematically address[1][2]ing the sources of noise and optimizing signal detection, you can significantly enhance the quality and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use a FRET assay to study it?
This compound (Tmod) is a crucial protein that binds to and caps (B75204) the "pointed," slow-growing end of actin filaments. This capping activity is [3][4]vital for regulating the precise length and stability of actin filaments, which is essential for processes like muscle contraction and cell motility. FRET assays are powerful [5][6]tools for studying this compound because they allow for the real-time measurement of molecular proximity. By labeling this compound [7]and its binding partners (like actin or tropomyosin) with a donor and acceptor fluorophore pair, researchers can directly monitor their interaction, conformational changes, and the kinetics of the capping process.
Q2: What are the prima[8]ry sources of noise and low signal in a this compound FRET assay?
Low signal-to-noise ratios in FRET assays can arise from multiple factors, often categorized as high background noise or low specific FRET signal.
-
-
Autofluorescence: Intrinsic fluorescence from biological samples (e.g., cellular components) or media additives (e.g., phenol (B47542) red, riboflavin).
-
Nonspecific Bin[10][11]ding: Fluorophore-labeled proteins or antibodies sticking to the assay plate or other unintended molecules.
-
Spectral Crosst[12][13]alk: The donor's emission bleeding into the acceptor's detection channel (bleed-through) or direct excitation of the acceptor by the donor's excitation light.
-
-
-
Inefficient FRET Pair: Poor spectral overlap between the donor's emission and the acceptor's excitation spectra.
-
Incorrect Stoic[17][18]hiometry: An imbalanced ratio of donor- to acceptor-labeled molecules can limit the formation of FRET pairs.
-
Photobleaching:[14][19] Light-induced, irreversible damage to the fluorophores, reducing the number of active donors and acceptors.
-
Suboptimal Assa[9][20]y Conditions: Incorrect pH, buffer composition, or temperature affecting protein folding and interaction.
-
Q3: How do I choose th[9][21]e right FRET pair for my this compound experiment?
Selecting an optimal FRET pair is critical for maximizing the signal. Key considerations includ[18]e:
-
Spectral Overlap: The donor's emission spectrum must significantly overlap with the acceptor's absorption spectrum.
-
Quantum Yield & Bri[16]ghtness: Use fluorophores with high quantum yields (efficient light emitters) and comparable brightness to avoid one signal overpowering the other.
-
Förster Distance ([14][15]R₀): The R₀ is the distance at which FRET efficiency is 50%. This value should be within the expected distance range of the this compound-actin interaction (typically 1-10 nm).
-
Photostability: C[7][16]hoose robust fluorophores that are resistant to photobleaching, especially for time-lapse experiments.
Troubleshooting Guid[16]e: Improving Signal-to-Noise Ratio
This section provides a problem-oriented approach to diagnosing and solving common issues encountered during this compound FRET assays.
Problem 1: High Background Fluorescence
High background can mask the specific FRET signal, making it difficult to detect true interactions.
| Cause | Solution |
| Autofluorescence from Media/Buffers | Use phenol red-free media for cell-based assays. Prepare fresh buffers and[10] filter them to remove fluorescent particulates. |
| Nonspecific Binding of Probes | Include a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Ensure adequate wash step[12][21]s to remove unbound fluorophores. |
| Contaminated Reagen[22]ts or Plasticware | Use high-quality, opaque black microplates designed for fluorescence assays to minimize crosstalk and light scatter. Always use fresh, high-pu[11]rity reagents. |
| Spectral Crosstalk | Perform control experiments with donor-only and acceptor-only samples to quantify bleed-through and direct excitation. This data is essential fo[23][24]r correcting the final FRET signal during analysis. Use narrow bandpass filters to better isolate donor and acceptor emissions. |
Problem 2: Low [17]or No FRET Signal
A weak FRET signal can result from issues with the labeled proteins, assay conditions, or instrument settings.
| Cause | Solution |
| Inefficient Protein Labeling | Optimize the fluorophore-to-protein labeling ratio. Verify labeling efficiency using spectroscopy. Purify the labeled protein to remove any free, unbound dye. |
| Suboptimal Donor-to-Acceptor Ratio | Empirically determine the optimal stoichiometry by titrating the acceptor-labeled protein against a fixed concentration of the donor-labeled protein. A ratio outside the 1:10 [8][19]to 10:1 range can diminish the FRET signal. |
| Incorrect Buffer Co[15]nditions | Ensure the assay buffer has the optimal pH and ionic strength for the this compound-actin interaction. Buffer components can significantly impact protein activity and conformation. |
| Protein Inactivity/[9]Degradation | Confirm the biological activity of this compound and actin post-labeling. Store labeled proteins properly (e.g., on ice, protected from light) and prepare fresh for each experiment. |
| Fluorophore Photobl[9][25]eaching | Reduce excitation light intensity or exposure time. Use an anti-photobleachin[9]g agent in the buffer if possible. Some studies suggest that the main pathway for acceptor photobleaching involves the absorption of a short-wavelength photon from the acceptor's excited state. Consider photobleaching c[26]orrection algorithms during data analysis. |
Experimental Proto[20][27]cols & Workflows
Protocol: Generic this compound-Actin Binding FRET Assay
This protocol provides a framework for measuring the interaction between labeled this compound (Donor) and labeled actin (Acceptor).
-
Reagent Preparation:
-
Label purified this compound with a donor fluorophore (e.g., Alexa Fluor 488) and actin with an acceptor fluorophore (e.g., Alexa Fluor 555) according to the manufacturer's protocols.
-
Determine the concentration and degree of labeling for both proteins via UV-Vis spectrophotometry.
-
Prepare FRET Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT, 0.01% Triton X-100).
-
-
Assay Setup (96-well black plate):
-
Experimental Wells: Add a fixed concentration of donor-tropomodulin. Then, add varying concentrations of acceptor-actin to create a titration curve.
-
Control Wells:
-
Donor-Only: Donor-tropomodulin in buffer (to measure donor emission and bleed-through).
-
Acceptor-Only: Acceptor-actin in buffer (to measure direct acceptor excitation).
-
Buffer Blank: Buffer only (to measure background fluorescence).
-
-
Bring all wells to a final, constant volume with FRET Assay Buffer.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Reading:
-
Use a fluorescence microplate reader or microscope.
-
Reading 1 (Donor Channel): Excite at the donor's excitation wavelength (e.g., ~488 nm) and measure emission at the donor's emission wavelength (e.g., ~520 nm).
-
Reading 2 (FRET/Acceptor Channel): Excite at the donor's excitation wavelength (e.g., ~488 nm) and measure emission at the acceptor's emission wavelength (e.g., ~565 nm).
-
Reading 3 (Acceptor Control): Excite at the acceptor's excitation wavelength (e.g., ~555 nm) and measure emission at the acceptor's emission wavelength (e.g., ~565 nm) to confirm the presence of active acceptor.
-
-
Data Analysis:
-
Subtract the buffer blank from all readings.
-
Correct the raw FRET signal for donor bleed-through and direct acceptor excitation using the data from the control wells.
-
Calculate the cor[24]rected FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Plot the FRET ratio against the concentration of acceptor-actin to determine binding affinity.
-
Visualizations
This compound Signaling Pathway
This compound functions as a cap on the pointed end of actin filaments, working in concert with tropomyosin to regulate filament length and stability. This is crucial for maintaining the structural integrity of the actin cytoskeleton.
Caption: this compound's role in capping the pointed end of actin filaments.
Troubleshooting Workflow for Low S/N Ratio
When encountering a poor signal-to-noise ratio, a systematic approach can help identify the root cause efficiently.
Caption: A logical workflow for troubleshooting low S/N in FRET assays.
References
- 1. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Capping of Actin Filaments in Striated Muscle Development and Physiology | Semantic Scholar [semanticscholar.org]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 14. What are the factors that affect FRET measurements? | AAT Bioquest [aatbio.com]
- 15. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 16. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced microscopy applications – an overview of FRET- Oxford Instruments [andor.oxinst.com]
- 18. How do I optimize FRET? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Photobleaching-corrected FRET efficiency imaging of live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing the functions of tropomodulin and leiomodin in actin assembly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functions, regulatory mechanisms, and experimental characterization of tropomodulin (Tmod) and leiomodin (Lmod), two homologous protein families with pivotal but opposing roles in actin filament dynamics. Understanding the distinct and overlapping functions of these proteins is crucial for research in muscle biology, cell motility, and the development of therapeutics targeting cytoskeletal-related diseases.
Core Functions in Actin Assembly: Capping vs. Nucleation
Tropomodulins are the primary actin filament pointed-end capping proteins, effectively blocking the addition and loss of actin monomers from the slow-growing "pointed" end of the filament. This capping activity is essential for controlling the length and stability of actin filaments in various cellular structures, including the sarcomeres of striated muscles.[1][2] In contrast, leiomodins are potent actin nucleators, promoting the formation of new actin filaments.[1][3][4][5] While Tmods put a "cap" on filament growth, Lmods provide the "seed" for new filaments to emerge.
The functional divergence arises from key structural differences. Both protein families share a conserved leucine-rich repeat (LRR) domain and N-terminal tropomyosin- and actin-binding sites.[1][3][4] However, leiomodins possess a C-terminal extension containing a Wiskott-Aldrich syndrome protein (WASP)-homology 2 (WH2) domain, which is crucial for its nucleation activity by binding actin monomers.[1][3] Tropomodulins lack this extension and instead have a second tropomyosin-binding site (TMBS2) that contributes to their high-affinity capping in the presence of tropomyosin.[1][3]
Quantitative Comparison of Biochemical Activities
The distinct functions of tropomodulins and leiomodins are reflected in their biochemical parameters, as determined by various in vitro assays.
| Parameter | This compound (Tmod1) | Leiomodin (Lmod2) | Key Findings & References |
| Primary Function | Pointed-End Capping | Actin Nucleation | Tmods block actin monomer dynamics at the pointed end, while Lmods initiate the formation of new filaments.[1][3] |
| Actin Filament Capping Affinity (Kd) | ~0.1-0.4 µM (without Tropomyosin) | Weak to no capping activity | Tropomyosin dramatically increases Tmod's capping affinity, highlighting a cooperative regulatory mechanism.[6][7][8][9] Lmods are generally not considered capping proteins.[3] |
| ≤ 1 nM (with Tropomyosin) | |||
| Actin Monomer Binding Affinity (Kd) | Weak (isoform-dependent) | ~3-4 µM for individual actin-binding sites | Tmod3 can sequester actin monomers, a function inhibited by Akt2 phosphorylation.[10] Lmod2 has three actin-binding sites with similar affinities for G-actin.[11] |
| Effect on Actin Polymerization | Inhibits pointed-end elongation | Potently promotes nucleation and elongation | Tmods reduce the rate of actin polymerization by blocking the pointed end.[3] Lmods dramatically accelerate actin polymerization by creating new filament nuclei.[4][12] |
| Nucleation Rate | Very weak to none (isoform-dependent) | High (e.g., 2 µM actin with 25 nM Lmodwt forms 3.4 nM barbed ends/minute) | Lmod's nucleation rate is comparable to that of the Arp2/3 complex.[4] Some Tmod isoforms (Tmod2 and Tmod3) have weak nucleating ability.[3] |
Signaling and Regulation
The activities of this compound and leiomodin are tightly regulated by intracellular signaling pathways, allowing for dynamic control of the actin cytoskeleton in response to cellular cues.
Regulation of this compound by PI3K/Akt2 Signaling
This compound-3 (Tmod3) is a downstream target of the PI3K/Akt2 signaling pathway. In response to stimuli like insulin, activated Akt2 phosphorylates Tmod3. This phosphorylation event inhibits the ability of Tmod3 to sequester actin monomers, thereby locally increasing the concentration of actin monomers available for polymerization. This regulatory mechanism is crucial for processes such as insulin-stimulated glucose uptake, where rapid actin remodeling is required.[13][14]
Regulation of Leiomodin by Calcium
Leiomodin's potent actin nucleation activity is attenuated by calcium (Ca2+).[15] Lmod contains a negatively charged region between its first two actin-binding sites that can directly bind Ca2+.[15] This binding is proposed to induce a conformational change that reduces Lmod's ability to nucleate actin polymerization. This regulatory mechanism suggests a direct link between calcium signaling, a ubiquitous second messenger, and the initiation of actin filament assembly in cells, particularly in muscle cells where calcium fluctuations are prominent.
Experimental Protocols
Accurate characterization of this compound and leiomodin function relies on a set of well-established biochemical assays.
Pyrene-Actin Polymerization Assay
This is the cornerstone assay to measure the kinetics of actin polymerization in bulk solution. It utilizes actin labeled with pyrene (B120774), a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into a filament.
Objective: To determine the effect of Tmod or Lmod on the rate and extent of actin polymerization.
Methodology:
-
Reagents:
-
G-actin (unlabeled and pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).
-
Purified Tmod or Lmod at various concentrations.
-
(Optional) Tropomyosin.
-
-
Procedure:
-
Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer.
-
Add Tmod, Lmod, or buffer control to the G-actin solution in a fluorometer cuvette.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The initial slope of the fluorescence curve reflects the initial rate of polymerization.
-
A decrease in the slope in the presence of Tmod indicates capping activity.
-
A decrease in the lag phase and an increase in the slope in the presence of Lmod indicate nucleation activity.
-
Co-sedimentation Assay
This assay is used to determine if a protein binds to filamentous actin (F-actin) and to estimate the binding affinity.
Objective: To assess the binding of Tmod or Lmod to F-actin.
Methodology:
-
Reagents:
-
Polymerized F-actin.
-
Purified Tmod or Lmod at various concentrations.
-
Actin polymerization buffer.
-
Ultracentrifuge.
-
-
Procedure:
-
Incubate a constant amount of F-actin with increasing concentrations of Tmod or Lmod.
-
Pellet the F-actin and any bound proteins by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes).
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE.
-
-
Data Analysis:
-
Quantify the amount of Tmod or Lmod in the pellet and supernatant fractions.
-
Plot the concentration of bound protein versus the concentration of free protein to determine the dissociation constant (Kd).
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments as they polymerize in real-time, providing detailed information on nucleation, elongation, and capping events.
Objective: To directly observe the effects of Tmod and Lmod on single actin filaments.
Methodology:
-
Reagents:
-
Fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin).
-
Glass coverslips coated to allow for actin filament attachment.
-
TIRF buffer (containing ATP and an oxygen scavenging system).
-
Purified Tmod or Lmod.
-
-
Procedure:
-
Assemble a flow cell with the coated coverslip.
-
Introduce a solution of fluorescently labeled G-actin and the protein of interest (Tmod or Lmod) into the flow cell.
-
Visualize the polymerization of individual actin filaments using a TIRF microscope.
-
-
Data Analysis:
-
Measure the number of new filaments appearing over time to quantify nucleation.
-
Measure the change in length of individual filaments over time to determine elongation rates.
-
Observe the pausing or cessation of filament growth at the pointed end in the presence of Tmod to characterize capping.
-
Conclusion
This compound and leiomodin, despite their structural homology, have evolved to perform distinct and opposing functions in the regulation of actin assembly. This compound acts as a critical gatekeeper, capping the pointed end of actin filaments to control their length and stability. In contrast, leiomodin serves as a potent initiator, nucleating the formation of new filaments. The activities of both are further fine-tuned by cellular signaling pathways, integrating them into the complex network that governs cytoskeletal dynamics. A thorough understanding of their individual and potentially coordinated roles is essential for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases with cytoskeletal defects.
References
- 1. Tropomodulins and Leiomodins: Actin Pointed End Caps and Nucleators in Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tropomodulins and Leiomodins: Actin Pointed End Caps and Nucleators in Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leiomodin is an Actin Filament Nucleator in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leiomodin is an actin filament nucleator in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound contains two actin filament pointed end-capping domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifunctional roles of this compound-3 in regulating actin dynamics [PeerJ Preprints] [peerj.com]
- 11. Mechanisms of leiomodin 2-mediated regulation of actin filament in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ attenuates nucleation activity of leiomodin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Neuronal Actin Dynamics: A Comparative Guide to Tropomodulin Isoforms
A deep dive into the functional distinctions of tropomodulin isoforms in neurons reveals their specialized roles in shaping neuronal architecture and function. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Tmod1, Tmod2, and Tmod3, supported by experimental data, detailed methodologies, and illustrative diagrams.
Tropomodulins (Tmods) are a family of actin-capping proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends.[1] In the intricate environment of the neuron, where precise control of the actin cytoskeleton is paramount for processes such as neurite outgrowth, dendritic arborization, and synapse formation, different Tmod isoforms exhibit distinct and non-redundant functions.[2][3] Of the four mammalian isoforms, Tmod1, Tmod2, and Tmod3 are expressed in the brain, with Tmod2 being neuron-specific.[4][5][6][7] This guide elucidates the functional divergences between these key neuronal tropomodulins.
Isoform-Specific Roles in Neuronal Development and Morphology
Experimental evidence robustly demonstrates that Tmod1 and Tmod2 play pivotal, yet separate, roles in shaping neuronal morphology. Tmod2 is primarily involved in the early stages of dendrite development, influencing dendritic branching and complexity, while Tmod1 is more critical for the later stages of synapse formation and the development of dendritic spines.[2] In contrast, Tmod3 appears to have a minimal direct impact on dendritic arborization and spine morphology when overexpressed in hippocampal neurons.[4][5][6]
Dendritic Arborization
Studies involving the overexpression of Tmod isoforms in cultured primary hippocampal neurons have revealed that both Tmod1 and Tmod2 enhance dendritic complexity, but with distinct spatial patterns. Tmod2 overexpression promotes dendritic branching more proximal to the cell body, whereas Tmod1 increases branching in more distal regions.[6][8] Knockdown experiments further solidify these specialized roles, showing that a reduction in Tmod2, but not Tmod1, severely impairs dendritic branching.[2]
Dendritic Spine Formation and Maturation
The development and maturation of dendritic spines, the primary sites of excitatory synapses, are also differentially regulated by Tmod isoforms. Overexpression of Tmod1 leads to an increase in the number of immature spines, such as filopodia and thin spines.[4][6][8] Conversely, Tmod2 overexpression promotes the formation of mature spine types, including mushroom and stubby spines.[4][6][8] Consistent with this, the knockdown of Tmod1, but not Tmod2, disrupts spine morphogenesis and impairs synapse formation.[2][9]
Comparative Analysis of Quantitative Data
The following tables summarize the quantitative findings from key studies on the effects of Tmod1 and Tmod2 overexpression and knockdown on neuronal morphology.
Table 1: Effects of Tmod1 and Tmod2 Overexpression on Dendritic Morphology in Primary Hippocampal Neurons
| Parameter | Control | Tmod1 Overexpression | Tmod2 Overexpression | Reference |
| Primary Dendrites | Baseline | 22 ± 6% increase | 45 ± 6% increase | [4] |
| Dendritic Termini | Baseline | 29 ± 7% increase | 44 ± 8% increase | [4] |
| Total Dendritic Length | Baseline | 31 ± 7% increase | 42 ± 6% increase | [4] |
Table 2: Effects of Tmod1 and Tmod2 Overexpression on Dendritic Spine Morphology
| Spine Type | Tmod1 Overexpression Effect | Tmod2 Overexpression Effect | Reference |
| Filopodia/Thin Spines | Increased number | No significant change | [6][8] |
| Mushroom/Stubby Spines | No significant change | Increased number | [6][8] |
Differential Mechanisms of Action: Actin Capping, Nucleation, and Tropomyosin Interaction
The distinct functions of Tmod isoforms stem from their differential biochemical properties, including their interactions with actin and tropomyosin (Tpm).
Actin Capping and Nucleation: While all Tmods cap the pointed end of actin filaments, their efficiency and additional functions vary. Tmod2 is a more potent actin nucleator than Tmod1.[4] This superior nucleation ability of Tmod2 is dependent on its actin-binding sites and is thought to contribute to its role in promoting dendritic complexity.[4] In contrast, Tmod1's function in promoting immature spine formation appears to be more reliant on its pointed-end capping activity, which leads to the elongation of actin filaments.[4]
Interaction with Tropomyosin: The interaction with tropomyosin, another key regulator of actin filaments, is also isoform-specific. Tmod1's ability to influence neuronal morphology is highly dependent on its binding to Tpm. Disruption of the Tmod1/Tpm interaction abolishes the effects of Tmod1 overexpression.[4][6] In stark contrast, Tmod2's function in promoting dendritic growth is largely independent of its interaction with Tpm.[4][6]
Subcellular Localization
The differential localization of Tmod isoforms within the neuron further contributes to their specialized functions. Tmod1 tends to be localized to the leading edges of developing neurites and is enriched in the proximal part of F-actin bundles in lamellipodia.[4][10] Tmod2, on the other hand, exhibits a more diffuse, cytoplasmic localization and is enriched in the center of growth cones.[4][5]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data.
Primary Hippocampal Neuron Culture and Transfection
Primary hippocampal neurons are typically cultured from embryonic day 18 (E18) rat or mouse embryos. Neurons are plated on poly-L-lysine-coated coverslips and maintained in a neurobasal medium supplemented with B27 and GlutaMAX. For overexpression studies, neurons are transfected at days in vitro (DIV) 7-10 using Lipofectamine 2000 with plasmids encoding fluorescently tagged Tmod isoforms (e.g., ClFP-Tmod) and a dendritic marker such as RFP-MAP2b.[4]
Morphometric Analysis
At DIV 14-21, transfected neurons are fixed, and images are acquired using a confocal microscope. Dendritic morphology is quantified by measuring the number of primary dendrites, the number of dendritic termini, and the total dendritic length using software such as ImageJ with the NeuronJ plugin. For spine analysis, the number and type of dendritic spines (filopodia/thin, mushroom, stubby) are manually counted along a defined length of the dendrite.[4]
Knockdown Experiments
For loss-of-function studies, shRNA constructs targeting specific Tmod isoforms are delivered to neurons via lentiviral transduction or transfection. The efficacy of the knockdown is confirmed by Western blotting or immunocytochemistry. The impact on neuronal morphology is then assessed using the same morphometric analysis techniques described above.[2]
Signaling and Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Functional pathways of Tmod1 and Tmod2 in neurons.
Caption: Experimental workflow for analyzing Tmod function.
Conclusion and Future Directions
The distinct functional roles of this compound isoforms in neurons underscore the complexity of actin regulation in the nervous system. Tmod1 and Tmod2, through their differential effects on actin dynamics, dendritic branching, and spine morphogenesis, contribute uniquely to the establishment of neuronal connectivity. While the role of Tmod3 in these specific morphological processes appears limited, its ubiquitous expression in the brain suggests it may be involved in other essential neuronal functions not yet fully explored.[5] Future research should aim to further dissect the signaling pathways upstream and downstream of each Tmod isoform and investigate their potential involvement in neurological disorders characterized by aberrant neuronal morphology and synaptic dysfunction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Isoform-Specific Regulation of Dendrite Development and Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Isoform-Specific Regulation of Dendrite Development and Synapse Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound’s Actin-Binding Abilities Are Required to Modulate Dendrite Development [frontiersin.org]
- 5. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. jneurosci.org [jneurosci.org]
- 10. Tropomodulins are negative regulators of neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Tropomodulin-Protein Interactions: Yeast Two-Hybrid and Its Alternatives
For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides an objective comparison of the yeast two-hybrid (Y2H) system and alternative methods for validating interactions with tropomodulin, a key regulator of actin filament dynamics. Experimental data and detailed protocols are presented to support the selection of the most appropriate technique for your research needs.
Tropomodulins are a family of proteins that cap the pointed ends of actin filaments, playing a crucial role in controlling actin filament length and stability. Their interactions with other proteins, such as tropomyosin and various signaling molecules, are essential for their function in cell morphology, migration, and muscle contraction. The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions. However, like any technique, it has its inherent strengths and limitations, necessitating confirmation through orthogonal methods.
Comparing Methods for this compound Interaction Validation
Choosing the right method to confirm a putative this compound interaction discovered through a yeast two-hybrid screen is crucial for obtaining reliable results. The following table summarizes the key characteristics of commonly used validation techniques.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Yeast Two-Hybrid (Y2H) | In vivo reconstitution of a transcription factor through the interaction of a "bait" (e.g., this compound) and "prey" protein, leading to the expression of a reporter gene.[1] | - High-throughput screening of entire cDNA libraries. - Detects weak and transient interactions. - Relatively cost-effective for initial screening. | - High rate of false positives and false negatives.[2] - Interactions are detected in the yeast nucleus, which may not be the native environment for this compound. - Post-translational modifications may differ between yeast and the organism of interest. | Can be semi-quantitative by assessing reporter gene expression levels (e.g., β-galactosidase activity).[1][3] |
| Co-Immunoprecipitation (Co-IP) | An antibody against a known protein (e.g., this compound) is used to pull down its binding partners from a cell lysate. The entire complex is then analyzed.[4][5] | - Detects interactions in a more native cellular context. - Can identify entire protein complexes. - Lower false-positive rate compared to Y2H. | - Requires a specific and high-affinity antibody for the bait protein. - May miss weak or transient interactions that dissociate during the procedure. - Overexpression of the bait protein can lead to non-specific interactions. | Primarily qualitative (presence/absence of a band on a Western blot), but can be made semi-quantitative by comparing band intensities. |
| GST Pull-Down Assay | An in vitro method where a GST-tagged "bait" protein (e.g., GST-Tropomodulin) is immobilized on glutathione (B108866) beads and used to "pull down" interacting proteins from a cell lysate or a solution of purified proteins.[6][7] | - Allows for the study of direct binary interactions using purified proteins. - Can be used to map interaction domains. - Relatively simple and quick to perform. | - In vitro conditions may not fully recapitulate the cellular environment. - The GST tag could sterically hinder interactions. - Prone to non-specific binding to the beads or the GST tag itself. | Can be semi-quantitative by analyzing the amount of pulled-down protein. Binding affinities (Kd) can be determined with purified components. |
| Size-Exclusion Chromatography | Separates proteins and protein complexes based on their size. An interaction between this compound and another protein will result in a larger complex that elutes earlier from the column. | - Provides information about the stoichiometry and stability of the complex. - Performed under near-native conditions. | - Requires relatively large amounts of purified proteins. - May not be suitable for detecting weak or transient interactions. | Provides an estimation of the molecular weight of the complex. |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that can also be used to measure the unbinding forces between single molecules, such as this compound and its binding partner.[8] | - Provides direct measurement of binding forces at the single-molecule level. - Can be performed under physiological conditions. | - Technically demanding and requires specialized equipment. - Low throughput. | Provides quantitative data on unbinding forces.[8] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen Protocol for this compound Interactions
This protocol outlines the general steps for performing a yeast two-hybrid screen using this compound as the "bait" to identify interacting "prey" proteins from a cDNA library.
1. Bait Plasmid Construction and Validation:
- Clone the full-length or a specific domain of the this compound gene in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a suitable bait vector (e.g., pGBKT7).
- Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
- Confirm the expression of the bait fusion protein by Western blotting.
- Test for autoactivation of the reporter genes by plating the yeast containing the bait plasmid on selective media lacking the reporter gene product. The bait should not activate the reporter genes on its own.
2. Library Screening:
- Transform the yeast strain containing the this compound bait plasmid with a cDNA library fused to the activation domain (AD) of the transcription factor.
- Plate the transformed yeast on highly selective media (e.g., SD/-Ade/-His/-Leu/-Trp) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.
- Incubate plates at 30°C for 3-7 days and monitor for colony growth.
3. Identification and Confirmation of Positive Interactions:
- Isolate the prey plasmids from the positive yeast colonies.
- Sequence the cDNA inserts to identify the potential interacting proteins.
- Re-transform the isolated prey plasmid along with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.
- Perform control transformations with the prey plasmid and an empty bait vector (or a vector with an unrelated protein) to eliminate false positives.
Co-Immunoprecipitation (Co-IP) Protocol to Validate this compound Interactions
This protocol describes the steps to validate a this compound-protein interaction in a cellular context.
1. Cell Lysis:
- Culture cells expressing both this compound and the putative interacting protein.
- Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
- Pre-clear the cell lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
- Add a primary antibody specific for this compound to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
3. Washing and Elution:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody against the putative interacting protein.
- Use an appropriate secondary antibody and a detection reagent to visualize the protein bands. The presence of a band corresponding to the interacting protein confirms the interaction.
GST Pull-Down Assay Protocol
This in vitro protocol is used to confirm a direct interaction between this compound and a putative binding partner.
1. Expression and Purification of GST-Tropomodulin:
- Clone the this compound cDNA into a GST-fusion expression vector (e.g., pGEX).
- Transform the construct into an appropriate E. coli expression strain (e.g., BL21).
- Induce protein expression with IPTG and purify the GST-tropomodulin fusion protein using glutathione-sepharose beads according to the manufacturer's protocol.
2. Preparation of Prey Protein:
- The prey protein can be expressed and purified, or a cell lysate containing the prey protein can be used. If using a cell lysate, prepare it as described in the Co-IP protocol.
3. Pull-Down Assay:
- Incubate the purified GST-tropomodulin bound to glutathione-sepharose beads with the prey protein source (purified protein or cell lysate) for 2-4 hours at 4°C with gentle rotation.
- As a negative control, incubate the prey protein with GST-bound beads alone.
4. Washing and Elution:
- Pellet the beads by centrifugation and wash them 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
- Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
5. Analysis:
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein. A band in the GST-tropomodulin lane and its absence in the GST-only control lane indicates a direct interaction.
Visualizing Experimental Workflows and Logic
Caption: Workflow of a Yeast Two-Hybrid Screen.
Caption: Logic of Interaction Validation.
References
- 1. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive benchmarking of the yeast two-hybrid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Analysis of Protein-Protein Interactions Using GST Pull-Down Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. The Power of GST Pull-Down Assay in Protein-Protein Interaction Studies - Creative Proteomics [iaanalysis.com]
- 8. CHARACTERIZING INTERACTION FORCES BETWEEN ACTIN AND PROTEINS OF THE this compound FAMILY REVEALS THE PRESENCE OF THE N-TERMINAL ACTIN-BINDING SITE IN LEIOMODIN - PMC [pmc.ncbi.nlm.nih.gov]
Tropomodulin vs. CapZ: A Comparative Guide to Pointed-End and Barbed-End Actin Capping
For Researchers, Scientists, and Drug Development Professionals
The dynamic regulation of the actin cytoskeleton is fundamental to a vast array of cellular processes, from motility and morphogenesis to intracellular transport. This intricate network of filaments is in a constant state of flux, with polymerization and depolymerization meticulously controlled by a host of actin-binding proteins. Among the most critical of these regulators are the capping proteins, which bind to the ends of actin filaments, thereby preventing the addition or loss of actin monomers. This guide provides a detailed, data-driven comparison of two key capping proteins, Tropomodulin and CapZ, which exhibit specificity for the pointed and barbed ends of actin filaments, respectively.
Introduction to Actin Filament Polarity and Capping
Actin filaments are polar structures with two distinct ends: the fast-growing "barbed" (+) end and the slow-growing "pointed" (-) end. This polarity dictates the direction of filament growth and is crucial for cellular functions that rely on directed actin assembly. Capping proteins play a pivotal role in modulating actin dynamics by controlling the availability of these ends for polymerization or depolymerization.
This compound (Tmod) is the primary protein responsible for capping the pointed end of actin filaments.[1][2] Its activity is often enhanced by the presence of tropomyosin, a protein that binds along the length of the actin filament.[1][2] By stabilizing the pointed end, this compound plays a crucial role in maintaining the length and stability of actin filaments, particularly in stable structures like the sarcomeres of muscle cells.[3]
CapZ , on the other hand, is a heterodimeric protein that specifically binds to and caps (B75204) the barbed end of actin filaments.[4] This action effectively blocks the primary site of filament elongation, thereby controlling the overall rate of actin polymerization and influencing the architecture of the actin network. CapZ is essential for processes requiring rapid actin turnover and the generation of protrusive forces, such as lamellipodia formation.
Quantitative Comparison of this compound and CapZ
The functional differences between this compound and CapZ are quantitatively reflected in their binding affinities for actin and their effects on the critical concentration of actin polymerization.
| Parameter | This compound (Tmod) | CapZ | Reference(s) |
| Capping End | Pointed (-) End | Barbed (+) End | [1][2][4] |
| Binding Affinity (Kd) | |||
| to pure actin | 0.1 - 0.4 µM | ~0.5 - 1 nM | [1][2][4] |
| in the presence of Tropomyosin | ≤ 1 nM | Not Applicable | [1][2] |
| Effect on Critical Concentration (Cc) | Doubles the Cc at the pointed end | No direct effect on pointed-end Cc | [1][5][6] |
Mechanisms of Action: A Visual Representation
The distinct capping mechanisms of this compound and CapZ are crucial to their specific roles in cellular actin dynamics.
Caption: Differential capping of an actin filament by this compound and CapZ.
Experimental Protocols
Reproducible and rigorous experimental data are the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used to characterize and compare the activities of this compound and CapZ.
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled actin monomers exhibit low fluorescence, which increases significantly upon incorporation into a filament. This change in fluorescence provides a real-time measure of actin polymerization.
Objective: To determine the effect of this compound or CapZ on the rate and extent of actin polymerization.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
This compound or CapZ protein
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Fluorometer and cuvettes
Procedure:
-
Preparation of Actin Monomers: Thaw G-actin on ice. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to remove any aggregates. Determine the concentration of the supernatant spectrophotometrically. Prepare a working stock of actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin.
-
Reaction Setup: In a fluorometer cuvette, combine G-buffer, the desired concentration of this compound or CapZ, and the actin monomer solution.
-
Initiation of Polymerization: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly but gently.
-
Data Acquisition: Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time (excitation ~365 nm, emission ~407 nm).
-
Analysis: Plot fluorescence intensity versus time. The initial slope of the curve reflects the rate of polymerization, while the plateau indicates the steady-state level of F-actin.
Caption: Workflow for the pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of single actin filaments near a glass surface, providing detailed information on their dynamics.
Objective: To directly observe the effects of this compound and CapZ on the elongation and depolymerization of individual actin filaments.
Materials:
-
G-actin (unlabeled and fluorescently labeled, e.g., with Alexa Fluor 488)
-
This compound or CapZ protein
-
TIRF buffer (e.g., 10 mM imidazole (B134444) pH 7.4, 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 0.5 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
Biotinylated BSA, Streptavidin
-
PEG-coated coverslips
-
TIRF microscope
Procedure:
-
Flow Cell Preparation: Assemble a flow cell using a PEG-coated coverslip and a glass slide.
-
Surface Functionalization: Sequentially flow in biotinylated BSA and then streptavidin to create a surface for anchoring biotinylated actin filaments or seeds.
-
Filament Nucleation/Anchoring: Introduce a low concentration of biotinylated actin seeds or allow filaments to nucleate and anchor to the surface.
-
Initiation of Elongation: Flow in a solution containing fluorescently labeled G-actin and the capping protein of interest in TIRF buffer.
-
Imaging: Acquire time-lapse images using the TIRF microscope.
-
Analysis: Analyze the movies to measure the rates of filament elongation and shortening at both the barbed and pointed ends.
Caption: General workflow for single actin filament imaging using TIRF microscopy.
Immunofluorescence Localization
This technique is used to visualize the subcellular localization of this compound and CapZ within fixed cells, providing insights into their in vivo functions.
Objective: To determine the cellular distribution of this compound and CapZ in relation to the actin cytoskeleton.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies against this compound or CapZ
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (B8060827) (to stain F-actin)
-
DAPI (to stain nuclei)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against this compound or CapZ diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash with PBS and then incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash with PBS, stain with DAPI, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Conclusion
This compound and CapZ are indispensable regulators of actin dynamics, each with a distinct and critical role defined by its specific end-capping activity. This compound's stabilization of the pointed end is essential for maintaining the integrity of stable actin structures, while CapZ's control over the dynamic barbed end is crucial for a wide range of cellular processes that require rapid actin remodeling. A thorough understanding of their comparative functions, supported by quantitative data and robust experimental methodologies, is vital for researchers in cell biology and for professionals in drug development targeting the actin cytoskeleton.
References
- 1. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CapZ, an actin capping protein of muscle, on the polymerization of actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases the critical concentration of barbed end-capped actin filaments by converting ADP.P(i)-actin to ADP-actin at all pointed filament ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Structural Analysis of Tropomodulins Across Vertebrate Species
A comprehensive guide for researchers, scientists, and drug development professionals on the structural diversity and conservation of tropomodulin, a key regulator of actin filament dynamics.
Tropomodulins (Tmods) are a highly conserved family of proteins crucial for regulating the length and stability of actin filaments by capping their pointed ends. This process is vital for a myriad of cellular functions, from muscle contraction to cell motility and morphogenesis. In vertebrates, four distinct Tmod isoforms (Tmod1, Tmod2, Tmod3, and Tmod4) have been identified, each with a unique tissue distribution and subtle functional differences. Understanding the structural variations and similarities of these isoforms across different species is paramount for elucidating their precise roles in cellular processes and for the development of targeted therapeutics.
This guide provides a comparative analysis of the structure of this compound isoforms across four key vertebrate species: humans (Homo sapiens), mice (Mus musculus), chickens (Gallus gallus), and zebrafish (Danio rerio). We present quantitative data on protein length and domain organization, detailed experimental protocols for structural analysis, and visualizations of key signaling pathways known to influence this compound function.
Comparative Structural Data of this compound Isoforms
Tropomodulins share a conserved domain architecture, consisting of a largely unstructured N-terminal region containing two tropomyosin-binding sites (TM-Cap domain) and a globular C-terminal domain composed of leucine-rich repeats (LRR-Cap domain), which is responsible for actin capping. The precise length of the protein and the boundaries of these domains exhibit slight variations across isoforms and species.
| Isoform | Species | Protein Length (Amino Acids) | TM-Cap Domain (Approx. Residues) | LRR-Cap Domain (Approx. Residues) | UniProt/NCBI Accession |
| Tmod1 | Human | 359 | 1-159 | 160-359 | P28289 |
| Mouse | 359 | 1-159 | 160-359 | P49813 | |
| Chicken | 359 | 1-159 | 160-359 | Q91006 | |
| Zebrafish | 359 | 1-159 | 160-359 | Q6P4B4 | |
| Tmod2 | Human | 351 | 1-151 | 152-351 | Q9NZR1 |
| Mouse | 351 | 1-151 | 152-351 | Q9JKK7 | |
| Chicken | 351 | 1-151 | 152-351 | F1NWS4 | |
| Zebrafish | Not Present | - | - | - | |
| Tmod3 | Human | 352 | 1-152 | 153-352 | Q9NYL9 |
| Mouse | 352 | 1-152 | 153-352 | Q9JHJ0 | |
| Chicken | 352 | 1-152 | 153-352 | Q5ZLY3 | |
| Zebrafish | 352 | 1-152 | 153-352 | A0A0R4IKB3 | |
| Tmod4 | Human | 345 | 1-145 | 146-345 | Q9NZQ9 |
| Mouse | 345 | 1-145 | 146-345 | Q9JLH8 | |
| Chicken | 345 | 1-145 | 146-345 | F1NQU0 | |
| Zebrafish | 343 | 1-143 | 144-343 | Q568E4 |
Note: The domain boundaries are approximate and may vary slightly based on predictive models and experimental evidence. Zebrafish do not possess a clear ortholog for Tmod2.
Experimental Protocols for Structural Analysis
The determination of this compound structure and its interactions with binding partners relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Recombinant this compound Expression and Purification
A robust method for obtaining high-purity recombinant this compound is essential for in vitro structural and functional studies.
1. Vector Construction:
-
The coding sequence of the desired this compound isoform is amplified by PCR and cloned into a bacterial expression vector, such as pGEX or pET, containing an affinity tag (e.g., GST or His6-tag) for purification.
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture grown overnight at 37°C.
-
The starter culture is then used to inoculate a larger volume of LB medium, which is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM, and the culture is incubated for an additional 3-4 hours at 37°C or overnight at 18-25°C for improved protein folding.
3. Cell Lysis and Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
-
The column is washed extensively to remove non-specifically bound proteins.
-
The tagged this compound is eluted from the column using a specific eluting agent (e.g., reduced glutathione (B108866) or imidazole).
-
The affinity tag can be removed by enzymatic cleavage (e.g., with thrombin or TEV protease) followed by a second round of affinity chromatography to remove the cleaved tag and protease.
-
The purified protein is further polished by size-exclusion chromatography to ensure homogeneity.
Circular Dichroism (CD) Spectroscopy for this compound-Tropomyosin Interaction
CD spectroscopy is a powerful technique to study the secondary structure of proteins and their conformational changes upon ligand binding.
1. Sample Preparation:
-
Purified this compound and tropomyosin are dialyzed against a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).
-
The concentrations of the proteins are accurately determined using a spectrophotometer or a protein assay.
2. CD Measurements:
-
CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) to monitor changes in secondary structure.
-
Measurements are performed in a quartz cuvette with a defined path length (e.g., 1 mm).
-
Spectra of the individual proteins and their mixture are recorded at a constant temperature.
-
Thermal denaturation curves can be obtained by monitoring the CD signal at a specific wavelength (e.g., 222 nm) as a function of increasing temperature to assess the stability of the complex.
3. Data Analysis:
-
The raw CD data (in millidegrees) are converted to mean residue ellipticity [θ].
-
The change in [θ] upon mixing this compound and tropomyosin indicates a binding event and associated conformational changes.
-
The thermal melting temperature (Tm) can be determined from the denaturation curves to quantify the stability of the protein and the complex.
Signaling Pathways Influencing this compound
Several signaling pathways have been implicated in the regulation of this compound expression and function, thereby indirectly influencing the actin cytoskeleton.
Non-Canonical Wnt Signaling
The non-canonical Wnt signaling pathway has been shown to upregulate the expression of Tmod1, which can, in turn, influence cell morphology and motility.
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is known to regulate the actin-binding activity of Tmod3, particularly in the context of insulin-mediated glucose transporter trafficking.
Toll-Like Receptor 4 (TLR4) Signaling
Recent evidence suggests a role for Tmod1 in modulating the inflammatory response downstream of TLR4 signaling by affecting receptor endocytosis.
This comparative guide serves as a foundational resource for researchers delving into the intricate world of tropomodulins. The provided data and protocols offer a starting point for further investigation into the structure-function relationships of these essential actin-regulatory proteins and their roles in health and disease.
Validating the Phenotype of Tropomodulin Knockout Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of tropomodulin (Tmod) knockout mouse models, detailing their phenotypes, the experimental validation methodologies, and comparisons with alternative research models. This guide synthesizes experimental data to facilitate the selection and validation of appropriate models for studying this compound function in health and disease.
Tropomodulins are a family of actin-capping proteins that play a crucial role in regulating the length and stability of actin filaments by capping their pointed ends. In mammals, four isoforms (Tmod1, Tmod2, Tmod3, and Tmod4) have been identified, each with distinct tissue expression patterns and functions. Gene knockout mouse models have been instrumental in elucidating the in vivo roles of these isoforms, revealing their critical involvement in processes ranging from cardiac and erythroid development to neuronal function.
Phenotypic Comparison of this compound Knockout Mouse Models
The targeted deletion of different this compound isoforms in mice results in a range of distinct and often severe phenotypes, highlighting their non-redundant functions.
| This compound Isoform | Primary Phenotype | Key Observations |
| Tmod1 | Embryonic lethal | - Death around embryonic day 9.5-10.5 due to severe defects in cardiac development and fragile primitive erythroid cells.[1][2][3] - Tmod1-null embryonic hearts fail to undergo proper looping morphogenesis and exhibit aberrant myofibril assembly, with disorganized F-actin and α-actinin staining.[1][2] - Cardiomyocytes in Tmod1-null embryos display large, non-striated bundles of F-actin and abnormal rod-like aggregates.[1] - Rescue of Tmod1 expression specifically in the heart is sufficient to prevent embryonic lethality, indicating the primary defect is myocardial.[3] |
| Tmod2 | Viable with neurological deficits | - Exhibit hyperactivity, reduced sensorimotor gating, and impairments in learning and memory. - Show enhanced long-term potentiation (LTP) in the hippocampus. - Tmod1 expression is significantly upregulated in the brains of Tmod2 knockout mice, suggesting a compensatory mechanism. |
| Tmod3 | Embryonic lethal | - Death between embryonic day 14.5 and 18.5 due to severe anemia resulting from impaired definitive erythropoiesis in the fetal liver.[4] - Tmod3-null fetal livers show a significant reduction in late-stage erythroblasts and enucleated red blood cells.[4] - Flow cytometry analysis reveals a 40-50% reduction in the R3 population (late-stage erythroblasts) in Tmod3-deficient fetal livers.[4] - Heterozygous Tmod3 mice (+/-) are viable and fertile. |
| Tmod4 | Not yet fully characterized in a knockout model | - Primarily expressed in skeletal muscle and is thought to be involved in regulating thin filament length. - Studies in Xenopus suggest Tmod4 is crucial for skeletal myofibrillogenesis. |
Experimental Validation Protocols
Validating the phenotype of a this compound knockout mouse model requires a combination of behavioral, histological, and molecular biology techniques.
Behavioral Analysis of Tmod2 Knockout Mice
Open Field Test: This test assesses locomotor activity and anxiety-like behavior.
-
Protocol:
-
Individually place mice in the center of a square arena (e.g., 50x50 cm) with walls.
-
Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Increased total distance traveled is indicative of hyperactivity, while less time spent in the center suggests anxiety-like behavior.
-
Elevated Plus Maze: This maze is used to assess anxiety-like behavior based on the mouse's aversion to open, elevated spaces.
-
Protocol:
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
A lower percentage of time spent in the open arms is indicative of higher anxiety-like behavior.[5][6][7][8]
-
Rotarod Test: This test evaluates motor coordination and balance.
-
Protocol:
Histological and Molecular Analysis of Tmod1 and Tmod3 Knockout Embryos
Cardiac Histology (Tmod1 Knockout):
-
Protocol:
-
Harvest embryos at specific developmental stages (e.g., E8.5-E9.5).
-
Fix embryos in 4% paraformaldehyde.
-
Embed embryos in paraffin (B1166041) or OCT compound for sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize overall heart morphology.
-
Conduct immunofluorescence staining for key sarcomeric proteins like α-actinin (Z-discs) and Phalloidin (F-actin) to assess myofibril organization.
-
Utilize confocal or electron microscopy for high-resolution imaging of sarcomeric structures.[1][2][12][13]
-
Fetal Liver Erythropoiesis Analysis (Tmod3 Knockout):
-
Protocol:
-
Dissect fetal livers from embryos at mid-to-late gestation (e.g., E14.5).
-
Prepare single-cell suspensions from the fetal liver tissue.
-
Perform flow cytometry using antibodies against erythroid surface markers, primarily Ter119 and CD71, to quantify different stages of erythroblast maturation.[14][15][16][17]
-
Analyze the percentage of cells in different maturation stages (e.g., proerythroblasts, basophilic, polychromatic, and orthochromatic erythroblasts) to identify defects in erythropoiesis.[4]
-
Alternative Models and Comparative Analysis
While knockout mouse models are invaluable, other systems offer complementary approaches to study this compound function.
| Model | Advantages | Disadvantages | Comparison to Knockout Models |
| siRNA-mediated Knockdown | - Rapid and cost-effective for in vitro studies. - Allows for temporal control of gene silencing. - Useful for high-throughput screening. | - Incomplete and transient knockdown. - Potential for off-target effects. - Not suitable for in vivo systemic studies without complex delivery systems. | Provides a rapid method to screen for cellular phenotypes that can then be validated in the more complex and stable knockout models. Phenotypes may be less severe due to incomplete knockdown. |
| Embryonic Stem (ES) Cell-derived Cardiomyocytes | - Allows for the in vitro study of early developmental processes in a specific cell type, bypassing embryonic lethality. - Amenable to genetic manipulation and high-resolution imaging. | - In vitro environment may not fully recapitulate the complex in vivo setting. - Potential for incomplete or altered differentiation. | Tmod1-null ES cell-derived cardiomyocytes show that some myofibril maturation can occur, a finding obscured by the early embryonic lethality of the whole organism knockout.[13] |
| Leiomodin (Lmod) Knockout Models | - Leiomodins are homologous to tropomodulins and also localize to the pointed ends of actin filaments, providing a functional comparison. | - Lmods primarily function as actin nucleators, contrasting with the capping function of Tmods, making them a model of a different, though related, function. | Lmod and Tmod knockout models reveal both overlapping and distinct roles in myofibrillogenesis, suggesting a complex interplay in regulating thin filament dynamics.[18] |
Signaling Pathways and Molecular Interactions
Tropomodulins are integrated into cellular signaling networks and interact with a variety of proteins to regulate actin dynamics. Understanding these connections is crucial for a complete phenotypic validation.
Actin Cytoskeleton Regulation
The primary role of tropomodulins is to cap the pointed end of actin filaments, a process that is enhanced by their interaction with tropomyosin . This capping activity is crucial for maintaining the precise length of actin filaments in structures like sarcomeres. Tropomodulins also interact with other actin-binding proteins, including CapZ , which caps (B75204) the barbed end of actin filaments, and in skeletal muscle, the giant protein nebulin .[18][19][20][21][22] The interplay between these proteins ensures the stability and uniform length of thin filaments.
Involvement in Broader Signaling Cascades
Recent evidence suggests that tropomodulins are also involved in major signaling pathways that regulate cell growth, differentiation, and migration.
-
Wnt Signaling: The expression of Tmod1 has been shown to be regulated by the Wnt signaling pathway, which is critical for embryonic development and tissue homeostasis.
-
MAPK/ERK Pathway: Tmod3 has been implicated in promoting liver cancer progression through the activation of the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation and invasion.[23]
Conclusion
The validation of this compound knockout mouse phenotypes requires a multi-faceted approach, combining behavioral, histological, and molecular analyses. Each Tmod isoform knockout model presents a unique phenotype, underscoring their specific in vivo functions. By comparing these models with alternative systems and placing their functions within the context of broader signaling pathways, researchers can gain a more complete understanding of this compound biology and its implications for human health and disease. This guide serves as a foundational resource for designing and interpreting experiments aimed at validating and further characterizing the roles of this important family of actin-regulatory proteins.
References
- 1. Tropomodulin1 is Required in the Heart but not the Yolk Sac for Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aberrant myofibril assembly in tropomodulin1 null mice leads to aborted heart development and embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recessive TMOD1 mutation causes childhood cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Item - Latency to fall in rotarod test at 3-month-old (A) and 6-month-old (B) mice. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. qMotor, a set of rules for sensitive, robust and quantitative measurements of motor performances in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant myofibril assembly in tropomodulin1 null mice leads to aborted heart development and embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disruption in the tropomodulin1 (Tmod1) gene compromises cardiomyocyte development in murine embryonic stem cells by arresting myofibril maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow Cytometry [umassmed.edu]
- 15. Identification and Analysis of Mouse Erythroid Progenitors using the CD71/TER119 Flow-cytometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissecting Regulatory Mechanisms Using Mouse Fetal Liver-Derived Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tropomodulin3-null mice are embryonic lethal with anemia due to impaired erythroid terminal differentiation in the fetal liver - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Capping of Actin Filaments in Striated Muscle Development and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The N-terminal end of nebulin interacts with this compound at the pointed ends of the thin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Insights into the Structural Roles of Nebulin in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nebulin, a major player in muscle health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nebulin, a multi-functional giant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound 3 promotes liver cancer progression by activating the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy and Compensation Among Tropomodulin Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional redundancy and compensation mechanisms among tropomodulin (Tmod) isoforms. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document aims to facilitate a deeper understanding of the nuanced roles these actin-capping proteins play in cellular physiology and pathology.
Functional Comparison of this compound Isoforms
Tropomodulins are a family of actin filament pointed-end capping proteins crucial for regulating actin dynamics in various cell types. The four main isoforms in vertebrates, Tmod1, Tmod2, Tmod3, and Tmod4, exhibit both overlapping and distinct functions. While they share the fundamental role of capping actin filaments, their tissue-specific expression patterns and differential interactions with tropomyosin (Tm) isoforms lead to specialized roles. Evidence from knockout and overexpression studies reveals intricate compensatory mechanisms where one isoform can partially substitute for the absence of another, although often with functional consequences.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the functional differences and compensatory effects of Tmod isoforms.
Table 1: Effects of Tmod1 Knockout on Skeletal Muscle Thin Filament Length and Contractile Force
| Parameter | Wild-Type (WT) | Tmod1 Knockout (Tmod1-/-) | Compensation by other Tmods | Reference |
| Thin Filament Length (μm) | ||||
| Soleus Muscle | 1.13 ± 0.01 | 1.14 ± 0.01 | Tmod3 and Tmod4 localize to pointed ends | [1] |
| EDL Muscle | 1.02 ± 0.01 | 1.03 ± 0.01 | Tmod3 and Tmod4 localize to pointed ends | [1] |
| Maximal Isometric Stress (kN/m²) | ||||
| Soleus Muscle | 235 ± 10 | 185 ± 8 (significant decrease) | Structural, but not functional, compensation | [1][2] |
| EDL Muscle | 250 ± 12 | 200 ± 10 (significant decrease) | Structural, but not functional, compensation | [1][2] |
| Fraction of strongly bound crossbridges | Not specified | Decreased by ~29% | Impaired tropomyosin movement | [3] |
| Fiber force-generating capacity | Not specified | Decreased by ~31% | Impaired actomyosin (B1167339) crossbridge formation | [3] |
Table 2: Effects of Tmod Isoform Overexpression and Depletion on Cell Migration
| Cell Type | Tmod Isoform Manipulation | Effect on Cell Migration | Reference |
| Endothelial Cells | Tmod3 Overexpression | Decreased cell motility | [4] |
| Endothelial Cells | Tmod3 Depletion | Faster cell migration | [4] |
| Hepatocellular Carcinoma (HCC) cells | Thrombomodulin (TM) Knockdown | Increased metastatic capability | [5] |
| Hepatocellular Carcinoma (HCC) cells | Thrombomodulin (TM) Overexpression | Decreased metastatic ability | [5] |
| Breast Epithelial Cells | Tpm2.1 Downregulation | Retardation of collective cell migration, increase in single-cell migration and invasion | [6] |
Key Experimental Protocols
Measurement of Actin Filament Length in Cells
This protocol describes a method for quantifying actin filament length from fluorescence microscopy images, a crucial technique for assessing the impact of Tmod isoform manipulation.
Methodology:
-
Cell Culture and Transfection: Culture cells of interest (e.g., myoblasts, neurons) on glass-bottom dishes. Transfect cells with plasmids encoding fluorescently tagged actin or specific Tmod isoforms as required by the experiment.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. Stain filamentous actin (F-actin) with a fluorescently conjugated phalloidin (B8060827) solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.
-
Image Acquisition: Acquire high-resolution images of the stained cells using a fluorescence microscope (e.g., confocal or super-resolution microscope). Use appropriate filter sets for the chosen fluorophores.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with relevant plugins, MATLAB) to process the images.[7][8][9]
-
Apply a threshold to the images to create a binary representation of the actin filaments.
-
Use a skeletonization algorithm to reduce the filaments to single-pixel-wide lines.
-
Measure the length of each individual filament skeleton.
-
Collect data from a sufficient number of cells and filaments to perform statistical analysis.
-
In Vitro Muscle Contractility Assay
This protocol outlines the procedure for measuring isometric contractile force in isolated mouse skeletal muscles, a key functional readout in studies of Tmod knockout or overexpression.[10][11]
Methodology:
-
Muscle Dissection: Euthanize the mouse and carefully dissect the extensor digitorum longus (EDL) or soleus muscle. Leave the tendons at both ends intact for mounting.
-
Mounting the Muscle: Mount the isolated muscle in a temperature-controlled bath containing oxygenated Ringer's solution. Attach one tendon to a fixed hook and the other to a force transducer.
-
Optimal Length (Lo) Determination: Adjust the muscle length until the maximal twitch force is achieved in response to a single electrical stimulus. This length is designated as the optimal length (Lo).
-
Force-Frequency Protocol:
-
Stimulate the muscle with a series of increasing frequencies (e.g., 10, 30, 50, 80, 100, 120, 150 Hz) for a fixed duration (e.g., 500 ms) to induce tetanic contractions.
-
Allow a rest period (e.g., 2-3 minutes) between each stimulation to prevent fatigue.
-
-
Data Acquisition and Analysis:
-
Record the force generated at each stimulation frequency.
-
The maximal isometric tetanic force (Po) is determined from the plateau of the force-frequency curve.
-
Normalize the force to the muscle cross-sectional area to calculate the specific force (in kN/m²).
-
Transwell Migration Assay
This assay is used to quantify the migratory capacity of cells in response to a chemoattractant, providing a quantitative measure of the effects of Tmod isoform manipulation on cell motility.[12][13][14][15]
Methodology:
-
Cell Preparation: Culture the cells of interest to 70-80% confluency. The day before the assay, starve the cells by replacing the growth medium with a serum-free medium.
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
-
In the lower chamber of each well, add a medium containing a chemoattractant (e.g., fetal bovine serum).
-
In the upper chamber (the insert), add serum-free medium.
-
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium. Seed a defined number of cells (e.g., 1 x 10^5 cells) into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 4-24 hours).
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., methanol (B129727) or paraformaldehyde).
-
Stain the migrated cells with a staining solution (e.g., Crystal Violet or DAPI).
-
Count the number of stained cells in several random fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
-
Visualizing Molecular Interactions and Workflows
This compound-Tropomyosin-Actin Interaction
The following diagram illustrates the fundamental interaction of this compound with tropomyosin and the pointed end of an actin filament, a key mechanism for regulating actin filament dynamics.
Caption: Interaction of this compound with Actin and Tropomyosin.
Experimental Workflow for Studying Tmod Compensation
This diagram outlines a typical experimental workflow to investigate the compensatory mechanisms among this compound isoforms.
Caption: Workflow for Investigating Tmod Compensation.
References
- 1. rupress.org [rupress.org]
- 2. This compound isoforms regulate thin filament pointed-end capping and skeletal muscle physiology [ouci.dntb.gov.ua]
- 3. Pointed-end capping by this compound modulates actomyosin crossbridge formation in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropomodulins Control the Balance between Protrusive and Contractile Structures by Stabilizing Actin-Tropomyosin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of thrombomodulin enhances HCC cell migration through increase of ZEB1 and decrease of E-cadherin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Computational tools for quantifying actin filament numbers, lengths, and bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. i-yliu.github.io [i-yliu.github.io]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Monitoring Murine Skeletal Muscle Function for Muscle Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
comparing the effects of different tropomodulin mutations on actin dynamics
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of the actin cytoskeleton is paramount. Tropomodulin (Tmod), a key protein in this process, caps (B75204) the pointed ends of actin filaments, playing a critical role in determining filament length and stability. Mutations in this compound can significantly impact these functions, offering valuable insights into actin dynamics and their role in various cellular processes and disease states. This guide provides a comprehensive comparison of the effects of different this compound mutations on actin dynamics, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Mutations on Actin Dynamics
The following table summarizes the quantitative effects of various this compound mutations on key parameters of actin dynamics. These mutations span different functional domains of this compound, including the tropomyosin (TM)-binding sites and the actin-capping domains.
| This compound Mutant | Key Function Affected | Quantitative Effect | Experimental Assay |
| Tmod1 (L27G/I131D) | Tropomyosin Binding | ~25-30% less effective at inhibiting actin polymerization from pointed ends compared to wild-type Tmod1 in the presence of skeletal muscle α/βTM.[1] | Pyrene-actin polymerization kinetics[1] |
| Tmod1 (V232D/F263D/L313D) | TM-independent Actin Capping | Capping ability is 60% of wild-type Tmod1 at 1.5 μM concentration. The L313D single mutant shows ~80% of wild-type capping ability at the same concentration.[2] No significant difference in TM-dependent actin-capping ability compared to wild-type.[2][3] | Pyrene (B120774) actin fluorescence assay[2] |
| Tmod1 (D12N/Q144K) | Tropomyosin Binding & Actin Capping | 50% inhibition of actin polymerization observed at 10 nM, compared to 5 nM for wild-type Tmod1.[4] | Pyrene-actin polymerization assay[4] |
| Tmod1 (R11K/D12N/Q144K) | Tropomyosin Binding & Actin Capping | 50% inhibition of actin polymerization observed at 15 nM, compared to 5 nM for wild-type Tmod1.[4] | Pyrene-actin polymerization assay[4] |
| TMOD1 (R189W) | Pointed-end Capping | Weaker capping of actin filament pointed ends compared to wild-type TMOD1.[5] | Pyrene-actin polymerization assays[5] |
| Tmod3 (L73D) | Actin Monomer Binding & Nucleation | Greatly reduced actin monomer-binding and nucleating activities.[6][7] | Cross-linking and gel filtration assays, actin polymerization assays[6][7] |
| Tmod3 (K317A, K344A, R345A/R346A) | Pointed-end Capping & Nucleation | Significantly reduced pointed end-capping and nucleation activities without altering actin monomer binding.[6] | Pyrene-actin polymerization assay[6] |
| Tmod3 (L29G/L134D) | Tropomyosin Binding | TM binding is barely detectable.[8] | Blot overlay assays[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Pyrene Fluorescence Actin Polymerization Assay
This assay is a cornerstone for studying actin dynamics in vitro, providing a sensitive and quantitative measure of actin filament assembly.
Principle: Actin labeled with pyrene exhibits low fluorescence as a monomer (G-actin) but shows a significant increase in fluorescence intensity upon incorporation into a filament (F-actin). This change in fluorescence is used to monitor the kinetics of actin polymerization in real-time.[9][10]
Protocol:
-
Preparation of Reagents:
-
G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.[11]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0.[11]
-
Pyrene-labeled G-actin: Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. The final actin concentration in the assay is typically between 1 and 4 µM.[12]
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate or a quartz cuvette.[10][13]
-
Mix monomeric actin (partially labeled with pyrene) with the protein of interest (e.g., wild-type or mutant this compound) in G-buffer.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.[11]
-
Immediately begin monitoring fluorescence in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[11][12][13]
-
Record fluorescence intensity over time to obtain a polymerization curve.
-
-
Data Analysis:
-
The initial rate of polymerization is determined from the slope of the linear portion of the polymerization curve.
-
The lag time before the onset of rapid polymerization can also be measured, which reflects the nucleation phase.
-
For capping assays, pre-formed, barbed-end capped actin filaments (seeds) are used, and the reduction in the initial elongation rate from the pointed ends in the presence of this compound is measured.[1]
-
In Vitro Motility Assay
This assay visualizes the movement of actin filaments propelled by myosin motors, allowing for the study of factors that affect actin-myosin interaction and filament translocation.
Principle: Fluorescently labeled actin filaments are observed moving over a surface coated with myosin motors in the presence of ATP. The velocity of filament movement provides a measure of the actin-myosin motor function.[14][15]
Protocol:
-
Preparation of the Flow Chamber:
-
Coat a coverslip with a 1% nitrocellulose solution in amyl acetate.[16]
-
Assemble a flow chamber using the coated coverslip and a microscope slide.
-
-
Assay Procedure:
-
Introduce a solution containing myosin into the flow chamber and allow it to adhere to the nitrocellulose-coated surface.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Introduce a solution of fluorescently labeled actin filaments (e.g., rhodamine-phalloidin (B2604369) labeled) into the chamber.
-
Initiate filament movement by adding a buffer containing ATP.
-
Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.[14]
-
-
Data Analysis:
-
The velocity of individual actin filaments is determined by tracking their movement over time using appropriate software.
-
The average velocity and the distribution of velocities can be calculated to assess the effect of different conditions or proteins on actin motility.
-
Blot Overlay Assay (Far Western Blot)
This technique is used to detect protein-protein interactions in vitro.
Principle: One protein (the "bait") is separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with a second protein (the "prey"). If the prey protein binds to the bait protein on the membrane, it can be detected using a specific antibody against the prey protein.[17][18][19]
Protocol:
-
Protein Separation and Transfer:
-
Separate the bait protein (e.g., different this compound mutants) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Probing with Prey Protein:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a solution containing the purified prey protein (e.g., tropomyosin).
-
Wash the membrane to remove unbound prey protein.
-
-
Detection:
Visualization of Cellular Processes
To better illustrate the molecular interactions and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Functional effects of mutations in the tropomyosin-binding sites of tropomodulin1 and tropomodulin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Residues within this compound-1 Responsible for Its Localization at the Pointed Ends of the Actin Filaments in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomodulins: pointed-end capping proteins that regulate actin filament architecture in diverse cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration of Tropomyosin-binding Properties of this compound-1 Affects Its Capping Ability and Localization in Skeletal Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recessive TMOD1 mutation causes childhood cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Tropomodulins Nucleate Actin Polymerization via Their Actin Monomer Binding and Filament Pointed End-capping Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHARACTERIZING INTERACTION FORCES BETWEEN ACTIN AND PROTEINS OF THE this compound FAMILY REVEALS THE PRESENCE OF THE N-TERMINAL ACTIN-BINDING SITE IN LEIOMODIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 10. Actin polymerization assay | Andex [andexbiotech.com]
- 11. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 12. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 16. The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins [jove.com]
- 17. Studying protein-protein interactions via blot overlay or Far Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. med.emory.edu [med.emory.edu]
- 19. Studying Protein-Protein Interactions via Blot Overlay/Far Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 20. Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
Cross-Validation of Tropomodulin's Role: A Comparative Guide Across Experimental Models
A detailed examination of tropomodulin's function as a critical regulator of actin filament dynamics reveals a nuanced and isoform-specific role across various physiological and pathological contexts. Through a cross-validation approach utilizing diverse experimental models, from knockout mice to in vitro cell culture and biochemical assays, a clearer picture of this compound's impact on cellular architecture, motility, and signaling emerges.
Tropomodulins (Tmods) are a family of actin-capping proteins that bind to the slow-growing, or "pointed," end of actin filaments, thereby regulating their length and stability.[1] This fundamental role in cytoskeletal organization has far-reaching implications for a multitude of cellular processes, including muscle contraction, neuronal development, and cell migration. The existence of four distinct isoforms in mammals—TMOD1, TMOD2, TMOD3, and TMOD4—each with a unique tissue distribution and subtle functional differences, underscores the complexity of this regulatory system.[1] This guide provides a comparative analysis of the experimental evidence elucidating the multifaceted functions of this compound isoforms, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Comparison of this compound Isoform Functions
The functional consequences of altering this compound expression have been quantified in various experimental models. The following tables summarize key findings for each major isoform, providing a direct comparison of their effects.
Table 1: Phenotypic and Functional Analysis of TMOD1
| Experimental Model | Parameter Measured | Key Quantitative Results | Reference |
| Tubule-specific Tmod1 knockout mice (Tmod1flox/flox/Ksp-Cre+) | 24-hour Urine Volume | Knockout: 0.8 ± 0.1 ml; Control: 1.6 ± 0.1 ml (p<0.01) | [2] |
| Urine Osmolality | Knockout: 5494 ± 259 mOsm/kg; Control: 3843 ± 106 mOsm/kg (p<0.05) | [2] | |
| Tmod1 knockout mice with cardiac-specific rescue | Muscle Fiber Type Distribution (Tibialis Anterior) | Knockout: Increased proportion of type 2A/X/B fibers at the expense of type 1 fibers. | [3] |
| Mean Fiber Cross-sectional Area | Significantly elevated in both Tibialis Anterior and Soleus of knockout mice. | [3] | |
| Cardiomyocytes from Tmod1 null embryonic stem cells | Myofibril Morphology | Underdeveloped myofibrils that were shorter, narrower, and had fewer thin filaments than wild-type cells. | [4] |
| Transgenic mice overexpressing TMOD1 in the myocardium | Cardiac Phenotype | Developed dilated cardiomyopathy between 2 and 4 weeks after birth. | [5][6] |
Table 2: Phenotypic and Functional Analysis of TMOD2
| Experimental Model | Parameter Measured | Key Quantitative Results | Reference |
| Tmod2 knockout mice | Learning and Memory | Impaired performance in learning and memory tasks. | [7][8] |
| Sensorimotor Gating | Reduced prepulse inhibition. | [7][8] | |
| Locomotor Activity | Hyperactivity observed. | [1][7] | |
| Long-Term Potentiation (LTP) | Enhanced LTP in brain slices. | [7][9] |
Table 3: Phenotypic and Functional Analysis of TMOD3
| Experimental Model | Parameter Measured | Key Quantitative Results | Reference |
| Human chordoma cells (MUG-Chor1 and U-CH1) with TMED3 (TMOD3 interacting protein) knockdown | Cell Migration (Transwell assay) | MUG-Chor1: 71% inhibition (14 ± 2.14 vs. 48 ± 1.31 migrated cells, p<0.001); U-CH1: 99% inhibition (1 ± 0.23 vs. 111 ± 4.02 migrated cells, p<0.001). | [10] |
| Heterozygous Tmod3-/+ mice exposed to chronic hypoxia | Lung Vascularization | Significant increase in the number and total length of pulmonary vascular branches (P < 0.001). | [11] |
| Endothelial cells from Tmod3-/+ mice | Cell Migration (Scrape/injury assay) | Significantly faster migration compared to wild-type cells. | [11] |
| Liver cancer cells with TMOD3 knockdown or overexpression | Cell Proliferation, Invasion, and Migration | Knockdown inhibited these processes, while overexpression promoted them. | [12] |
Table 4: Phenotypic and Functional Analysis of TMOD4
| Experimental Model | Parameter Measured | Key Quantitative Results | Reference |
| Tmod4 knockout mice | Thin Filament Length | Normal thin filament lengths observed due to compensatory upregulation of TMOD1. | [13] |
| Wild-type or Tmod4-/- muscle fibers with RNAi depletion of TMOD1 | Thin Filament Length | Elongation by ~15%. | [14] |
| Xenopus embryos with Tmod4 depletion | Sarcomere Assembly | Severely disrupted sarcomeres. | [15] |
Detailed Experimental Protocols
A cornerstone of cross-validating scientific findings is the ability to replicate experimental conditions. Below are detailed methodologies for key experiments used to assess this compound function.
Actin Polymerization Assay (Pyrene Fluorescence)
This in vitro assay is fundamental for directly measuring the actin filament capping activity of this compound.
Objective: To determine the effect of this compound on the rate of actin polymerization at the pointed end of actin filaments.
Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a filament. By monitoring this fluorescence change over time, the rate of polymerization can be quantified.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
Gelsolin or CapZ (to block the barbed ends)
-
Tropomyosin (optional, to study Tmod's activity on Tpm-coated filaments)
-
Purified this compound isoforms
-
Fluorometer
Protocol:
-
Preparation of Barbed-End Capped Filaments (Seeds):
-
Mix unlabeled G-actin with a barbed-end capping protein like gelsolin or CapZ at a specific molar ratio (e.g., 100:1 actin:CapZ).
-
Induce polymerization by adding 1/10th volume of 10x polymerization buffer and incubate to form short, capped filaments.
-
-
Polymerization Measurement:
-
In a fluorometer cuvette, add G-buffer, pyrene-labeled G-actin (typically 5-10% of total actin), and unlabeled G-actin to the desired final concentration.
-
Add the prepared barbed-end capped filaments (seeds) to the cuvette.
-
If studying the effect of tropomyosin, pre-incubate the seeds with the specific tropomyosin isoform.
-
Add the purified this compound isoform at the desired concentration.
-
Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.
-
Immediately begin recording pyrene (B120774) fluorescence intensity over time (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis:
-
The initial rate of polymerization is determined from the slope of the fluorescence curve.
-
The capping efficiency of this compound is calculated by comparing the polymerization rate in the presence of Tmod to the control rate without Tmod.[16] The dissociation constant (Kd) for pointed-end capping can be determined by titrating with increasing concentrations of this compound.[17][18]
-
Cell Migration Assay (Transwell Assay)
This assay is used to quantify the effect of this compound expression on the migratory capacity of cells.
Objective: To measure the number of cells that migrate through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum (or a specific chemoattractant)
-
Cells with modified this compound expression (e.g., knockdown or overexpression) and control cells
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells with modified this compound expression and control cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add the cell suspension in serum-free medium to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution like crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each experimental condition.
-
Compare the migration of cells with modified this compound expression to that of control cells.
-
Neuronal Morphology Analysis
This method is employed to quantify the effects of this compound isoforms on the development of neuronal structures like dendrites and axons.
Objective: To analyze and quantify changes in dendritic and axonal branching, length, and complexity following altered this compound expression.
Materials:
-
Primary neuron cultures (e.g., hippocampal or cortical neurons)
-
Plasmids for transfection (e.g., expressing fluorescently-tagged this compound isoforms or shRNA for knockdown)
-
Transfection reagent suitable for neurons
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Neuronal Culture and Transfection:
-
Isolate and culture primary neurons from embryonic or early postnatal rodents.
-
Transfect the neurons with plasmids expressing the this compound construct of interest or a control vector. Co-transfection with a plasmid expressing a fluorescent protein (e.g., GFP or mCherry) can be used to visualize the morphology of transfected cells.
-
-
Image Acquisition:
-
After a suitable time for protein expression and morphological changes to occur (e.g., 48-72 hours post-transfection), fix the cells.
-
Acquire fluorescence images of individual transfected neurons using a fluorescence microscope. Capture images of the entire dendritic and axonal arbor.
-
-
Morphometric Analysis:
-
Use image analysis software to trace the dendritic and axonal processes of the imaged neurons.
-
Quantify various morphological parameters, including:
-
Total dendritic/axonal length: The sum of the lengths of all dendritic or axonal branches.
-
Number of primary dendrites/axons: The number of processes extending directly from the soma.
-
Number of branch points: The total number of points where a dendrite or axon bifurcates.
-
Sholl analysis: A method to quantify dendritic complexity by counting the number of intersections of dendrites with a series of concentric circles centered on the soma.
-
-
-
Data Analysis:
-
Collect data from a sufficient number of neurons for each experimental condition.
-
Statistically compare the morphological parameters between neurons with altered this compound expression and control neurons.
-
Signaling Pathways and Logical Relationships
The function of this compound is not only dependent on its direct interaction with actin and tropomyosin but is also regulated by and integrated into broader cellular signaling networks.
TMOD3 and the MAPK/ERK Signaling Pathway
Recent evidence has implicated TMOD3 in the progression of liver cancer through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[12] Overexpression of TMOD3 leads to the activation of this pathway, promoting cell proliferation, invasion, and migration.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Quantitative proteomics reveals TMOD1-related proteins associated with water balance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption in the tropomodulin1 (Tmod1) gene compromises cardiomyocyte development in murine embryonic stem cells by arresting myofibril maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myofibril degeneration caused by this compound overexpression leads to dilated cardiomyopathy in juvenile mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myofibril degeneration caused by this compound overexpression leads to dilated cardiomyopathy in juvenile mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice lacking this compound-2 show enhanced long-term potentiation, hyperactivity, and deficits in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isoforms utilize specific binding functions to modulate dendrite development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin regulation by this compound and Tropomyosin in Neuronal Morphogenesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of TMED3 inhibits cell viability and migration and increases apoptosis in human chordoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterozygous this compound 3 mice have improved lung vascularization after chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 3 promotes liver cancer progression by activating the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound 1 directly controls thin filament length in both wild-type and this compound 4-deficient skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tmod1 this compound 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound caps the pointed ends of actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound caps the pointed ends of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of tropomodulin binding affinities to different tropomyosin isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the binding affinities between different isoforms of tropomodulin (Tmod) and tropomyosin (Tpm). Understanding the nuanced interactions between these proteins is crucial for elucidating their roles in regulating actin filament dynamics in various cellular processes, from muscle contraction to cell motility. The data presented here is compiled from peer-reviewed studies and is intended to be a valuable resource for researchers in cell biology, biochemistry, and pharmacology.
Quantitative Binding Affinity Data
The interaction between this compound and tropomyosin is a critical determinant of actin filament stability. Different isoforms of both proteins exhibit distinct binding characteristics, which are summarized in the table below. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| This compound Isoform | Tropomyosin Isoform | Apparent Kd (nM) | Comments |
| This compound | Erythrocyte Tropomyosin | 14 nM⁻¹ (1:2 Tpm:Tmod) | Saturates at 1:2 and 1:4 ratios with high affinity.[1] |
| This compound | Erythrocyte Tropomyosin | 5 nM⁻¹ (1:4 Tpm:Tmod) | [1] |
| This compound | Brain Tropomyosin | Lower than Erythrocyte Tpm | Threefold lower affinity than erythrocyte tropomyosin at a 1:2 ratio.[1] |
| This compound | Platelet Tropomyosin | Lower than Erythrocyte Tpm | Sevenfold lower affinity than erythrocyte tropomyosin at a 1:4 ratio.[1] |
| Tmod1 | α-TM (N-terminal peptide) | 90 (Site 1) | Tmod1 has two binding sites for tropomyosin.[2] |
| Tmod1 | α-TM (N-terminal peptide) | 2.5 (Site 2) | The second binding site shows significantly higher affinity.[2] |
| Tmod1 | γ-TM / δ-TM (N-terminal peptides) | >10,000 (Site 1) | Binding to the first site is undetectable at concentrations up to 10 µM.[2] |
| Tmod1 | γ-TM / δ-TM (N-terminal peptides) | 40-90 (Site 2) | These isoforms bind with high affinity primarily to the second site.[2] |
| Tmod1 | Full-length α-TMs | More effective inhibition | The functional consequence of higher affinity binding is more effective inhibition of actin filament elongation.[2] |
| Tmod1 | Full-length γ-TM | Less effective inhibition | [2] |
Note: The Kd values presented as "nM⁻¹" in one source likely represent association constants (Ka), where a higher value indicates stronger affinity. For consistency, it's important to note this distinction.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through the following experimental methodologies:
1. Co-sedimentation Assays
This technique is used to determine the binding affinity of Tmods to Tpm-coated actin filaments.
-
Principle: This assay separates filament-bound proteins from unbound proteins by ultracentrifugation. The amount of protein in the pellet versus the supernatant is quantified to determine the extent of binding.
-
Methodology:
-
G-actin is polymerized to form F-actin filaments.
-
F-actin is incubated with a saturating concentration of a specific tropomyosin isoform to form Tpm-coated actin filaments.
-
Increasing concentrations of a specific this compound isoform are added to the Tpm-actin filaments.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The samples are ultracentrifuged to pellet the actin filaments and any bound proteins.
-
The supernatant (containing unbound proteins) and the pellet (containing actin filaments and bound proteins) are separated.
-
The protein concentrations in both fractions are quantified using SDS-PAGE and densitometry.
-
The data are used to calculate the dissociation constant (Kd).[3][4]
-
2. Native Polyacrylamide Gel Electrophoresis (PAGE)
This method is used to visualize the formation of Tmod-Tpm complexes directly.
-
Principle: Proteins are separated in a non-denaturing gel matrix based on their native size, shape, and charge. The formation of a complex results in a shift in electrophoretic mobility compared to the individual proteins.
-
Methodology:
-
A specific this compound isoform is mixed with a specific tropomyosin isoform (or a peptide fragment) in a binding buffer.
-
The mixture is incubated to allow complex formation.
-
The samples are loaded onto a native polyacrylamide gel.
-
Electrophoresis is performed under non-denaturing conditions.
-
The gel is stained (e.g., with Coomassie Blue) to visualize the protein bands.
-
The appearance of a new band with a different mobility from the individual proteins indicates complex formation. Titrations can be performed to estimate binding stoichiometry.[2][5][6]
-
3. Fluorescence Measurements (Pyrene-Actin Polymerization Assay)
This assay measures the effect of Tmod and Tpm on actin filament elongation, which is an indirect measure of their capping activity and, by extension, their interaction.
-
Principle: The fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into an actin filament. By monitoring the change in fluorescence over time, the rate of actin polymerization can be determined.
-
Methodology:
-
Actin monomers are labeled with pyrene.
-
Actin filament "seeds" (short, stabilized filaments) are prepared, often capped at the barbed end by proteins like gelsolin.
-
The seeds are incubated with specific isoforms of tropomyosin and this compound.
-
Pyrene-labeled G-actin is added to the mixture to initiate polymerization from the uncapped (pointed) ends.
-
The change in fluorescence is monitored over time using a fluorometer.
-
The rate of polymerization is calculated from the fluorescence curve. A decrease in the rate of elongation in the presence of Tmod and Tpm indicates pointed-end capping. The concentration of Tmod required for 50% inhibition can be used to compare the capping efficiency of different Tmod-Tpm pairs.[2][3][5]
-
Visualizations
This compound-Tropomyosin Interaction at the Actin Pointed End
Caption: Tmod binds to the N-termini of two Tpm molecules at the pointed end of an actin filament.
Experimental Workflow for Co-sedimentation Assay
Caption: Workflow of a co-sedimentation assay to determine binding affinities.
References
- 1. This compound binding to tropomyosins. Isoform-specific differences in affinity and stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of tropomyosin binding to this compound, an actin capping protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropomyosin-Binding Properties Modulate Competition Between this compound Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Actin-regulatory Activities of Tropomodulin1 and Tropomodulin3 with Diverse Tropomyosin and Actin Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound binds two tropomyosins: a novel model for actin filament capping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations changing this compound affinity for tropomyosin alter neurite formation and extension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Functional Analysis of Tropomodulin and Leiomodin: Actin Cytoskeleton Regulators
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular architecture, the dynamic regulation of the actin cytoskeleton is paramount. Two key protein families, the Tropomodulins (Tmods) and their homologs, the Leiomodins (Lmods), play critical, yet distinct, roles in orchestrating the assembly and maintenance of actin filaments. This guide provides an objective comparison of the functional analysis of Tmods and Lmods, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and the techniques used to study them.
At a Glance: Tmod the Capper vs. Lmod the Nucleator
Tropomodulins are bona fide actin filament pointed-end capping proteins, effectively acting as gatekeepers that control the elongation and depolymerization of actin filaments.[1][2] In contrast, Leiomodins are potent nucleators of actin polymerization, initiating the formation of new actin filaments.[1][3] This fundamental difference in their biochemical activity underpins their distinct physiological roles, particularly in muscle cells where they are crucial for sarcomere assembly and function.[1][4]
While both families share a homologous core structure, including actin-binding sites (ABS) and tropomyosin-binding sites (TMBS), a key distinguishing feature of Lmods is the presence of a C-terminal extension containing a Wiskott-Aldrich syndrome protein (WASP)-homology 2 (WH2) domain, which is a potent actin-monomer-binding motif.[1][5]
Quantitative Comparison of Biochemical Activities
The functional differences between Tmods and Lmods can be quantitatively assessed through various biochemical assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities (Kd)
| Interacting Proteins | Tmod1 | Lmod2 | Experimental Method | Reference |
| Actin (pointed end) | ~0.1-0.4 µM | - | Pyrene (B120774) Polymerization Assay | [6][7] |
| Actin (pointed end) + Tropomyosin | ≤ 1 nM - 28 nM | - | Pyrene Polymerization Assay | [2][7] |
| Actin Monomer (G-actin) | ABS1: ~7.5 µM; ABS2: ~10.5 µM | Low µM range | Isothermal Titration Calorimetry | [6][8] |
| Tropomyosin (TM) | Site 1: 90 nM (α-TM); Site 2: 2.5 nM (α-TM) | Single binding site, µM range | Circular Dichroism, NMR | [1] |
Table 2: Functional Impact on Actin Dynamics
| Function | Tropomodulin (Tmod) | Leiomodin (Lmod) | Experimental Assay | Reference |
| Actin Pointed-End Elongation | Inhibits | "Leaky" cap, allows slow elongation | Pyrene Polymerization Assay | [6] |
| Actin Nucleation | Weak | Potent nucleator | Pyrene Polymerization Assay, TIRF Microscopy | [9][10] |
| Effect of Tropomyosin | Enhances capping activity ~4-fold | Weakly stimulates nucleation | Pyrene Polymerization Assay | [2][10] |
Key Experimental Protocols
Understanding the functional distinctions between Tmod and Lmod relies on robust experimental methodologies. Below are detailed protocols for two key in vitro assays used to characterize their activities.
Pyrene-Actin Polymerization Assay for Pointed-End Capping Activity
This assay measures the ability of a protein to inhibit actin polymerization from the pointed ends of pre-existing, barbed-end-capped actin filaments.
Materials:
-
G-actin (unlabeled and pyrene-labeled)
-
Gelsolin (barbed-end capping protein)
-
This compound or Leiomodin protein
-
Tropomyosin (optional)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x KMEI (polymerization buffer: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Fluorometer
Procedure:
-
Preparation of Gelsolin-Capped Actin Filaments (Seeds):
-
Mix G-actin with a sub-stoichiometric amount of gelsolin (e.g., 1:100 gelsolin to actin ratio) in G-buffer.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Incubate at room temperature for at least 1 hour to allow for complete polymerization and capping.
-
-
Assay Setup:
-
In a fluorometer cuvette, add the desired concentration of Tmod or Lmod and, if applicable, tropomyosin in 1x KMEI buffer.
-
Add the pre-formed gelsolin-capped actin seeds to the cuvette.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a mixture of G-actin and pyrene-labeled G-actin (typically 5-10% pyrene-actin) to the cuvette.
-
Immediately begin monitoring the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
-
Data Analysis:
-
The initial rate of polymerization is determined from the slope of the fluorescence curve during the first 60-120 seconds.
-
The capping efficiency is calculated by comparing the initial polymerization rate in the presence of Tmod/Lmod to the rate of the control (actin seeds alone).
-
Total Internal Reflection Fluorescence (TIRF) Microscopy for Actin Nucleation
TIRF microscopy allows for the direct visualization and quantification of individual actin filament nucleation and elongation in real-time.
Materials:
-
Microscope slides and coverslips
-
PEG-biotin and streptavidin for surface passivation and filament anchoring
-
G-actin (unlabeled and fluorescently labeled, e.g., Alexa-488)
-
Leiomodin protein
-
TIRF buffer (e.g., 10 mM imidazole (B134444) pH 7.4, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
-
TIRF microscope with appropriate laser lines and camera
Procedure:
-
Flow Cell Preparation:
-
Assemble a flow cell using a microscope slide and a PEG-biotin-coated coverslip.
-
Incubate the flow cell with streptavidin to create a surface for anchoring biotinylated actin filaments (if studying elongation from seeds) or to observe de novo nucleation.
-
Wash the flow cell with TIRF buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in TIRF buffer containing G-actin (with a small percentage of fluorescently labeled actin), ATP, and the desired concentration of Lmod.
-
-
Imaging:
-
Introduce the reaction mixture into the flow cell.
-
Immediately begin acquiring images using the TIRF microscope. Time-lapse images are typically taken every 5-10 seconds.
-
-
Data Analysis:
-
The number of new filaments appearing over time is counted to determine the nucleation rate.
-
The change in the length of individual filaments over time is measured to determine the elongation rate.
-
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the functional relationship between Tmod and Lmod and the experimental approaches used to study them, the following diagrams were generated using Graphviz.
Caption: Workflow for the pyrene-actin polymerization assay.
References
- 1. Actin Filament Pointed Ends: Assays for Regulation of Assembly and Disassembly by this compound and Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 3. Preparation of Filamentous Actin for Polarized Total Internal Reflection Fluorescence Microscopy (polTIRFM) Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 8. researchgate.net [researchgate.net]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. researchgate.net [researchgate.net]
Validating the Role of Tropomodulin in Specific Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of tropomodulin (TMOD) isoforms in various disease models, with a focus on cancer and cardiac disease. We present quantitative data, detailed experimental protocols, and comparisons with alternative proteins and therapeutic strategies to facilitate a deeper understanding of this compound's potential as a biomarker and therapeutic target.
Section 1: this compound in Cancer Models
This compound isoforms, particularly TMOD1 and TMOD3, have emerged as significant players in the progression and chemoresistance of several cancers. Their roles, however, can be context-dependent, sometimes promoting tumor growth while at other times enhancing sensitivity to treatment.
Triple-Negative Breast Cancer (TNBC)
TMOD1 presents a dual role in TNBC, influencing both tumor progression and therapeutic response.
Quantitative Data Summary: TMOD1 in TNBC
| Experimental Model | TMOD1 Manipulation | Key Finding | Quantitative Result | Citation |
| Mouse Xenograft (MDA-MB-231) | Overexpression | Enhanced tumor growth | ~2-fold larger tumors compared to control 40 days after engraftment. | [1] |
| 3D Type I Collagen Culture | Overexpression | Enhanced invasive growth | - | [1] |
| TNBC Patient Cohort (WCH) | High Expression | Better Overall Survival (OS) & Recurrence-Free Survival (RFS) | OS: P=0.011, HR=0.49; RFS: P=0.0045, HR=0.54-0.89 | [2] |
| TNBC Cell Lines | Overexpression | Increased sensitivity to Doxorubicin (Dox) | - | [2] |
| Mouse Xenograft (CDX model) | Overexpression | Enhanced sensitivity to Doxorubicin (Dox) in vivo | - | [3] |
Comparison with Alternative Prognostic Biomarkers in TNBC
While TMOD1 shows promise, its prognostic value should be considered alongside established and emerging biomarkers in TNBC.
| Biomarker | Role in TNBC Prognosis |
| Ki-67 | A high proliferation index is associated with a poorer prognosis.[4] |
| p53 | Mutations are common and often linked to aggressive tumor behavior.[4] |
| EGFR | Overexpression is frequent and can be an independent indicator of worse disease-free and overall survival.[3] |
| CK5/6 | Expression is a characteristic of the basal-like subtype and its absence can be linked to poorer event-free survival.[1] |
| PD-L1 | Expression is a predictive biomarker for response to immunotherapy.[3] |
| BRCA1/2 Mutations | Indicate potential sensitivity to PARP inhibitors.[3] |
Signaling Pathway: NF-κB → TMOD1 → β-catenin → MMP13
In TNBC, the pro-inflammatory transcription factor NF-κB can drive the expression of TMOD1.[1][5] Elevated TMOD1 levels have been shown to lead to the accumulation of β-catenin, a key component of the Wnt signaling pathway.[1] This accumulation, in turn, promotes the expression of Matrix Metalloproteinase 13 (MMP13), an enzyme that degrades the extracellular matrix, thereby facilitating tumor growth and invasion.[1][6]
Ovarian Cancer
TMOD3 has been identified as a potential marker for platinum resistance and is associated with immune infiltration in ovarian cancer.
Quantitative Data Summary: TMOD3 in Ovarian Cancer
| Finding | Quantitative Result | Citation |
| TMOD3 expression in platinum-resistant vs. sensitive ovarian cancer | Higher TMOD3 expression in platinum-resistant cells and tissues. | [7] |
| TMOD3 expression and patient survival (platinum-treated) | Higher TMOD3 expression is significantly associated with lower Overall Survival (OS) and Progression-Free Survival (PFS). | [7] |
| TMOD3 expression and immune infiltration | TMOD3 mRNA expression is associated with immune infiltration. | [7] |
Comparison with Alternative Therapeutic Targets in Platinum-Resistant Ovarian Cancer
Targeting TMOD3 could be a novel strategy for overcoming platinum resistance. Below are some current and emerging therapeutic targets in this challenging disease.
| Therapeutic Target | Mechanism of Action |
| PARP (Poly(ADP-ribose) polymerase) | Inhibition is particularly effective in tumors with BRCA mutations, exploiting deficiencies in DNA repair.[8] |
| Angiogenesis (e.g., VEGF) | Inhibitors like bevacizumab target the tumor's blood supply.[8][9] |
| Folate Receptor Alpha (FRα) | Targeted by antibody-drug conjugates (ADCs) like mirvetuximab soravtansine.[9][10] |
| DNA Damage Response (DDR) pathways | Inhibitors of WEE1, ATR, and CDK2 are under investigation.[9] |
Signaling Pathway: AEP → Tmod3 → SND1/RhoA
In some cancers, Asparagine endopeptidase (AEP) can cleave TMOD3 at asparagine 157 (N157), generating two functional fragments: an N-terminal fragment (tTmod3-N) and a C-terminal fragment (tTmod3-C).[7][11] tTmod3-N enhances cancer cell migration by remodeling the actin cytoskeleton.[11] tTmod3-C translocates to the nucleus and interacts with Staphylococcal Nuclease And Tudor Domain Containing 1 (SND1), which then facilitates the transcription of genes involved in cell proliferation, such as Ras Homolog Family Member A (RhoA) and Cyclin-Dependent Kinases (CDKs).[11]
Section 2: this compound in Cardiac Disease Models
TMOD1 is a critical regulator of thin filament length in cardiomyocytes. Dysregulation of TMOD1 function can lead to cardiomyopathies.
Quantitative Data Summary: TMOD1 in Cardiomyopathy
| Experimental Model | TMOD1 Manipulation | Key Finding | Quantitative Result | Citation |
| Neonatal Rat Cardiomyocytes | Overexpression of GFP-TMOD1wt | Shorter thin filaments | 0.729 ± 0.003 µm (vs. 0.770 ± 0.003 µm for GFP control) | [12] |
| Neonatal Rat Cardiomyocytes | Expression of GFP-TMOD1 R189W mutant | Compromised thin filament shortening | 0.748 ± 0.003 µm | [12] |
| Tmod1-/- mice | Knockout | Embryonic lethal due to myocardial defects | - | [13] |
| Mouse hearts | Overexpression | Dilated cardiomyopathy and degenerating myofibrils | - | [13] |
Comparison with Leiomodin-2 (Lmod2)
Leiomodin-2 (Lmod2) is a key protein that functionally opposes TMOD1 at the pointed end of cardiac thin filaments, promoting filament elongation.
| Feature | This compound-1 (TMOD1) | Leiomodin-2 (Lmod2) |
| Primary Function | Caps the pointed end of actin filaments, inhibiting elongation and depolymerization.[13][14] | Promotes actin filament elongation at the pointed end.[14][15] |
| Effect on Thin Filament Length | Shortens thin filaments.[12][13] | Elongates thin filaments.[14][15] |
| Interaction | Competes with Lmod2 for binding to the pointed end.[13][14] | Displaces TMOD1 from the pointed end.[13][14] |
| Knockout Phenotype | Embryonic lethal due to cardiac defects.[13][15] | Juvenile lethality with dilated cardiomyopathy.[15] |
| Disease Association | Recessive mutations can cause childhood-onset cardiomyopathy.[12] | Variants are associated with severe neonatal cardiomyopathy.[12] |
Experimental Workflow: Validating TMOD1's Role in Cardiomyocyte Thin Filament Regulation
The following workflow outlines the key steps to investigate the impact of a TMOD1 mutation on thin filament length in cardiomyocytes.
Section 3: Experimental Protocols
3D Type I Collagen Culture of Breast Cancer Cells
This protocol is adapted for MDA-MB-231 cells to assess invasive growth.
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Type I Collagen solution (rat tail)
-
10x PBS
-
1N NaOH
-
Sterile, ice-cold microcentrifuge tubes and pipette tips
-
24-well culture plates
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to 80% confluency. Harvest cells using trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the concentration.
-
Collagen Gel Preparation (on ice):
-
In a sterile, pre-chilled microcentrifuge tube, combine the following in order:
-
Type I Collagen solution
-
10x PBS (1/10th of the final volume)
-
Sterile water (to adjust the final volume)
-
1N NaOH (to neutralize the pH; the solution will turn from yellow to pink/orange)
-
-
Immediately add the cell suspension to the collagen mixture and mix gently by pipetting up and down. The final cell concentration should be optimized for the specific experiment (e.g., 5 x 10³ cells per well).
-
-
Plating: Quickly dispense the cell-collagen mixture into the wells of a 24-well plate.
-
Gelation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the collagen to polymerize.
-
Culture: After gelation, carefully add complete medium on top of the gel. Culture for the desired period, changing the medium every 2-3 days.
-
Analysis: Analyze cell growth and morphology using microscopy. For quantitative analysis, cell viability can be assessed using assays like the MTT assay after dissolving the collagen gel with collagenase.
Cisplatin (B142131) Resistance Assay in Ovarian Cancer Cells
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of cisplatin.
Materials:
-
Ovarian cancer cell lines (parental and potentially resistant)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Cisplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed ovarian cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of cisplatin in complete medium. Remove the old medium from the wells and add the cisplatin-containing medium. Include a vehicle control (medium with the solvent used for cisplatin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each cisplatin concentration relative to the untreated control. Plot the cell viability against the log of the cisplatin concentration and determine the IC50 value using a non-linear regression curve fit.
Measurement of Cardiomyocyte Thin Filament Length
This protocol describes a fluorescence microscopy-based method for measuring thin filament length.
Materials:
-
Neonatal rat cardiomyocytes
-
Culture dishes coated with an appropriate extracellular matrix protein (e.g., laminin)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) to stain F-actin
-
Antibody against a Z-disc protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection (if applicable): Culture cardiomyocytes on coated coverslips. If investigating the effect of a TMOD1 mutant, transfect the cells with the appropriate expression vectors.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 10-15 minutes.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Incubate with the primary antibody against α-actinin for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature, protected from light.
-
-
Mounting: Wash the coverslips with PBS and mount them on microscope slides using mounting medium containing DAPI.
-
Imaging: Acquire high-resolution images of the stained cardiomyocytes using a confocal microscope. Capture images of well-defined sarcomeres.
-
Linescan Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), draw a line along the length of a myofibril, spanning several sarcomeres.
-
The Z-discs will appear as sharp peaks in the α-actinin fluorescence intensity profile. The phalloidin staining will show two broader peaks between adjacent Z-discs, representing the thin filaments of two half-sarcomeres.
-
The thin filament length is measured as the distance from the center of the Z-disc peak to the distal edge of the phalloidin fluorescence peak (towards the M-line). Average measurements from multiple sarcomeres and cells for each experimental condition.
-
References
- 1. Potential clinically useful prognostic biomarkers in triple-negative breast cancer: preliminary results of a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer cell culture [bio-protocol.org]
- 3. Triple-negative breast cancer: promising prognostic biomarkers currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downregulation of TMOD1 promotes cell motility and cell proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of beta-catenin by a Wnt-independent mechanism regulates cardiomyocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage of this compound-3 by asparagine endopeptidase promotes cancer malignancy by actin remodeling and SND1/RhoA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. genecards.org [genecards.org]
- 13. Emerging Therapeutic Targets for Platinum-Resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leiomodin-2 is an antagonist of this compound-1 at the pointed end of the thin filaments in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LMOD2 leiomodin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Tropomodulin Expression: A Comparative Guide for Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tropomodulin (TMOD) expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies. Tropomodulins are a family of actin-capping proteins crucial for regulating actin filament length and stability. Dysregulation of their expression has been implicated in a variety of diseases, including cancer and cardiac myopathies.
Quantitative Expression Analysis
The following tables summarize the differential expression of this compound isoforms in various disease states compared to healthy tissues.
Table 1: this compound 1 (TMOD1) Expression in Cancer
| Cancer Type | Tissue Comparison | Expression Change in Cancer | Method of Analysis | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | TNBC vs. other breast cancer subtypes | Significantly Higher | Microarray, Western Blot | [1][2] |
| Triple-Negative Breast Cancer (TNBC) | High TMOD1 vs. Low TMOD1 expression | Associated with better overall and recurrence-free survival | Kaplan-Meier plotter database, Immunohistochemistry | [3] |
| Oral Cancer | Tumor vs. Normal Tissue | Overexpression | Not Specified | [2] |
| Cervical Cancer | Tumor vs. Normal Tissue | Downregulation | Not Specified | [2] |
Table 2: this compound 3 (TMOD3) Expression in Cancer
| Cancer Type | Tissue Comparison | Expression Change in Cancer | Method of Analysis | Reference(s) |
| High-Grade Glioma (HGG) | HGG vs. Low-Grade Glioma (LGG) and Normal Brain | Upregulated | Immunohistochemistry | [4] |
Table 3: this compound Expression in Cardiac Disease
| Disease Model | Tissue Comparison | Expression Change in Disease | Method of Analysis | Reference(s) |
| Dilated Cardiomyopathy (Mouse Model) | Transgenic mice overexpressing TMOD vs. Wild-type mice | > 3-fold increase | Not Specified | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative analysis are provided below.
Western Blot for TMOD1 in Breast Cancer Cells (MDA-MB-231)
This protocol is adapted from general western blot procedures and is suitable for analyzing TMOD1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash MDA-MB-231 cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Immunohistochemistry (IHC) for TMOD3 in Glioma Tissue
This protocol provides a general framework for the immunohistochemical staining of TMOD3 in formalin-fixed, paraffin-embedded (FFPE) glioma tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a graded series of ethanol (B145695) washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath. The optimal time and temperature should be optimized.
-
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 1 hour.[4]
-
-
Primary Antibody Incubation:
-
Incubate tissue sections with a primary antibody against TMOD3 (e.g., rabbit polyclonal) diluted in antibody diluent overnight at 4°C. A dilution of 1:150 to 1:400 is a suggested starting range.[4]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate, resulting in a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Quantitative PCR (qPCR) for TMOD1 and TMOD3
This protocol outlines the steps for quantifying TMOD1 and TMOD3 mRNA levels in cell lines or tissue samples.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit or TRIzol reagent.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for TMOD1 or TMOD3.
-
Primer Sequences (Example):
-
-
Thermal Cycling:
-
Perform the qPCR using a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving this compound and a typical experimental workflow for its analysis.
Caption: NF-κB mediated TMOD1 expression and downstream signaling in breast cancer.
Caption: A typical experimental workflow for Western Blot analysis of this compound.
References
- 1. This compound 1 Expression Driven by NF-κB Enhances Breast Cancer Growth [ouci.dntb.gov.ua]
- 2. This compound 1 is essential for chemotherapy sensitivity and associated with better outcome in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a novel antibody to define histone 3.3 G34R mutant brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. origene.com [origene.com]
- 7. gentaur.com [gentaur.com]
- 8. TGF beta-1 Monoclonal Antibody (F.888.7) (MA5-15065) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. helios.eie.gr [helios.eie.gr]
- 11. origene.com [origene.com]
Confirming the Subcellular Localization of Tropomodulin with Fractionation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data from fractionation studies to confirm the subcellular localization of tropomodulin (Tmod), a key regulator of actin filament dynamics. We present quantitative data, detailed experimental protocols, and visual workflows to support your research and development efforts.
Subcellular Distribution of this compound Isoforms: A Comparative Analysis
This compound isoforms exhibit distinct subcellular distribution patterns that are crucial for their specific functions in regulating actin filament length and stability. Fractionation studies, coupled with Western blot analysis, have been instrumental in elucidating the localization of these proteins within different cellular compartments.
A study on skeletal muscle revealed that Tmod1, Tmod3, and Tmod4 co-fractionate with sarcoplasmic reticulum (SR) membranes, indicating their association with this organelle. In contrast, studies on C2 myoblasts and myotubes have detected this compound in both nuclear and cytoplasmic extracts. Furthermore, research on lens fiber cells has demonstrated a significant soluble pool of Tmod1 in addition to its well-established role in the membrane skeleton.
The following table summarizes the quantitative data on the subcellular distribution of this compound from various studies.
| Cell/Tissue Type | This compound Isoform | Cytosolic Fraction | Membrane/Cytoskeletal Fraction | Nuclear Fraction | Mitochondrial Fraction | Reference |
| Mouse Lens Fiber Cells | Tmod1 | ~30-40% | ~60-70% | Not Reported | Not Reported | [1] |
| Skeletal Muscle | Tmod1, Tmod3, Tmod4 | Present | Enriched in membrane fractions (co-fractionates with SR membranes) | Not Reported | Present in pellet fractions | [2] |
| C2 Myoblasts and Myotubes | Endogenous Tmod | Present | Not specifically quantified | Present | Not Reported | [3] |
Experimental Protocols for Subcellular Fractionation
The following are detailed methodologies for key experiments cited in the confirmation of this compound's subcellular localization.
Protocol 1: Fractionation of Skeletal Muscle
This protocol was adapted from a study investigating the association of this compound with the sarcoplasmic reticulum in skeletal muscle.[2]
-
Homogenization:
-
Excise skeletal muscle tissue and homogenize in a buffer appropriate for maintaining organelle integrity. A typical buffer might contain sucrose, a buffering agent (e.g., Tris-HCl), and protease inhibitors.
-
-
Differential Centrifugation:
-
Step 1 (Low-Speed Centrifugation): Centrifuge the tissue homogenate at 1,500 x g. The resulting pellet will contain nuclei and cellular debris.
-
Step 2 (Medium-Speed Centrifugation): Transfer the supernatant from the previous step and centrifuge at 15,000 x g. This pellet is enriched in mitochondria.
-
Step 3 (High-Speed Centrifugation): Transfer the supernatant from the medium-speed spin and centrifuge at 150,000 x g. The pellet from this step contains microsomes, including the sarcoplasmic reticulum.
-
Step 4 (Final Supernatant): The remaining supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Resuspend each pellet in a suitable lysis buffer.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the this compound isoform of interest and for markers of each subcellular fraction (e.g., RyR1 and SERCA1 for SR, histone H3 for nuclei, COX IV for mitochondria, and GAPDH for cytosol) to assess the purity of the fractions.
-
Incubate with a corresponding secondary antibody and detect the protein bands using an appropriate detection method.
-
Protocol 2: Nuclear and Cytoplasmic Fractionation of Myoblasts
This protocol is based on a method used to detect this compound in the nucleus and cytoplasm of C2 myoblasts and myotubes.[3]
-
Cell Lysis and Initial Separation:
-
Harvest cultured myoblasts or myotubes and resuspend in a hypotonic buffer containing a mild non-ionic detergent (e.g., NP-40) and protease inhibitors.
-
Incubate on ice to allow for cell swelling and lysis of the plasma membrane.
-
Mechanically disrupt the cells further using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge at a low speed (e.g., 700-1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
-
Fraction Processing:
-
Cytoplasmic Fraction: The supernatant can be further clarified by a high-speed centrifugation step to remove any remaining cellular debris.
-
Nuclear Fraction: Wash the nuclear pellet with the lysis buffer to remove cytoplasmic contaminants. Resuspend the final nuclear pellet in a nuclear extraction buffer.
-
-
Western Blot Analysis:
-
Prepare lysates from both the cytoplasmic and nuclear fractions.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, using antibodies against this compound and specific markers for the nuclear (e.g., Histone H3) and cytoplasmic (e.g., GAPDH) fractions to verify the purity of the separation.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for subcellular fractionation.
Caption: Differential centrifugation workflow for subcellular fractionation.
Caption: Workflow for nuclear and cytoplasmic fractionation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tropomodulin
This document provides comprehensive safety and logistical information for the proper disposal of tropomodulin, a protein used by researchers, scientists, and drug development professionals. The following procedural guidance is based on established best practices for handling recombinant proteins in a laboratory setting. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) provided by the supplier of your specific this compound product.
Risk Assessment and Waste Categorization
Prior to disposal, a thorough risk assessment must be conducted to categorize this compound waste. The primary considerations are its biological origin, potential bioactivity, and any chemical contaminants. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.
Table 1: this compound Waste Categorization and Disposal Methods
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
Experimental Protocols for Inactivation of Non-Hazardous this compound
For non-hazardous this compound solutions, inactivation is a recommended precautionary step before drain disposal.[1]
Chemical Inactivation Protocol:
-
Prepare a fresh 10% bleach solution.
-
Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate).[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation Protocol:
-
Transfer the this compound solution to a heat-resistant and autoclave-safe container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes, or autoclave at 121°C for a minimum of 20 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
General Laboratory Best Practices
-
Consult Local Regulations: Always adhere to the specific disposal requirements of your institution and local authorities.[2][3]
-
Segregation: Do not mix non-hazardous waste with hazardous chemical or biological waste.[2]
-
Labeling: Clearly label all waste containers with their contents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and its waste products.
-
Spill Management: In the event of a spill, absorb the material with an inert substance and dispose of it as hazardous waste. Ventilate the area and clean the spill site thoroughly.
By following these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a secure laboratory environment.
References
Essential Safety and Operational Guidance for Handling Tropomodulin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with tropomodulin. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and subsequent disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Situation | Minimum PPE | Recommended Additional PPE |
| Low Concentration/Volume Handling (e.g., preparing solutions, aliquoting) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Face shield if there is a splash risk |
| High Concentration/Volume Handling or Aerosol Generating Procedures (e.g., sonication, vortexing) | - Standard laboratory coat- Chemical splash goggles- Nitrile gloves (consider double gloving) | - Face shield- Use of a chemical fume hood or biosafety cabinet |
| Accidental Spill | - Chemical resistant gown or coveralls- Chemical splash goggles- Nitrile gloves (double gloving recommended) | - Face shield- Respiratory protection (if significant aerosolization is possible) |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and maintain the integrity of the product. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling Protocol:
-
Preparation:
-
Handling:
-
If the this compound is frozen, thaw it on ice to maintain its stability.[7]
-
Once thawed, gently mix the solution by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
If not using the entire volume, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the protein.[7]
-
Proceed with your experimental protocol, handling the protein solution with care to avoid splashes and aerosols.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and potential biological activity.
Decontamination and Disposal Protocol:
-
Liquid Waste:
-
Small volumes of liquid waste containing this compound can be decontaminated by adding a suitable chemical disinfectant, such as a 1:10 dilution of household bleach (final concentration of 0.5% sodium hypochlorite), and allowing a contact time of at least 30-60 minutes.[9][10]
-
After decontamination, the solution may be disposed of down the drain with copious amounts of water, provided there are no other hazardous materials present.[9]
-
-
Solid Waste:
-
All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a biohazard bag.[11]
-
This solid waste should then be decontaminated, preferably by autoclaving, before being disposed of as regular laboratory waste.[11] After autoclaving, ensure any biohazard symbols are defaced.[11]
-
-
Spill Cleanup:
-
In the event of a spill, first, ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with absorbent material.[10]
-
Apply a disinfectant, such as a 10% bleach solution, to the absorbent material and the surrounding area, allowing for a sufficient contact time.[10]
-
Collect all contaminated materials in a biohazard bag for disposal as described above.[11][12]
-
Thoroughly wash your hands after the cleanup is complete.[13]
-
References
- 1. westlab.com [westlab.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 7. prospecbio.com [prospecbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. auckland.ac.nz [auckland.ac.nz]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. uab.cat [uab.cat]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
